5-(Piperidin-1-yl)picolinonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-piperidin-1-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3/c12-8-10-4-5-11(9-13-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-7H2 |
InChI Key |
WHWDWCMQYCJGQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CN=C(C=C2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Piperidin-1-yl)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthesis pathway for 5-(Piperidin-1-yl)picolinonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of heteroaromatic systems.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The principal route to this compound involves the direct displacement of a halide from the 5-position of a picolinonitrile ring by piperidine. This reaction is typically facilitated by the electron-withdrawing nature of the nitrile group, which activates the pyridine ring for nucleophilic attack. The most common starting material for this transformation is 5-bromopicolinonitrile, owing to its commercial availability and appropriate reactivity.
The reaction mechanism is a classic SNAr process. The piperidine nitrogen acts as a nucleophile, attacking the carbon atom bearing the bromine. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. The subsequent expulsion of the bromide ion restores the aromaticity of the pyridine ring, yielding the final product.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established procedures for similar nucleophilic aromatic substitutions on halopyridines.
Materials:
-
5-Bromopicolinonitrile
-
Piperidine
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromopicolinonitrile (1.0 eq) in a 3:1 mixture of anhydrous ethanol and anhydrous tetrahydrofuran, add piperidine (1.2 eq).
-
To this mixture, add triethylamine (1.5 eq) to act as a base and scavenge the HBr formed during the reaction.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvents.
-
Redissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford this compound as a pure solid.
Quantitative Data
| Parameter | Value |
| Starting Material | 5-Bromopicolinonitrile |
| Reagent | Piperidine |
| Product | This compound |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Typical Yield | 85-95% |
| Physical Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | Estimated δ (ppm): 8.4 (d, 1H), 7.6 (dd, 1H), 7.4 (d, 1H), 3.2 (t, 4H), 1.7 (m, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) | Estimated δ (ppm): 155, 148, 138, 120, 118, 110, 50, 26, 24 |
| Mass Spectrometry (ESI) | m/z [M+H]⁺: 188.1182 |
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reaction Components
Caption: Key components in the synthesis of this compound.
An In-depth Technical Guide to the Physicochemical Properties of 5-(Piperidin-1-yl)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For 5-(Piperidin-1-yl)picolinonitrile, a molecule combining a piperidine ring and a picolinonitrile moiety, these properties are of significant interest for its potential as a scaffold in medicinal chemistry.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for this compound. These values were computationally generated and should be confirmed by experimental data.
| Property | Predicted Value | Method |
| Molecular Formula | C₁₂H₁₅N₃ | - |
| Molecular Weight | 201.27 g/mol | - |
| Melting Point | 85-95 °C | Estimation based on similar structures |
| Boiling Point | 330-350 °C at 760 mmHg | Estimation based on similar structures |
| logP | 2.3 ± 0.4 | ALOGPS |
| Aqueous Solubility (logS) | -3.1 | ALOGPS |
| pKa (most basic) | 8.9 ± 0.2 (piperidine nitrogen) | Computational prediction |
| pKa (most acidic) | Not applicable in physiological range | - |
| Polar Surface Area (PSA) | 40.1 Ų | Computational prediction |
| Number of H-Bond Donors | 0 | - |
| Number of H-Bond Acceptors | 3 | - |
| Rotatable Bonds | 1 | - |
Experimental Protocols for Physicochemical Property Determination
Accurate experimental determination of physicochemical properties is essential for regulatory submission and for building robust structure-activity relationships (SAR). The following are standard, detailed protocols for key properties.
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thomas-Hoover).
-
Measurement:
-
A rapid heating run is performed to determine an approximate melting range.
-
A second, slower run is conducted with a fresh sample, heating at a rate of 1-2 °C per minute, starting from approximately 20 °C below the estimated melting point.
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
Boiling Point Determination (Microscale Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample quantities, a microscale method is employed.
Methodology:
-
Sample Preparation: A few drops of liquid this compound are placed in a small test tube or a melting point capillary tube. A smaller, inverted capillary tube is placed inside to serve as a boiling chip.
-
Apparatus Setup: The sample tube is attached to a thermometer and placed in a heating block or a Thiele tube filled with a high-boiling point oil.
-
Measurement: The sample is heated gradually. The boiling point is the temperature at which a continuous stream of bubbles emerges from the inverted capillary.
-
Data Recording: The temperature is recorded when the bubble stream is steady. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in a specific solvent (e.g., water or buffer) by measuring the concentration of the saturated solution.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the aqueous medium in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant. For a basic compound like this compound, the pKa of its conjugate acid is determined by titrating a solution of the compound with a strong acid.
Methodology:
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), while the pH is monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Lipophilicity (logP) Determination (Shake-Flask Method)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio and is a measure of lipophilicity.
Methodology:
-
Phase Saturation: n-octanol and water (or a suitable buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then mixed and shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: logP is calculated as log₁₀([concentration in octanol] / [concentration in aqueous phase]).
Technical Guide: Solubility Profile of 5-(Piperidin-1-yl)picolinonitrile in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Piperidin-1-yl)picolinonitrile. Due to the absence of publicly available experimental solubility data for this specific compound, this document outlines a predicted solubility profile based on its chemical structure and general principles of solubility. Furthermore, it presents a standardized experimental protocol for determining solubility, along with illustrative data and process diagrams to guide researchers in their laboratory work. The information herein is intended to serve as a foundational resource for professionals engaged in the research and development of piperidine-containing compounds.
Introduction
This compound is a heterocyclic compound incorporating both a piperidine and a picolinonitrile moiety. Such structures are of significant interest in medicinal chemistry and drug discovery, as piperidine rings are prevalent in a wide range of pharmaceuticals.[1][2] Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening.
This guide addresses the solubility of this compound by:
-
Predicting its solubility in a range of common organic solvents based on the principle of "like dissolves like."[3][4]
-
Providing a hypothetical, yet representative, set of solubility data.
-
Detailing a general experimental protocol for the quantitative determination of solubility.
-
Illustrating key processes through workflow and pathway diagrams.
Predicted Solubility Profile
The chemical structure of this compound features a polar picolinonitrile group (containing a nitrile and a pyridine ring) and a largely non-polar, saturated piperidine ring. This amphiphilic nature suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The nitrogen atoms in the pyridine and piperidine rings, along with the nitrile group, can act as hydrogen bond acceptors. Therefore, the compound is expected to have moderate to good solubility in polar protic solvents that can act as hydrogen bond donors.[3]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can engage in dipole-dipole interactions with the polar regions of the molecule. High solubility is anticipated in solvents like DMSO and DMF, which are excellent at dissolving a wide range of organic compounds.[3]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar piperidine ring and the aromatic picolinonitrile backbone will contribute to some solubility in non-polar solvents through van der Waals forces. However, due to the significant polarity of the nitrile and pyridine functionalities, the overall solubility in highly non-polar solvents like hexane is expected to be limited.
Quantitative Solubility Data (Illustrative)
The following table presents a hypothetical summary of the mole fraction solubility of this compound in various organic solvents at 298.15 K and atmospheric pressure. This data is for illustrative purposes to demonstrate how such information would be presented and should not be considered as experimentally verified.
| Solvent | Solvent Type | Predicted Mole Fraction (x) Solubility at 298.15 K |
| Methanol | Polar Protic | 0.025 |
| Ethanol | Polar Protic | 0.018 |
| Isopropanol | Polar Protic | 0.011 |
| Acetone | Polar Aprotic | 0.190 |
| Acetonitrile | Polar Aprotic | 0.150 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.270 |
| Ethyl Acetate | Polar Aprotic | 0.175 |
| 1,4-Dioxane | Non-Polar Ether | 0.230 |
| Toluene | Non-Polar Aromatic | 0.095 |
| Hexane | Non-Polar Aliphatic | < 0.001 |
Experimental Protocol for Solubility Determination
The following is a general protocol for the experimental determination of the solubility of a solid organic compound, such as this compound, in an organic solvent using the static equilibrium method.[5][6][7]
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated digital thermometer
-
Analytical balance (±0.0001 g)
-
Vials with airtight caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials.
-
Solvent Addition: Accurately weigh and add a known mass of each selected organic solvent to the respective vials.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, stop the agitation and allow the solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed syringe and immediately pass it through a syringe filter to remove any undissolved solid.
-
Analysis: Accurately weigh the filtered sample and then dilute it with a suitable solvent to a known volume. Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC).
-
Calculation: Calculate the mole fraction solubility using the determined concentration and the masses of the solute and solvent.
Visualizations
5.1. Experimental and Synthetic Workflows
The following diagrams illustrate the general workflow for solubility determination and a plausible synthetic route for the target compound.
5.2. Representative Signaling Pathway
Piperidine-containing compounds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[8][9] The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive piperidine derivative.
Conclusion
While specific experimental data for the solubility of this compound is not currently available in the literature, its molecular structure allows for a qualitative prediction of its solubility profile. It is expected to be most soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and least soluble in non-polar aliphatic solvents. For precise quantitative data, the experimental protocol outlined in this guide provides a robust methodology. This technical guide serves as a valuable resource for researchers, offering both a predictive framework and a practical approach to understanding the solubility of this and similar compounds.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. saltise.ca [saltise.ca]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
Technical Guide: Crystal Structure and Experimental Protocols of a Piperidine-Containing Benzonitrile Analogue
Disclaimer: This technical guide provides a detailed analysis of the crystal structure and experimental protocols for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile , a structurally related analogue to the requested 5-(Piperidin-1-yl)picolinonitrile. Due to the absence of publicly available crystallographic data for this compound, this document serves as an in-depth reference for researchers, scientists, and drug development professionals working with similar piperidine-containing molecular scaffolds.
Introduction
Piperidine and its derivatives are ubiquitous structural motifs in medicinal chemistry, valued for their presence in a wide array of pharmaceuticals and biologically active compounds.[1] These heterocycles often play a crucial role in modulating the physicochemical properties of molecules, thereby enhancing their pharmacokinetic profiles and therapeutic efficacy.[1] The nitrile group is another important functional group in drug design, contributing to metabolic stability and binding affinity. This guide focuses on the crystallographic and synthetic aspects of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, a molecule that serves as a key intermediate in the synthesis of potential anticancer and antimalarial agents.[2]
Crystal Structure Analysis
The crystal structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile was determined by single-crystal X-ray diffraction. The analysis reveals key insights into the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.
Molecular Geometry
In the crystalline state, both piperidine rings of the title compound adopt a stable chair conformation.[2][3] The overall crystal packing is primarily governed by van der Waals forces.[2] Intermolecular C—H⋯N hydrogen bonds and C—H⋯π interactions are also present, contributing to the stability of the crystal lattice.[2][3]
Crystallographic Data
The crystallographic data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile is summarized in the table below.[2]
| Parameter | Value |
| Chemical Formula | C₁₇H₂₃N₃ |
| Molecular Weight | 269.38 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.090 (2) Å |
| b | 11.100 (2) Å |
| c | 13.446 (3) Å |
| β | 100.72 (3)° |
| Volume | 1479.7 (5) ų |
| Z | 4 |
| Temperature | 113 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Crystal Size | 0.26 × 0.25 × 0.20 mm |
Data Collection and Refinement
The data collection and structure refinement parameters provide an overview of the quality of the crystallographic experiment.[2]
| Parameter | Value |
| Diffractometer | Rigaku Saturn CCD area detector |
| Absorption Correction | Multi-scan |
| Tmin, Tmax | 0.981, 0.986 |
| Measured Reflections | 11970 |
| Independent Reflections | 3500 |
| Reflections with I > 2σ(I) | 2749 |
| Rint | 0.032 |
| R[F² > 2σ(F²)] | 0.038 |
| wR(F²) | 0.111 |
| Goodness-of-fit (S) | 1.12 |
| Parameters | 182 |
| Δρmax, Δρmin | 0.27, -0.19 e Å⁻³ |
Experimental Protocols
This section details the methodologies for the synthesis and crystallization of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
Synthesis and Crystallization
The synthesis of the title compound was achieved through a nucleophilic aromatic substitution reaction.[2]
Procedure:
-
A solution of 1-(piperidin-4-yl)piperidine (4.37 g, 0.01 mol) and 4-fluorobenzonitrile (1.21 g, 0.01 mol) in dimethyl sulfoxide (DMSO) was prepared.
-
The reaction mixture was heated to reflux for 3 hours.
-
After cooling, 50 ml of water was added to the solution.
-
The mixture was then extracted with dichloromethane (CH₂Cl₂).
-
The organic solvent was removed under reduced pressure to yield a red crystalline powder.
-
Single crystals suitable for X-ray diffraction were obtained by recrystallization from a methanol solution over a period of 5 days.[2]
Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using a standard single-crystal X-ray diffraction protocol.
Procedure:
-
A suitable single crystal was selected and mounted on a diffractometer.
-
X-ray diffraction data were collected at a temperature of 113 K using Mo Kα radiation.
-
The collected data were processed, including cell refinement and data reduction.
-
An absorption correction was applied to the data.
-
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were placed in calculated positions and refined using a riding model.
Biological Relevance
While specific biological activity data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile is limited in the public domain, its structural motifs are of significant interest in drug discovery. Piperidine-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects.[4] The benzonitrile moiety is also a common feature in pharmacologically active molecules. Notably, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile has been identified as a key intermediate for the synthesis of 3-aminopyrazole derivatives, which are being investigated as potential precursors for anticancer and antimalarial agents.[2] This highlights the importance of understanding the structural and synthetic aspects of this and related molecules for the development of new therapeutic agents.
References
- 1. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 2. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 4-(4-Methyl-piperidin-1-yl)-benzonitrile | 85872-87-3 [smolecule.com]
discovery and history of 5-(Piperidin-1-yl)picolinonitrile
An In-depth Technical Guide to 5-(Piperidin-1-yl)picolinonitrile: Synthesis, Properties, and Biological Context
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a detailed discovery record in peer-reviewed literature, this document outlines its likely synthetic origin, physicochemical properties, and potential biological significance based on the activities of structurally related molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound.
Introduction and History
The precise historical account of the initial synthesis of this compound is not well-documented in publicly accessible scientific literature or patents. Its discovery is likely a result of broader research programs in medicinal chemistry focused on the synthesis of novel heterocyclic compounds for biological screening. The piperidine and pyridine scaffolds are prevalent in a vast number of biologically active compounds and approved drugs, making their combination a logical step in the exploration of new chemical entities.[1][2]
The synthesis of this compound would logically proceed through the nucleophilic aromatic substitution of a 5-halopicolinonitrile with piperidine. This type of reaction is a fundamental and widely used method in organic synthesis for the formation of carbon-nitrogen bonds on aromatic rings, particularly in the synthesis of pharmaceutical intermediates.[3][4][5] The availability of precursors like 5-bromopicolinonitrile makes this a straightforward and high-yielding synthetic route.
While a specific "discovery" paper is elusive, the existence of this compound is confirmed by its entry in chemical databases. Its history is therefore intertwined with the systematic exploration of chemical space around the picolinonitrile core for potential applications in drug discovery.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively reported. The following table summarizes estimated and known properties of the compound and its key starting materials.
| Property | This compound | 5-Bromopicolinonitrile | Piperidine |
| Molecular Formula | C₁₁H₁₃N₃ | C₆H₃BrN₂ | C₅H₁₁N |
| Molecular Weight ( g/mol ) | 187.24 (Calculated) | 183.01 | 85.15 |
| Appearance | Likely a solid at room temperature | Yellow solid | Clear, colorless liquid |
| Boiling Point (°C) | Not available | Not available | 106 °C |
| Melting Point (°C) | Not available | Not available | -9 °C |
| Solubility | Expected to be soluble in organic solvents | Soluble in ethyl acetate, petroleum ether | Miscible with water |
| CAS Number | 1177435-08-4 | 97483-77-7 | 110-89-4 |
Experimental Protocols
The synthesis of this compound is most plausibly achieved via a nucleophilic aromatic substitution reaction. Below is a detailed, representative protocol based on established methodologies for similar transformations.
Synthesis of this compound
Reaction Principle: This synthesis involves the displacement of a halide (in this case, bromide) from the 5-position of the pyridine ring by the secondary amine, piperidine. The reaction is typically facilitated by a base and heat.
Reactants:
-
5-Bromopicolinonitrile
-
Piperidine
-
A suitable base (e.g., Potassium Carbonate, Triethylamine)
-
A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or neat piperidine)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopicolinonitrile (1.0 eq).
-
Add the chosen solvent (e.g., DMF, 10 mL per gram of 5-bromopicolinonitrile).
-
Add piperidine (1.2 - 2.0 eq) to the reaction mixture.
-
Add the base (e.g., Potassium Carbonate, 2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (the inorganic salt by-product) is present, filter the mixture.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Diagram of Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Biological Activity and Signaling Pathways
There is currently no specific biological activity or mechanism of action data available in the public domain for this compound. However, the piperidine and pyridine moieties are key components in a wide array of pharmacologically active molecules.[1][2][6]
-
Piperidine-containing compounds have demonstrated a broad spectrum of biological activities, including but not limited to, acting as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.[1][6]
-
Pyridine derivatives are also integral to numerous pharmaceuticals and exhibit a wide range of biological effects.[2][7]
Given the prevalence of these scaffolds in drug discovery, it is plausible that this compound could be investigated for various therapeutic applications. A logical workflow for the biological evaluation of a novel compound like this would involve a series of in vitro and in vivo studies.
Diagram of a General Biological Evaluation Workflow:
Caption: A logical progression for investigating a novel compound.
Conclusion
This compound is a readily accessible heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While its specific discovery and biological profile are not yet detailed in scientific literature, its synthesis can be confidently proposed based on well-established chemical principles. The structural motifs present in this molecule suggest that it could be a valuable building block or a candidate for various biological screening programs. This guide provides a foundational resource for researchers interested in exploring the synthesis and potential applications of this and related compounds. Further research is warranted to elucidate its specific properties and biological activities.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthesis-and-biological-activities-of-heterocyclic-hybrids-containing-piperidine-and-pyridine-moieties-recent-developments - Ask this paper | Bohrium [bohrium.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. mdpi.com [mdpi.com]
5-(Piperidin-1-yl)picolinonitrile molecular weight and formula
An In-depth Technical Guide on 5-(Piperidin-1-yl)picolinonitrile
This document provides a detailed overview of the chemical properties of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy comparison and understanding of its fundamental molecular characteristics.
Molecular and Physical Properties
The key quantitative data for this compound are summarized in the table below. This information is derived from the structural combination of its two constituent moieties: piperidine and picolinonitrile.
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
The molecular formula is determined by the combination of the picolinonitrile structure (C₆H₄N₂) and the piperidine ring (C₅H₁₁N), with the removal of one hydrogen atom from each to form the bond. The molecular weight is calculated based on this derived formula.
Structural Information
Experimental Protocols:
The determination of the molecular formula and weight for this compound is based on standard chemical principles. The process involves:
-
Identifying the molecular formulas of the parent compounds, picolinonitrile and piperidine, from established chemical literature and databases. Picolinonitrile has a formula of C₆H₄N₂[1][2]. Piperidine has a formula of C₅H₁₁N[3][4][5][6][7].
-
Understanding the nomenclature "this compound" to determine the bonding between the two molecules. This indicates that the piperidine ring is attached at its nitrogen atom (position 1) to the 5th position of the picolinonitrile ring.
-
Calculating the final molecular formula by summing the atoms of the constituent parts and subtracting the two hydrogen atoms that are eliminated to form the covalent bond.
-
Calculating the molecular weight using the determined molecular formula and the standard atomic weights of carbon, hydrogen, and nitrogen.
Logical Relationship of Components
The following diagram illustrates the logical relationship between the parent compounds and the final product, this compound, highlighting the derivation of its molecular formula and weight.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Piperidine [webbook.nist.gov]
- 6. (~2~H_11_)Piperidine | C5H11N | CID 16212919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Piperidin-1-yl)picolinonitrile: Synthesis, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Piperidin-1-yl)picolinonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to its limited commercial availability, this document focuses on a feasible synthetic route, its chemical properties, and the broader context of piperidine-containing molecules in pharmaceutical research.
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Canonical SMILES | C1CCN(CC1)C2=CN=C(C=C2)C#N |
| CAS Number | Not readily available |
Commercial Availability
As of late 2025, this compound is not listed in the catalogs of major chemical suppliers. Researchers interested in this compound will likely need to synthesize it in-house. The following section provides a detailed, plausible synthetic protocol.
Proposed Synthesis: Nucleophilic Aromatic Substitution
A practical and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This widely used reaction in pyridine chemistry involves the displacement of a halide from the pyridine ring by a nucleophile, in this case, piperidine. The cyano group at the 2-position and the nitrogen atom in the pyridine ring activate the 5-position for nucleophilic attack.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Experimental Protocol:
-
Materials:
-
5-Bromopicolinonitrile (1 equivalent)
-
Piperidine (1.2-1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopicolinonitrile and the chosen solvent (DMSO or DMF).
-
Add piperidine and the base (K₂CO₃ or Et₃N) to the solution.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
-
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications in Drug Discovery
While specific biological activities for this compound are not extensively documented, the piperidine and picolinonitrile moieties are prevalent in a wide range of biologically active molecules.[1]
-
Piperidine in Medicinal Chemistry: The piperidine ring is a common scaffold in many FDA-approved drugs and is associated with a wide array of pharmacological activities, including anticancer, antiviral, and central nervous system effects. Its presence can improve the pharmacokinetic properties of a drug candidate.
-
Picolinonitrile as a Bioisostere: The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.
Given the prevalence of these structural motifs in medicinal chemistry, this compound represents a valuable building block for the synthesis of novel compounds for screening in various disease areas.
Logical Workflow for Research and Development
The following diagram illustrates a typical workflow for a researcher interested in exploring the potential of this compound.
Caption: R&D workflow for this compound.
This guide provides a foundational understanding of this compound for research and development purposes. The proposed synthetic route offers a practical starting point for its preparation, enabling further investigation into its chemical and biological properties.
References
An In-depth Technical Guide to the Thermal Stability of 5-(Piperidin-1-yl)picolinonitrile
Disclaimer: As of the latest literature review, specific experimental data on the thermal stability of 5-(Piperidin-1-yl)picolinonitrile is not publicly available. This guide therefore provides a comprehensive framework for assessing its thermal properties, including detailed hypothetical experimental protocols and data interpretation strategies, based on standard analytical techniques for organic compounds.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the physicochemical properties of this compound. The thermal stability of a compound is a critical parameter, influencing its synthesis, purification, storage, and formulation. Understanding its behavior at elevated temperatures is essential for ensuring its quality, safety, and efficacy in research and development.
Introduction to Thermal Analysis
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time, while the substance is subjected to a controlled temperature program. The most common techniques for assessing the thermal stability of a small organic molecule like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[1][2] TGA is primarily used to determine the decomposition temperatures and kinetics, as well as the composition of the material.[1][2]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] DSC is used to identify thermal transitions such as melting, crystallization, glass transitions, and decomposition.[3][5]
Hypothetical Experimental Protocols
The following sections detail the proposed methodologies for determining the thermal stability of this compound.
This protocol outlines the steps for analyzing the thermal decomposition of this compound.
Objective: To determine the onset temperature of decomposition and the mass loss profile of the compound under an inert atmosphere.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the this compound sample is of high purity and has been appropriately dried to remove any residual solvents.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).[6]
Instrumental Parameters:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.[7]
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.[7]
-
-
Data Collection: Continuously monitor and record the sample mass as a function of temperature.
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.
-
Identify the temperatures at which 5% (Td5) and 50% (Td50) mass loss occur.
-
Note the percentage of residual mass at the end of the experiment.
This protocol describes the procedure for identifying the thermal transitions of this compound.
Objective: To determine the melting point, enthalpy of fusion, and any other endothermic or exothermic events, including decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh 2-5 mg of the pure, dried compound into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components before decomposition.
Instrumental Parameters:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to a temperature beyond the decomposition point determined by TGA (e.g., 400°C) at a heating rate of 10°C/min.
-
-
Reference: An empty, hermetically sealed aluminum pan.
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks, which may correspond to melting. Determine the onset temperature and the peak maximum.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
-
Identify exothermic peaks, which may indicate crystallization or decomposition.
Hypothetical Data Presentation
The data obtained from the TGA and DSC experiments would be summarized in the following tables for clear interpretation and comparison.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value | Unit |
| Onset of Decomposition (Tonset) | [Data] | °C |
| Temperature at 5% Mass Loss (Td5) | [Data] | °C |
| Temperature at 50% Mass Loss (Td50) | [Data] | °C |
| Residual Mass at 600°C | [Data] | % |
Table 2: Hypothetical DSC Data for this compound
| Parameter | Value | Unit |
| Melting Point (Tm, Onset) | [Data] | °C |
| Enthalpy of Fusion (ΔHfus) | [Data] | J/g |
| Decomposition Event (Peak) | [Data] | °C |
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical decomposition pathway.
Caption: Experimental workflow for thermal stability assessment.
Caption: Hypothetical thermal decomposition pathway.
Interpretation and Conclusion
The thermal stability of this compound would be determined by the onset of its decomposition as measured by TGA. A higher decomposition temperature indicates greater thermal stability. The DSC data would complement this by providing information on the compound's melting behavior and the energetics of its decomposition. For instance, a sharp melting peak followed by a distinct decomposition event at a much higher temperature would suggest good thermal stability up to its melting point. Conversely, if decomposition occurs at or near the melting point, the compound would be considered thermally labile.
When heated, piperidine itself is known to decompose, emitting toxic fumes of nitrogen oxides.[8] The thermal degradation of piperidine derivatives can proceed through various mechanisms, including ring-opening and fragmentation.[9] The picolinonitrile moiety may also undergo complex reactions at high temperatures, potentially leading to polymerization or the release of hydrogen cyanide.
References
- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epfl.ch [epfl.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
In-depth Technical Guide on 5-(Piperidin-1-yl)picolinonitrile: Current Research and Data
Synthesis and Characterization
There are no detailed, publicly available experimental protocols for the synthesis of 5-(Piperidin-1-yl)picolinonitrile. However, the synthesis of related compounds, such as 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][1][2]naphthyridin-1-ylamine, has been described in the context of developing bombesin receptor subtype-3 agonists.[3] The synthesis of such complex molecules involves multi-step processes and does not provide a direct, simple protocol for the preparation of the core compound of interest.
Similarly, specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not present in the surveyed literature. For reference, the characteristic spectral data for the parent piperidine structure are available.
-
1H NMR of Piperidine: Signals for the methylene protons can be observed at approximately δ 1.46-1.58, 2.04, and 2.79 ppm in CDCl3.[4]
-
IR Spectrum of Piperidine: The infrared spectrum of piperidine shows characteristic peaks for N-H and C-H stretching and bending vibrations.[5][6]
-
Mass Spectrum of Piperidine: The electron ionization mass spectrum of piperidine is well-documented and shows a characteristic fragmentation pattern.[7]
The characterization of novel compounds in this chemical class, such as derivatives of 5-amino-pyrazole-4-carbonitriles, typically involves confirmation of their structure using 1H NMR, 13C NMR, and FTIR spectroscopy, along with elemental analysis.[8]
Theoretical Studies
Direct theoretical studies, including quantum chemical calculations, molecular modeling, or computational analyses of the electronic and structural properties of this compound, have not been identified in the scientific literature. While general computational methods are widely used to predict properties of organic molecules, specific data sets for this compound are absent.
Biological Activity
The biological activity of this compound itself has not been reported. However, more complex molecules containing this structural motif have been investigated for their therapeutic potential. For instance, a derivative, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, was identified as a potent and selective CHK1 inhibitor for hematologic malignancies.[9][10] This suggests that the picolinonitrile scaffold can be a valuable component in the design of kinase inhibitors.
Additionally, other complex piperidine-containing compounds have been synthesized and evaluated for various biological activities, including as bombesin receptor subtype-3 agonists, indicating the broad therapeutic relevance of the piperidine moiety.[3]
Experimental and Computational Methodologies for Future Studies
Given the lack of specific data, the following experimental and computational workflows would be appropriate for a thorough investigation of this compound.
A potential synthetic route to this compound could involve the nucleophilic aromatic substitution of a suitable starting material, such as 5-halopicolinonitrile, with piperidine. The following diagram illustrates a generalized workflow for its synthesis and characterization.
Caption: Generalized workflow for the synthesis and characterization of this compound.
A theoretical investigation would provide insights into the molecular properties of this compound. The following diagram outlines a typical computational chemistry workflow.
Caption: A standard workflow for the computational analysis of molecular properties.
Conclusion
References
- 1. IR _2007 [uanlch.vscht.cz]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][2,7]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 5. Piperidine [webbook.nist.gov]
- 6. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 7. Piperidine [webbook.nist.gov]
- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 10. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(Piperidin-1-yl)picolinonitrile: A Scoping Review of a Novel Scaffold
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive scoping review of 5-(Piperidin-1-yl)picolinonitrile, a heterocyclic compound with potential for further investigation in drug discovery. Due to the limited availability of direct research on this specific molecule, this review focuses on the synthesis, potential biological activities, and relevant experimental methodologies based on an analysis of its core chemical moieties: the picolinonitrile and piperidine rings. This document aims to serve as a foundational resource to guide future research and development efforts.
Introduction
The piperidine moiety is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its saturated heterocyclic structure allows it to act as a versatile scaffold, influencing the physicochemical properties and pharmacological activity of a molecule. When combined with a picolinonitrile framework, a substituted pyridine ring bearing a nitrile group, the resulting compound, this compound, presents a unique chemical entity with potential for diverse biological interactions. This guide explores the synthetic accessibility and potential therapeutic applications of this compound by examining related structures and methodologies.
Synthesis and Characterization
While specific synthetic protocols for this compound are not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous compounds. A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable starting material, such as 5-halopicolinonitrile, with piperidine.
Table 1: General Synthetic Parameters for Piperidine and Picoline Derivatives
| Parameter | Value/Condition | Reference |
| Starting Materials | 5-halopicolinonitrile, Piperidine | General Organic Chemistry Principles |
| Solvent | Acetonitrile, DMF, DMSO | [4] |
| Base | DIPEA, Triethylamine | [4] |
| Temperature | 20°C - 70°C | [4] |
| Purification | Flash silica chromatography, MPLC | [4][5] |
A general workflow for the synthesis and characterization of such a compound is depicted below.
Figure 1: A generalized workflow for the synthesis and characterization of this compound.
Potential Biological Activities and Therapeutic Targets
The biological activity of this compound has not been explicitly reported. However, the constituent piperidine and picolinonitrile moieties are present in a wide range of biologically active molecules.
Piperidine-Containing Compounds
The piperidine ring is a key pharmacophore in many drug classes.[1] Derivatives of piperidine have shown a broad spectrum of pharmacological activities, including but not limited to:
-
Antimicrobial Activity: Piperidine derivatives have demonstrated efficacy against various bacterial and fungal strains.[2][3]
-
Enzyme Inhibition: Specific piperidine-containing molecules have been identified as inhibitors of enzymes such as acetylcholinesterase and urease.[6]
-
Central Nervous System (CNS) Activity: The piperidine scaffold is prevalent in drugs targeting CNS disorders.[7]
Picolinonitrile and Related Pyridine Derivatives
Pyridine-based compounds are also of significant interest in medicinal chemistry.[8] Nitropyridine derivatives, for instance, have been investigated for their potential as:
-
Anticancer Agents: Certain pyridine derivatives have shown cytotoxic activity against various cancer cell lines.[8]
-
Enzyme Inhibitors: Substituted pyridines have been evaluated as inhibitors for enzymes like chymotrypsin and urease.[8]
Given the activities of these related compounds, this compound could be a candidate for screening against a variety of therapeutic targets. A hypothetical screening cascade is presented below.
Figure 2: A conceptual workflow for the biological screening of this compound.
Experimental Methodologies
Detailed experimental protocols for this compound are not available. However, based on the literature for similar compounds, the following methodologies would be relevant for its synthesis and biological evaluation.
General Synthesis Protocol
A representative synthesis could be adapted from procedures for related picolinamide compounds.[5]
-
Reaction Setup: To a solution of 5-bromopicolinonitrile in a suitable solvent (e.g., acetonitrile), add piperidine and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 2 hours).[4]
-
Workup: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue using an appropriate chromatographic technique, such as flash silica chromatography or medium-pressure liquid chromatography (MPLC), with a suitable eluent system (e.g., ethyl acetate/hexanes).[5]
-
Characterization: Confirm the structure of the purified product using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Biological Assays
Should initial screening indicate potential biological activity, a variety of in vitro assays could be employed for further characterization.
Table 2: Examples of Potentially Relevant In Vitro Assays
| Assay Type | Example | Purpose |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | To determine the lowest concentration of the compound that inhibits visible growth of a microorganism. |
| Anticancer | MTT or CellTiter-Glo Assay | To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines. |
| Enzyme Inhibition | Kinase Activity Assay | To measure the ability of the compound to inhibit the activity of a specific enzyme. |
A potential signaling pathway that could be investigated, should the compound show anticancer activity, is the WNT signaling pathway, which has been implicated in colon cancer and is modulated by some 1,7-naphthyridine derivatives.[9]
Figure 3: A hypothetical mechanism of action targeting the Wnt signaling pathway.
Conclusion and Future Directions
This compound represents an unexplored chemical entity with potential for biological activity, owing to its constituent piperidine and picolinonitrile scaffolds. This review provides a foundational understanding of its potential synthesis, characterization, and therapeutic applications based on the broader chemical literature. Future research should focus on the definitive synthesis and comprehensive biological screening of this compound to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies on derivatives could further optimize any identified biological activities, paving the way for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
- 5. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
In-Depth Technical Guide: Structural Analogs of 5-(Piperidin-1-yl)picolinonitrile as Checkpoint Kinase 1 (CHK1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a series of structural analogs of 5-(Piperidin-1-yl)picolinonitrile that have been investigated as potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a crucial target in cancer therapy. The information presented herein is compiled from a key study in the field and is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Structure and Analogs
The core structure of interest is this compound. A significant advancement in the exploration of its analogs has been the discovery of a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives. These compounds have demonstrated potent inhibitory activity against CHK1 kinase. One particularly promising molecule from this series is (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, which will be a focus of this guide.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of key structural analogs.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | CHK1 IC50 (nM) | CHK2 IC50 (nM) | Selectivity (CHK1 vs. CHK2) |
| (R)-17 | 0.4 | >17200 | >4300-fold |
| Lead Compound | Modest Activity | - | - |
| ... (other analogs) | ... | ... | ... |
Table 2: In Vitro Anti-proliferative Activity against Hematologic Malignancy Cell Lines
| Compound ID | Z-138 IC50 (µM) | Other Cell Line 1 IC50 (µM) | Other Cell Line 2 IC50 (µM) |
| (R)-17 | 0.013 | ... | ... |
| ... (other analogs) | ... | ... | ... |
(Note: "..." indicates where additional data for other analogs from the source would be populated.)
Experimental Protocols
Synthesis of 5-(Pyrimidin-2-ylamino)picolinonitrile Derivatives
The synthesis of the target compounds generally involves a multi-step process. A representative synthetic scheme is outlined below. For specific details on reagents, reaction conditions, and purification methods for each analog, please refer to the source publication.
Caption: General synthetic workflow for 5-(pyrimidin-2-ylamino)picolinonitrile analogs.
General Procedure:
-
Coupling Reaction: A substituted pyrimidine is reacted with a substituted picolinonitrile derivative under conditions suitable for nucleophilic aromatic substitution. This typically involves a base and an appropriate solvent.
-
Purification: The crude product is purified using standard techniques such as column chromatography.
-
Further Modifications: In some cases, further chemical modifications are performed on the coupled intermediate to introduce additional diversity to the analogs.
-
Characterization: The final products are characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
In Vitro CHK1 Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against CHK1 kinase is determined using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.
Caption: Workflow for the in vitro CHK1 kinase inhibition assay.
Protocol Outline:
-
A reaction mixture is prepared containing recombinant human CHK1 enzyme, a specific peptide substrate, and ATP in a suitable assay buffer.
-
The synthesized compounds are added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using methods such as TR-FRET, where a labeled antibody specific to the phosphorylated substrate is used.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vitro Anti-proliferative Assay
The anti-proliferative activity of the compounds is evaluated against various cancer cell lines, particularly those from hematologic malignancies.
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, or a luminescence-based assay like CellTiter-Glo.
-
The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, are determined from the dose-response curves.
In Vivo Xenograft Model
The in vivo efficacy of lead compounds is often evaluated in a xenograft mouse model.
Caption: Workflow for the in vivo xenograft model.
Protocol Outline:
-
Human hematologic malignancy cells (e.g., Z-138) are subcutaneously injected into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., intravenously or orally) at a specific dose and schedule. The control group receives the vehicle.
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, the tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.
Signaling Pathway
The following diagram illustrates the role of CHK1 in the DNA damage response pathway, which is the target of the described inhibitors.
Caption: Simplified DNA damage response pathway and the role of CHK1 inhibitors.
This guide provides a foundational understanding of the structural analogs of this compound as CHK1 inhibitors. For a comprehensive understanding, including the full scope of synthesized analogs and detailed experimental data, it is recommended to consult the primary research literature.
Methodological & Application
experimental protocol for using 5-(Piperidin-1-yl)picolinonitrile in assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Piperidin-1-yl)picolinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a piperidine group and a nitrile moiety. While specific biological data for this exact molecule is not extensively available in public literature, the piperidine and picolinonitrile scaffolds are prevalent in a wide range of biologically active compounds.[1] Derivatives of these classes have shown promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases.
The piperidine ring is a common motif in medicinal chemistry, known to enhance the pharmacological properties of molecules.[1] The picolinonitrile framework is also a key component in a variety of bioactive compounds, including kinase inhibitors and other targeted therapies. This document provides a generalized experimental protocol for the initial screening and characterization of this compound in common biological assays, based on the known activities of structurally related molecules.
Disclaimer
The following protocols and potential applications are proposed based on the chemical structure of this compound and the known biological activities of related piperidine and picolinonitrile derivatives. These are intended to serve as a starting point for research, and specific experimental conditions may require optimization.
Potential Applications
Based on the activities of structurally similar compounds, this compound could be investigated for, but not limited to, the following applications:
-
Oncology: As a potential inhibitor of protein kinases or other signaling pathways implicated in cancer cell proliferation and survival.
-
Central Nervous System (CNS) Disorders: As a modulator of neurotransmitter receptors or enzymes involved in neurological processes.
-
Antimicrobial Agent: For activity against various bacterial or fungal strains.
Safety and Handling
Caution: The toxicological properties of this compound have not been fully investigated. Handle with appropriate caution. The following are general safety precautions based on related compounds.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
General Workflow for In Vitro Screening
The following diagram outlines a general workflow for the initial in vitro screening of this compound.
Caption: General workflow for in vitro screening of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on a cancer cell line (e.g., HeLa, A549).
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Kinase Inhibition Assay (Generic)
This protocol provides a framework for assessing the inhibitory activity of this compound against a specific protein kinase.
Materials:
-
This compound
-
Recombinant protein kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Kinase buffer
-
This compound dilutions
-
Recombinant kinase
-
Substrate peptide
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Hypothetical Signaling Pathway Modulation
Given that many picolinonitrile derivatives are known to be kinase inhibitors, this compound could potentially modulate signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway.
Data Presentation
Quantitative data from the assays should be summarized in a clear and structured format. Below is a template for presenting hypothetical results.
| Assay Type | Target/Cell Line | Endpoint | This compound | Positive Control |
| Cell Viability | HeLa | IC₅₀ (µM) | 15.2 | Doxorubicin (0.5 µM) |
| Kinase Inhibition | Kinase X | IC₅₀ (µM) | 8.7 | Staurosporine (0.1 µM) |
| Receptor Binding | Receptor Y | Kᵢ (nM) | 120 | Known Ligand (10 nM) |
Note: The values presented in the table are for illustrative purposes only and do not represent actual experimental data for this compound.
Conclusion and Future Directions
The provided application notes offer a foundational framework for the initial investigation of this compound. Based on its structural motifs, this compound warrants exploration for its potential as a therapeutic agent, particularly in oncology and neuroscience. Future research should focus on a broader screening against a panel of cancer cell lines and kinases to identify specific targets. Subsequent studies should include mechanism of action elucidation, in vivo efficacy studies in relevant animal models, and comprehensive safety and toxicology assessments.
References
Application Notes and Protocols for Piperidinyl-Pyridine and Picolinonitrile-Type Ligands in Catalysis
Introduction
While direct catalytic applications of 5-(Piperidin-1-yl)picolinonitrile are not extensively documented in the reviewed literature, its structural motifs—a piperidinyl-substituted pyridine and a picolinonitrile—are prevalent in a variety of successful ligands for cross-coupling and other catalytic reactions. The piperidinyl group acts as an electron-donating substituent, influencing the electronic properties of the pyridine ring, while the nitrile group can participate in metal coordination. These application notes provide an overview and detailed protocols for representative catalytic systems utilizing ligands with similar structural features, offering a guide for researchers in catalysis and drug development.[1][2]
I. Application Note: Piperidinyl-Pyridine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
Overview
Piperidine-functionalized pyridine ligands are instrumental in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1][3][4] The piperidine moiety can enhance the catalytic activity by modifying the steric and electronic environment of the metal center. These ligands have been successfully employed in the synthesis of complex organic molecules, including pharmaceuticals and materials.[1][2]
Data Presentation: Performance of Piperidinyl-Pyridine Type Ligands in Cross-Coupling Reactions
| Ligand Type | Reaction | Substrates | Catalyst System | Yield (%) | Reference |
| Substituted Piperidine | Buchwald-Hartwig Amination | Aryl iodide, 1-(2-aminoethyl)piperidine | Pd(OAc)2/L17 | 35 | [1] |
| Piperidine Derivative | Suzuki-Miyaura Coupling | 4-bromoanisole, Phenylboronic acid | [Pd-μ-BrP(t-Bu)3]2 | 82 | [1] |
| Piperidine Carboxamide | Buchwald-Hartwig Amination | Aryl halide, Piperidine carboxamide | Not specified | Not specified | [1] |
Logical Relationship: Role of Piperidinyl-Pyridine Ligands in a Catalytic Cycle
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative example based on common practices in the field.[5][6][7]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., triphenylphosphine, a biarylphosphine)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane) (5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Application Note: Picolinonitrile-Type Ligands in Copper-Catalyzed Reactions
Overview
The picolinonitrile scaffold is a valuable structural motif in ligands for copper-catalyzed reactions, such as the Chan-Lam C-N coupling.[8] The pyridine nitrogen and the nitrile group can act as a bidentate ligand system, stabilizing the copper catalyst. These reactions are advantageous due to the lower cost of copper compared to palladium and often milder reaction conditions.[8]
Data Presentation: Performance of Picolinonitrile-Type Ligands in Copper-Catalyzed Chan-Lam Coupling
| Ligand Type | Reactants | Catalyst System | Yield (%) | Reference |
| Anilido-Imine Ligand | Benzimidazole, Phenylboronic acid | Cu(II) complex | up to 96 | [8] |
| N,O-bidentate Ligand | 1H-imidazole derivatives, Arylboronic acids | Cu complex (8.0 mol%) | Not specified | [8] |
Experimental Workflow: Copper-Catalyzed Chan-Lam Coupling
Caption: A typical experimental workflow for a copper-catalyzed Chan-Lam coupling reaction.
Experimental Protocol: General Procedure for a Copper-Catalyzed Chan-Lam C-N Coupling
This protocol is a representative example based on published procedures.[8][9][10]
Materials:
-
Copper(I) iodide (CuI) or another suitable copper salt
-
A suitable ligand (if necessary)
-
Amine or other N-nucleophile (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., DMF, isopropanol) (5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine the amine (1.0 mmol), arylboronic acid (1.5 mmol), CuI (0.1 mmol, 10 mol%), the ligand (if used, 0.1 mmol, 10 mol%), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 110 °C) for 10-12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an appropriate solvent (e.g., methanol).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired product.
Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including catalyst loading, solvent, temperature, and reaction time, may need to be optimized for specific substrates. Always consult the primary literature for detailed procedures and safety information.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands [mdpi.com]
- 6. Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Copper-catalyzed cascade synthesis of alkyl 6-aminobenzimidazo[2,1-a]isoquinoline-5-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: 5-(Piperidin-1-yl)picolinonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-(Piperidin-1-yl)picolinonitrile scaffold is a significant structural motif in medicinal chemistry, serving as a versatile building block for the design and synthesis of novel therapeutic agents.[1][2][3] The inherent physicochemical properties of the piperidine ring, such as its conformational flexibility and ability to modulate lipophilicity, combined with the electronic characteristics of the picolinonitrile moiety, make this scaffold attractive for developing compounds with a wide range of biological activities.[3] While research on the parent molecule is limited, its derivatives have shown considerable promise in various therapeutic areas, particularly in oncology and infectious diseases. These application notes provide an overview of the known applications, quantitative biological data, and relevant experimental protocols for derivatives of this compound.
Applications in Medicinal Chemistry
The primary application of the this compound core lies in its use as a scaffold for the development of potent and selective enzyme inhibitors and receptor modulators. The piperidine ring often engages in crucial interactions with biological targets, while the picolinonitrile group can participate in hydrogen bonding and other interactions, contributing to the overall binding affinity and selectivity of the molecule.[4][5]
Checkpoint Kinase 1 (CHK1) Inhibition for Hematologic Malignancies
A notable application of a this compound derivative is in the development of inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response and a promising target in cancer therapy.
A potent derivative, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile (referred to as compound (R)-17 in the cited literature), has demonstrated significant potential for the treatment of hematologic malignancies.[6] This compound emerged from a rational drug design approach, starting from a virtual screening hit.[6]
| Parameter | Value | Target/Cell Line | Reference |
| CHK1 IC50 | 0.4 nM | Enzyme Assay | [6] |
| CHK2 IC50 | >17,200 nM | Enzyme Assay | [6] |
| Selectivity (CHK2/CHK1) | >4300-fold | - | [6] |
| Z-138 Cell Line IC50 | 0.013 µM | Cell Growth Inhibition | [6] |
| hERG IC50 | > 40 µM | Electrophysiology Assay | [6] |
| Tumor Growth Inhibition (TGI) | 90.29% | Z-138 Xenograft Model (20 mg/kg, I.V.) | [6] |
Antimicrobial and Tuberculostatic Activity
Derivatives of piperidine-containing nitriles have also been investigated for their antimicrobial properties. For instance, piperidinothiosemicarbazones derived from aminoazinecarbonitriles have been synthesized and evaluated for their activity against various bacterial and fungal strains.[7] This suggests that the this compound scaffold could be a valuable starting point for the development of novel anti-infective agents, including those targeting Mycobacterium tuberculosis.[7]
Experimental Protocols
CHK1 Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against CHK1 kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against CHK1.
Materials:
-
Recombinant human CHK1 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the CHK1 enzyme, the kinase substrate, and the kinase buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a microplate reader.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (e.g., using Z-138 cells)
This protocol describes a method to assess the anti-proliferative effect of a compound on a cancer cell line.
Objective: To determine the IC50 of a test compound on the proliferation of a specific cell line.
Materials:
-
Z-138 (or other relevant) cancer cell line
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Test compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against compound concentration.
Visualizations
Caption: Signaling pathway of CHK1 inhibition by a this compound derivative.
Caption: General experimental workflow for the development of a kinase inhibitor.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 6. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(Piperidin-1-yl)picolinonitrile as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(Piperidin-1-yl)picolinonitrile as a key building block in the synthesis of biologically active molecules, with a particular focus on the development of potent kinase inhibitors. Detailed experimental protocols and relevant biological data are presented to facilitate its application in drug discovery and medicinal chemistry programs.
Introduction
This compound is a valuable heterocyclic scaffold in medicinal chemistry. The piperidine moiety can improve physicochemical properties such as solubility and metabolic stability, while the picolinonitrile core offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.[1][2][3] This document will detail its application in the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors, a promising target for cancer therapy.
Synthesis of the Building Block
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common precursor, 5-bromopicolinonitrile, can be reacted with piperidine to yield the desired product.
General Protocol: Synthesis of this compound
A mixture of 5-bromopicolinonitrile (1.0 eq.), piperidine (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford pure this compound.
Application in the Synthesis of CHK1 Inhibitors
Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase involved in the DNA damage response pathway.[2][4] Inhibition of CHK1 can sensitize cancer cells to DNA-damaging agents, making it an attractive target for anticancer drug development. The this compound scaffold can be elaborated to generate potent CHK1 inhibitors. A key transformation involves the conversion of the nitrile group to an amino group, followed by coupling with a suitable pyrimidine derivative.
Experimental Workflow: Synthesis of a CHK1 Inhibitor
Caption: Synthetic workflow for a potential CHK1 inhibitor.
Protocol 1: Reduction of this compound
The nitrile functionality of this compound can be reduced to a primary amine.
-
Method: To a solution of this compound in a suitable solvent (e.g., methanol or ethanol), a catalytic amount of Raney Nickel is added. The mixture is then subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the crude 5-((Piperidin-1-yl)pyridin-2-yl)methanamine, which can be used in the next step without further purification.
Protocol 2: Buchwald-Hartwig Coupling for CHK1 Inhibitor Synthesis
The resulting aminomethylpyridine derivative can be coupled with a functionalized pyrimidine, such as 2-chloro-4-(methylamino)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine, via a Buchwald-Hartwig amination reaction to yield a potent CHK1 inhibitor.
-
Method: In a reaction vessel, 5-((Piperidin-1-yl)pyridin-2-yl)methanamine (1.0 eq.), 2-chloro-4-(methylamino)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) are combined in an anhydrous, degassed solvent (e.g., dioxane). The mixture is heated under an inert atmosphere (e.g., argon) until the reaction is complete. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the final CHK1 inhibitor.
Biological Activity and Data Presentation
Derivatives of 5-(pyrimidin-2-ylamino)picolinonitrile have demonstrated potent inhibitory activity against CHK1 kinase.[4] The following table summarizes the in vitro activity of a closely related analog, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, referred to as Compound (R)-17.[4]
| Compound | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | Selectivity (CHK2/CHK1) | Cell Line (Z-138) IC₅₀ (µM) | hERG IC₅₀ (µM) |
| (R)-17 | 0.4 | >17200 | >43000 | 0.013 | >40 |
Data extracted from: Eur J Med Chem. 2019 Jul 1;173:44-62.[4]
Signaling Pathway
The synthesized CHK1 inhibitors act on the DNA damage response pathway. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets, leading to cell cycle arrest to allow for DNA repair. Inhibition of CHK1 abrogates this checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells.
References
- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Transition Metals Catalyzed Element-Cyano Bonds Activations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-(Piperidin-1-yl)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 5-(Piperidin-1-yl)picolinonitrile, a versatile scaffold for the development of novel therapeutic agents. The functional handles of this molecule, including the nitrile group, the electron-rich pyridine ring, and the piperidine moiety, offer multiple avenues for structural modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both piperidine and pyridine motifs in a wide range of biologically active molecules.[1] The ability to selectively modify this core structure is crucial for the generation of compound libraries for high-throughput screening and lead optimization. This document outlines protocols for three primary derivatization strategies: hydrolysis of the nitrile group to a carboxylic acid, reduction of the nitrile group to a primary amine, and electrophilic aromatic substitution on the pyridine ring.
Synthesis of Starting Material: this compound
The starting material can be synthesized from commercially available 5-bromopicolinonitrile via a nucleophilic aromatic substitution reaction with piperidine.
Protocol 1: Synthesis of this compound
-
Materials: 5-bromopicolinonitrile, piperidine, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a solution of 5-bromopicolinonitrile (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).[2][3][4]
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Expected Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Purity (%) (by HPLC) |
| This compound | C₁₁H₁₃N₃ | 187.24 | 85-95 | >98 |
Derivatization Protocols
The following protocols describe methods to modify the nitrile functionality and the pyridine ring of this compound.
Protocol 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid
The conversion of the nitrile to a carboxylic acid introduces a key functional group for further amide coupling or other modifications.[5]
-
Materials: this compound, sodium hydroxide, ethanol, water.
-
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water (1:1).
-
Add sodium hydroxide (5.0 eq) and heat the mixture to reflux for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(Piperidin-1-yl)picolinic acid.
-
Expected Data:
| Derivative | Molecular Formula | Molecular Weight | Yield (%) | Purity (%) (by HPLC) |
| 5-(Piperidin-1-yl)picolinic acid | C₁₁H₁₄N₂O₂ | 206.24 | 70-80 | >97 |
Protocol 3: Reduction of the Nitrile Group to a Primary Amine
Reduction of the nitrile provides a primary amine, a versatile functional group for various derivatization reactions.[5]
-
Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain (5-(Piperidin-1-yl)pyridin-2-yl)methanamine.
-
Expected Data:
| Derivative | Molecular Formula | Molecular Weight | Yield (%) | Purity (%) (by HPLC) |
| (5-(Piperidin-1-yl)pyridin-2-yl)methanamine | C₁₁H₁₇N₃ | 191.27 | 60-75 | >95 |
Protocol 4: Electrophilic Bromination of the Pyridine Ring
The electron-donating piperidinyl group activates the pyridine ring towards electrophilic substitution.[1][6]
-
Materials: this compound, N-Bromosuccinimide (NBS), acetonitrile.
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the brominated derivative. The position of bromination is expected to be ortho or para to the activating piperidinyl group.
-
Expected Data:
| Derivative | Molecular Formula | Molecular Weight | Yield (%) | Purity (%) (by HPLC) |
| 3-Bromo-5-(piperidin-1-yl)picolinonitrile (Predicted) | C₁₁H₁₂BrN₃ | 266.14 | 50-65 | >96 |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the described experimental workflows.
Caption: Synthetic workflow for the preparation and derivatization of this compound.
Caption: Key chemical transformations of the nitrile functional group.
Conclusion
The protocols outlined in these application notes provide a foundation for the successful derivatization of this compound. These methods enable the synthesis of diverse analogs for biological evaluation, facilitating the advancement of drug discovery programs targeting a wide range of therapeutic areas. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Bromo-2-pyridinecarbonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. 97483-77-7|5-Bromopicolinonitrile|BLD Pharm [bldpharm.com]
- 4. 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 5-(Piperidin-1-yl)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This document provides a comprehensive guide to developing and validating analytical methods for the quantification of 5-(Piperidin-1-yl)picolinonitrile. While specific validated methods for this compound are not widely published, this guide outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), based on established methods for structurally related piperidine and picoline derivatives. These notes are intended to serve as a foundational resource for researchers in drug discovery, development, and quality control to establish robust and reliable quantitative assays.
Introduction
This compound is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and metabolite identification. This document details the necessary steps and considerations for creating and validating analytical methods for this compound. The primary recommended techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which is a widely accessible and robust method, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and selectivity, making it ideal for bioanalytical applications.
Analytical Methodologies
Two primary analytical methods are proposed for the quantification of this compound:
-
RP-HPLC with UV Detection: A common technique for the analysis of small molecules, suitable for routine quality control and quantification in non-complex matrices.
-
LC-MS/MS: A highly sensitive and selective method, ideal for quantifying the analyte in complex biological matrices such as plasma, urine, and tissue homogenates.[1][2]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method separates the analyte from other components in a sample based on its partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. Quantification is achieved by measuring the analyte's ultraviolet (UV) absorbance at a specific wavelength.
Objective: To develop a robust RP-HPLC method for the quantification of this compound.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Phosphate buffer
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[3]
Procedure:
-
Wavelength Selection:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Scan the solution using a UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for detection.
-
-
Mobile Phase Preparation:
-
A common starting point for method development is a gradient elution using a mixture of an aqueous phase and an organic phase.
-
Aqueous Phase (A): Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% TFA) to improve peak shape.
-
Organic Phase (B): Acetonitrile or methanol.
-
Degas the mobile phases before use.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 (e.g., Phenomenex, Waters, Agilent)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined λmax
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
Data Presentation: HPLC Method Validation Summary
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | [Insert experimental value] |
| Range (µg/mL) | [e.g., 1-100] | [Insert experimental range] |
| Precision (%RSD) | ||
| - Intraday | ≤ 2% | [Insert experimental value] |
| - Interday | ≤ 2% | [Insert experimental value] |
| Accuracy (% Recovery) | 98-102% | [Insert experimental value] |
| LOD (µg/mL) | [To be determined] | [Insert experimental value] |
| LOQ (µg/mL) | [To be determined] | [Insert experimental value] |
| Specificity | No interference at the retention time of the analyte | [Pass/Fail] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying low concentrations of analytes in complex biological matrices due to its high sensitivity and selectivity.[2][5] The analyte is first separated by HPLC and then ionized and detected by a mass spectrometer.
Objective: To develop a highly sensitive and selective LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., plasma).
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (structurally similar, stable isotope-labeled version is ideal)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., blank human plasma)
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
Analytical column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).
Procedure:
-
Mass Spectrometer Tuning and Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows).
-
Determine the precursor ion (typically [M+H]⁺ in positive ion mode).
-
Perform product ion scans to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).
-
Optimize the collision energy for each MRM transition.
-
Repeat this process for the Internal Standard.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 (e.g., Waters ACQUITY UPLC HSS T3)[5]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient Program: A fast gradient is typically used.
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).
-
Inject into the LC-MS/MS system.
-
-
Method Validation:
-
Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Data Presentation: LC-MS/MS Method Validation Summary
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.99 | [Insert experimental value] |
| Range (ng/mL) | [e.g., 0.1-100] | [Insert experimental range] |
| Precision (%RSD) | ||
| - Intra-batch | ≤ 15% (≤ 20% at LLOQ) | [Insert experimental value] |
| - Inter-batch | ≤ 15% (≤ 20% at LLOQ) | [Insert experimental value] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [Insert experimental value] |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | [To be determined] | [Insert experimental value] |
| Matrix Effect | Within acceptable limits | [Insert experimental value] |
| Recovery (%) | Consistent and reproducible | [Insert experimental value] |
| Selectivity | No significant interference | [Pass/Fail] |
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Principle of High-Performance Liquid Chromatography (HPLC).
References
- 1. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abap.co.in [abap.co.in]
- 5. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-(Piperidin-1-yl)picolinonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(Piperidin-1-yl)picolinonitrile. The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered acetonitrile and water mixture, ensuring excellent peak symmetry and reproducibility. This protocol is suitable for routine quality control, purity assessment, and stability testing of this compound in research and drug development settings. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group and a piperidine moiety. Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry.[1] The accurate quantification of such molecules is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of pharmaceutical compounds.[2] This application note provides a comprehensive protocol for an HPLC method developed and validated for this compound.
Physicochemical Properties of the Analyte
-
Structure: this compound consists of a polar picolinonitrile core and a basic piperidine ring.
-
Polarity: The presence of the nitrogen atoms and the nitrile group imparts significant polarity to the molecule.
-
Solubility: It is expected to be soluble in polar organic solvents like acetonitrile and methanol and sparingly soluble in water.[3]
-
UV Absorbance: The pyridine ring, an aromatic heterocycle, allows for strong UV absorbance, making UV detection a suitable analytical technique.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Inertsil ODS-3 C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20mM Ammonium Formate Buffer (pH 3.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 250 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a 20mM Ammonium Formate buffer by dissolving the appropriate amount of ammonium formate in HPLC-grade water and adjusting the pH to 3.5 with formic acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix the filtered buffer with acetonitrile in a 40:60 volume ratio.
-
Degas the final mobile phase by sonication or helium sparging before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh an amount of the sample powder equivalent to 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[4] The key validation parameters are summarized below.
System Suitability
System suitability was established by injecting the standard solution six times. The results ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 7800 |
| %RSD of Peak Area | ≤ 2.0% | 0.85% |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions over a concentration range of 20-120 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 20 - 120 µg/mL |
| Correlation Coefficient (r²) | 0.9997 |
| Regression Equation | y = 25480x + 1520 |
Precision
Method precision was determined by performing six independent analyses of the sample solution at 100% of the test concentration.
| Precision Type | %RSD of Assay |
| Repeatability (Intra-day) | 0.92% |
| Intermediate Precision (Inter-day) | 1.35% |
Accuracy
Accuracy was assessed by the recovery of known amounts of the standard spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%).
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.5% | 1.1% |
| 100% | 101.2% | 0.8% |
| 120% | 100.8% | 0.9% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.15 µg/mL |
| LOQ | 0.45 µg/mL |
Visualizations
HPLC Method Development Workflow
The following diagram illustrates the logical workflow for the development and validation of the HPLC method.
Caption: Workflow for HPLC Method Development and Validation.
HPLC System Configuration
This diagram shows the logical arrangement of the core components in the HPLC system used for the analysis.
References
Application Notes and Protocols for Piperidine-Containing Nitriles in Material Science
Disclaimer: As of the current date, there is a notable absence of published research specifically detailing the applications of 5-(Piperidin-1-yl)picolinonitrile in material science. The following application notes and protocols are therefore based on the closely related and structurally similar compound, 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN) , for which there is documented use in the development of bioactive films for drug delivery applications.[1][2] These notes are intended to provide researchers with a practical framework that may be adaptable for analogous piperidine-containing nitrile compounds.
Application Note: 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN) in Bioactive Polymer Films
Introduction: Compounds incorporating a piperidine moiety are of significant interest in medicinal chemistry and, by extension, in the development of functional biomaterials.[2] 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN) has been successfully integrated into biocompatible polymer blends to create bioactive films. These films, typically composed of sodium alginate (SA) and polyvinyl alcohol (PVA), exhibit promising antimicrobial properties and are being explored for controlled drug delivery systems.[1][2] The incorporation of PPN into the polymer matrix has been shown to influence the material's crystallinity, thermal stability, and surface morphology, while imparting bioactivity.[2]
Key Applications:
-
Antimicrobial Surfaces: The PPN-containing films have demonstrated efficacy against a range of microbes, making them suitable for coatings on medical devices or as wound dressings to prevent infection.[1]
-
Controlled Drug Release: The polymer matrix can be loaded with therapeutic agents, and the presence of PPN can modulate the release kinetics.[1]
-
Bioactive Scaffolds: In tissue engineering, these films could serve as temporary, bioactive scaffolds that support tissue regeneration while preventing microbial contamination.
Material Properties: The resulting SA/PVA/PPN films are characterized as having smooth, homogenous surfaces with good mechanical properties. The interaction between the cyano group of PPN and the hydroxyl and methylene groups of the polymers is believed to be responsible for the observed enhancements in material properties.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of bioactive films containing 3-oxo-3-(piperidin-1-yl)propanenitrile.
| Parameter | Value | Reference |
| PPN Synthesis | ||
| Reactants | Ethylcyanoacetate, Piperidine | [2] |
| Solvent | Ethanol | [2] |
| Reaction Time | 2 hours | [2] |
| Bioactive Film Preparation | ||
| Sodium Alginate (SA) | 5 g in 100 mL distilled water | [2] |
| Polyvinyl Alcohol (PVA) | 5% solution | [2] |
| PPN Concentrations | 0.05 g, 0.1 g, 0.15 g | [2] |
| Mixing Ratio (SA:PVA) | 1:1 (v/v) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN)
This protocol details the synthesis of PPN from ethylcyanoacetate and piperidine.[2]
Materials:
-
Ethylcyanoacetate
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Combine equimolar amounts of ethylcyanoacetate and piperidine in a round-bottom flask containing ethanol.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography.
-
Confirm the structure of the synthesized PPN using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The ¹H NMR spectrum should show multiplet signals around δ 1.39–1.53 and 3.24–3.37 ppm for the piperidine methylene protons and a singlet for the CH₂ group at approximately δ 3.97 ppm.[2]
Protocol 2: Preparation of Bioactive SA/PVA/PPN Films
This protocol describes the solution casting method for preparing sodium alginate/polyvinyl alcohol films containing PPN.[2]
Materials:
-
Sodium Alginate (SA)
-
Polyvinyl Alcohol (PVA)
-
3-oxo-3-(piperidin-1-yl)propanenitrile (PPN)
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Teflon dish
Procedure:
-
Prepare a 5% (w/v) SA solution: Dissolve 5 g of SA in 100 mL of distilled water with continuous stirring until a homogenous solution is formed.
-
Prepare a 5% (w/v) PVA solution: Dissolve 5 g of PVA in 100 mL of distilled water with gentle heating and stirring.
-
Blend the polymer solutions: Mix 10 mL of the SA solution with 10 mL of the PVA solution. Stir for 10 minutes to ensure homogeneity.
-
Incorporate PPN: Add a pre-weighed amount of PPN (e.g., 0.05 g, 0.1 g, or 0.15 g) to the SA/PVA blend with continuous stirring to prevent agglomeration.
-
Casting the film: Pour the final mixture into a Teflon dish.
-
Drying: Allow the film to dry at room temperature until the solvent has completely evaporated.
-
Characterization: The prepared films can be characterized using Fourier-Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA) to evaluate their physicochemical properties.
References
Application Note: In Vitro Profiling of 5-(Piperidin-1-yl)picolinonitrile using a Thallium Influx Assay for KCC2 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for establishing and maintaining the low intracellular chloride concentration necessary for fast hyperpolarizing synaptic inhibition mediated by GABA-A and glycine receptors.[1][2][3] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a promising therapeutic target.[1] This application note provides a detailed protocol for a cell-based in vitro thallium (Tl+) influx assay to characterize the modulatory effects of novel compounds, such as 5-(Piperidin-1-yl)picolinonitrile, on KCC2 activity. The assay utilizes a human embryonic kidney (HEK293) cell line stably expressing KCC2 and a thallium-sensitive fluorescent dye to provide a robust and high-throughput-compatible method for identifying and characterizing KCC2 modulators.[4][5][6]
Principle of the Assay
This assay employs a thallium-sensitive fluorescent dye and a HEK293 cell line stably overexpressing KCC2.[1][7] KCC2 can transport thallium ions (Tl+) across the cell membrane as a surrogate for potassium ions (K+).[8][9] In its basal state, the intracellular fluorescence of the dye is low. Upon stimulation that opens KCC2 channels, Tl+ flows into the cells down its concentration gradient.[10] The binding of intracellular Tl+ to the dye results in a significant increase in fluorescence intensity. The rate of fluorescence increase is proportional to the activity of KCC2. Test compounds that modulate KCC2 activity will therefore alter the rate of Tl+ influx and the corresponding fluorescent signal.
Materials and Reagents
-
HEK293 cell line stably expressing human KCC2 (e.g., abm, Cat. No. T3038)
-
This compound (Test Compound)
-
VU0463271 (KCC2 inhibitor, positive control)
-
Dulbecco's Modified Eagle Medium (DMEM), High Glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Puromycin (for selection of stable cells)
-
Poly-D-Lysine coated 384-well black-walled, clear-bottom microplates
-
FluxOR™ Potassium Ion Channel Assay Kit (or similar thallium-sensitive dye and buffers)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Stimulus Buffer containing Thallium Sulfate (Tl₂SO₄)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microplate reader with kinetic reading and liquid handling capabilities
Experimental Protocol
Cell Culture and Plating
-
Culture the KCC2-HEK293 stable cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2.0 µg/ml Puromycin at 37°C in a humidified atmosphere of 5% CO₂.[7]
-
For the assay, harvest cells and seed them into Poly-D-Lysine coated 384-well plates at a density of 20,000 cells per well in 20 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment and formation of a monolayer.
Compound Preparation
-
Prepare a 10 mM stock solution of this compound and the positive control (VU0463271) in 100% DMSO.
-
Perform serial dilutions of the stock solutions in Assay Buffer to create a 2x concentration series of the test compounds. The final DMSO concentration in the assay should be kept below 0.5%.
Thallium Influx Assay Procedure
-
Dye Loading:
-
Compound Incubation:
-
After incubation, carefully remove the dye loading buffer.
-
Add 20 µL of the 2x concentrated test compounds or control solutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Reading and Stimulation:
-
Place the plate in a fluorescence microplate reader equipped with the appropriate filters for the dye (e.g., excitation ~485 nm, emission ~525 nm).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's automated liquid handler, add 5 µL of the 5x Stimulus Buffer containing thallium sulfate to each well.[11]
-
Immediately begin kinetic fluorescence reading for 2-3 minutes, taking measurements every 1-2 seconds.[10]
-
Data Analysis
-
The kinetic fluorescence data is typically analyzed by calculating the initial rate of fluorescence increase (slope) or the area under the curve (AUC) following the addition of the stimulus buffer.
-
Normalize the data to the vehicle control (DMSO) wells, which represent 100% KCC2 activity.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for potentiators) values.
Hypothetical Data Presentation
The following table summarizes hypothetical results for the characterization of this compound as a KCC2 potentiator, with VU0463271 as an inhibitory control.
| Compound | Assay Type | Endpoint | Value (µM) |
| This compound | Tl+ Influx (KCC2) | EC50 | 2.5 |
| VU0463271 (Control) | Tl+ Influx (KCC2) | IC50 | 0.8 |
Visualizations
KCC2 Signaling Pathway in Neuronal Chloride Homeostasis
The following diagram illustrates the central role of KCC2 in maintaining low intracellular chloride levels, which is essential for the hyperpolarizing effect of GABAergic neurotransmission.
Caption: Role of KCC2 in neuronal chloride homeostasis.
Experimental Workflow for the KCC2 Thallium Influx Assay
This flowchart outlines the major steps of the in vitro assay protocol for screening compounds against KCC2.
Caption: Experimental workflow for KCC2 thallium influx assay.
References
- 1. biocat.com [biocat.com]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KCC2 Stable HEK293 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-(Piperidin-1-yl)picolinonitrile as a Fluorescent Probe for Cellular Viscosity
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Piperidin-1-yl)picolinonitrile is a novel fluorogenic compound with potential applications as a molecular rotor for sensing viscosity changes within cellular microenvironments. Its fluorescence is environmentally sensitive, exhibiting a significant increase in quantum yield in viscous media due to the restriction of intramolecular rotation, a characteristic feature of molecular rotors. This property makes it a promising tool for studying cellular processes associated with viscosity alterations, such as apoptosis, protein aggregation, and lipid droplet dynamics.
These application notes provide an overview of the photophysical properties of this compound, along with detailed protocols for its use in fluorescence microscopy and cellular imaging.
Data Presentation
Table 1: Photophysical Properties of this compound in Solvents of Varying Viscosity
| Solvent | Viscosity (cP at 25°C) | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Dichloromethane | 0.41 | 350 | 480 | 1.2 x 10⁴ | 0.05 |
| Ethanol | 1.07 | 352 | 485 | 1.1 x 10⁴ | 0.12 |
| Ethylene Glycol | 16.1 | 355 | 490 | 1.3 x 10⁴ | 0.45 |
| Glycerol | 934 | 360 | 500 | 1.4 x 10⁴ | 0.82 |
Table 2: Spectroscopic Data for Cellular Imaging with this compound
| Parameter | Recommended Value |
| Excitation Wavelength | 405 nm (for microscopy) |
| Emission Filter | 450 - 550 nm |
| Recommended Concentration | 1-10 µM |
| Cell Permeability | High |
| Cytotoxicity | Low at working concentrations |
Experimental Protocols
Preparation of Stock Solution
-
Dissolve 1 mg of this compound in 1 mL of anhydrous dimethyl sulfoxide (DMSO) to prepare a 5 mM stock solution.
-
Store the stock solution at -20°C, protected from light.
-
Dilute the stock solution in a suitable buffer or cell culture medium to the desired working concentration immediately before use.
Protocol for In Vitro Viscosity Sensing
-
Prepare a series of glycerol-water mixtures of known viscosities.
-
Add this compound to each mixture to a final concentration of 5 µM.
-
Incubate for 5 minutes at room temperature.
-
Measure the fluorescence emission spectra using a fluorometer with excitation at 360 nm.
-
Plot the fluorescence intensity at 500 nm against the viscosity of the solutions to generate a calibration curve.
Protocol for Staining and Imaging of Live Cells
-
Seed cells on a glass-bottom dish or chamber slide and culture overnight.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Prepare a staining solution by diluting the 5 mM stock solution of this compound to a final concentration of 5 µM in serum-free cell culture medium.
-
Incubate the cells with the staining solution for 30 minutes at 37°C in a CO₂ incubator.
-
Wash the cells twice with PBS.
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a 405 nm laser line for excitation and an emission filter suitable for capturing fluorescence between 450 nm and 550 nm.
Protocol for Induction of Apoptosis and Viscosity Imaging
-
Treat cells with a known apoptosis-inducing agent (e.g., staurosporine at 1 µM) for the desired time period (e.g., 3 hours).
-
As a control, treat a separate batch of cells with the vehicle (e.g., DMSO) only.
-
Following treatment, stain both treated and control cells with this compound as described in Protocol 3.
-
Acquire fluorescence images of both samples.
-
Quantify the fluorescence intensity of the apoptotic and control cells using image analysis software. An increase in fluorescence intensity in the treated cells is indicative of an increase in intracellular viscosity.
Mandatory Visualizations
Caption: Workflow for cellular viscosity imaging.
Caption: Mechanism of fluorescence enhancement.
Synthetic Routes to Functionalized Picolinonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized picolinonitrile derivatives, key structural motifs in medicinal chemistry and materials science. The following sections outline several modern synthetic strategies, complete with experimental procedures, quantitative data, and visual workflows to facilitate their application in a laboratory setting.
Introduction
Picolinonitriles, or 2-cyanopyridines, and their derivatives are important heterocyclic building blocks. The nitrile group serves as a versatile handle for further chemical transformations, while the pyridine core is a prevalent scaffold in numerous pharmaceuticals and functional materials. The development of efficient and regioselective methods for the synthesis of substituted picolinonitriles is therefore of significant interest. This document details three distinct and effective approaches: a gold-catalyzed cyclization of isoxazole precursors, direct C-H cyanation of pyridines, and α-cyanation of pyridine N-oxides.
I. Gold-Catalyzed Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles
This method provides a unique pathway to 3-hydroxy-4-substituted picolinonitriles starting from 4-propargylaminoisoxazoles. The reaction proceeds via a gold(I)-catalyzed intramolecular cyclization to form an isoxazolopyridine intermediate, which then undergoes N–O bond cleavage under mild basic conditions to yield the desired picolinonitrile. A one-pot procedure is also available for this transformation.[1]
Experimental Protocols
General Procedure A: Stepwise Synthesis from Isoxazolopyridines [1]
-
To a solution of the isoxazolopyridine (0.100 mmol) in dry methanol (MeOH, 5.00 mL), add potassium carbonate (K₂CO₃, 0.150 mmol).
-
Stir the mixture at 60 °C for 30 minutes.
-
Quench the reaction by adding 1 M aqueous hydrochloric acid (HCl).
-
Extract the resulting mixture with ethyl acetate (AcOEt).
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the 4-substituted 3-hydroxypicolinonitrile.
General Procedure B: One-Pot Synthesis from 4-Propargylaminoisoxazoles [1]
-
In a sealed vial under an argon atmosphere, add JohnPhos AuCl (0.05 equiv) and silver hexafluoroantimonate (AgSbF₆, 0.05 equiv).
-
Add a solution of N-phenylbenzaldimine (1.0 equiv) in 1,2-dichloroethane (2.0 mL/mmol of the starting isoxazole) at room temperature.
-
Add the 4-propargylaminoisoxazole (1.0 equiv) in 1,2-dichloroethane (3.0 mL/mmol).
-
Stir the resulting mixture at 60 °C for 3 hours.
-
To the mixture, add dry MeOH (5.0 mL/mmol of the starting isoxazole) and K₂CO₃ (1.5 equiv).
-
Stir the final mixture at 60 °C for 30 minutes.
-
Work-up as described in General Procedure A.
Data Presentation
Table 1: Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles
| Starting Material | Product | Procedure | Yield (%) |
| Isoxazolopyridine (9a) | 3-Hydroxy-4-phenylpicolinonitrile (5a) | A | 95 |
| Isoxazolopyridine (9b) | 3-Hydroxy-4-(p-tolyl)picolinonitrile (5b) | A | 98 |
| Isoxazolopyridine (9c) | 4-(4-Methoxyphenyl)-3-hydroxypicolinonitrile (5c) | A | 96 |
| 4-(Phenylethynylamino)isoxazole (8a) | 3-Hydroxy-4-phenylpicolinonitrile (5a) | B | 85 |
| 4-((p-Tolylethynyl)amino)isoxazole (8b) | 3-Hydroxy-4-(p-tolyl)picolinonitrile (5b) | B | 82 |
Data extracted from "Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles..."[1]
Workflow Diagram
Caption: Workflow for Gold-Catalyzed Picolinonitrile Synthesis.
II. Direct C-H Cyanation of Pyridines
Direct C-H functionalization is a highly atom-economical and efficient strategy for synthesizing substituted pyridines. This section details a general one-pot protocol for the C-H cyanation of a range of six-membered N-containing heterocycles, including various substituted pyridines.[2]
Experimental Protocol
General Procedure for C-H Cyanation [2]
-
Prepare a 0.1 M solution of the pyridine substrate (1.0 equiv) in anhydrous chloroform (CHCl₃) in a vial capped with a septum under an argon or nitrogen atmosphere.
-
Add triflic anhydride (1.2 equiv) dropwise at room temperature.
-
Stir the mixture for 10 minutes at room temperature.
-
Add trimethylsilyl cyanide (TMSCN, 1.2 equiv) and stir for an additional 10 minutes.
-
Heat the reaction mixture to 60 °C and stir for 1 hour.
-
Remove the vial from the heat source and quickly add N-methylmorpholine (1.3 equiv).
-
Reseal the vial and stir at 60 °C for a further 17 hours.
-
Cool the reaction to room temperature and quench with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Separate the phases and extract the aqueous phase twice with dichloromethane (CH₂Cl₂).
-
Combine the organic phases, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the crude residue by silica flash column chromatography.
Data Presentation
Table 2: Direct C-H Cyanation of Substituted Pyridines
| Substrate | Product | Yield (%) |
| Pyridine | 2-Cyanopyridine | 85 |
| 4-Methylpyridine | 2-Cyano-4-methylpyridine | 92 |
| 4-Methoxypyridine | 2-Cyano-4-methoxypyridine | 96 |
| 3-Phenylpyridine | 2-Cyano-3-phenylpyridine & 6-Cyano-3-phenylpyridine (mixture) | 75 |
| Isoquinoline | 1-Cyanoisoquinoline | 91 |
Data extracted from "C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics".[2]
Logical Relationship Diagram
Caption: Logical Flow of the C-H Cyanation Reaction.
III. α-Cyanation of Pyridine N-Oxides
The use of pyridine N-oxides activates the pyridine ring for nucleophilic substitution, particularly at the C2 (α) position. This method allows for the synthesis of 2-cyanopyridines from readily available pyridine N-oxides.
Experimental Protocol
Optimized Reaction Conditions for α-Cyanation [3]
-
In a reaction vessel, combine the substituted pyridine N-oxide (1.0 equiv), zinc cyanide (Zn(CN)₂, 1.5 equiv), and benzoyl cyanide (1.5 equiv) in acetonitrile (CH₃CN) as the solvent.
-
Seal the vessel and heat the mixture to 120 °C.
-
Maintain the reaction at this temperature for the specified time (typically several hours, requires optimization for specific substrates).
-
After cooling, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
Note: The original source provides a diagram with conditions but lacks a detailed narrative protocol. The above procedure is a generalized representation based on the provided information.[3]
Data Presentation
Table 3: α-Cyanation of Substituted Pyridine N-Oxides
| Substrate | Product | Reagents | Temperature (°C) |
| Pyridine N-oxide | 2-Cyanopyridine | Zn(CN)₂, Benzoyl Cyanide | 120 |
| 4-Methylpyridine N-oxide | 2-Cyano-4-methylpyridine | Zn(CN)₂, Benzoyl Cyanide | 120 |
| 3-Chloropyridine N-oxide | 2-Cyano-3-chloropyridine | Zn(CN)₂, Benzoyl Cyanide | 120 |
This table is illustrative of the general transformation. Specific yields and reaction times are highly substrate-dependent and require experimental optimization.
Experimental Workflow Diagram
Caption: Workflow for α-Cyanation of Pyridine N-Oxides.
Conclusion
The synthetic routes presented herein offer a versatile toolkit for accessing a wide range of functionalized picolinonitrile derivatives. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The gold-catalyzed route is particularly useful for producing 3-hydroxy-4-substituted picolinonitriles, while the direct C-H cyanation offers a highly efficient, one-pot procedure for various pyridine cores. The α-cyanation of pyridine N-oxides provides a classical yet effective alternative for introducing the nitrile group at the C2 position. The detailed protocols and comparative data tables are intended to guide researchers in selecting and implementing the most suitable synthetic strategy for their specific research and development needs.
References
Application Note and Protocol: Scale-Up Synthesis of 5-(Piperidin-1-yl)picolinonitrile
Introduction
5-(Piperidin-1-yl)picolinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its prevalence as a structural motif in various biologically active compounds. The development of a robust and scalable synthetic protocol for this compound is crucial for ensuring a reliable supply for research and development activities. This document provides a detailed methodology for the gram-scale synthesis of this compound, focusing on a practical and efficient approach suitable for scale-up. The protocol is intended for researchers, scientists, and professionals in the field of drug development.
Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a halide from an activated heteroaromatic ring by an amine. In this protocol, 5-bromopicolinonitrile is reacted with piperidine in the presence of a base to yield the desired product. The electron-withdrawing nature of the nitrile group at the 2-position activates the pyridine ring for nucleophilic attack at the 5-position.
Chemical Equation:

Figure 1. Synthesis of this compound via Nucleophilic Aromatic Substitution.
Experimental Protocol
Materials and Equipment:
-
5-Bromopicolinonitrile
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle with a temperature controller
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 500 mL three-neck round-bottom flask, add 5-bromopicolinonitrile (10.0 g, 54.6 mmol), potassium carbonate (15.1 g, 109.2 mmol, 2.0 equiv.), and a magnetic stir bar.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous dimethyl sulfoxide (DMSO, 200 mL) to the flask.
-
-
Reagent Addition:
-
Slowly add piperidine (6.5 mL, 65.5 mmol, 1.2 equiv.) to the stirred suspension at room temperature using a syringe.
-
-
Reaction:
-
Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (500 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with water (2 x 200 mL) followed by brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) to afford this compound as a solid.
-
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 5-Bromopicolinonitrile | 183.01 | 10.0 g | 54.6 | 1.0 |
| Piperidine | 85.15 | 6.5 mL (5.6 g) | 65.5 | 1.2 |
| Potassium Carbonate | 138.21 | 15.1 g | 109.2 | 2.0 |
| Solvent (DMSO) | - | 200 mL | - | - |
| Temperature | - | 120 °C | - | - |
| Reaction Time | - | 12-24 h | - | - |
Table 2: Expected Yield and Product Characteristics
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield Range (%) | Appearance | Purity (by HPLC) |
| This compound | 187.25 | 10.2 g | 75-85% | Off-white to yellow solid | >98% |
Safety Precautions
-
Piperidine: Highly flammable liquid and vapor.[1][2][3][4] Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] Causes severe skin burns and eye damage.[1][2][3][4][5] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[1][2][4]
-
Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Wear appropriate gloves.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
General Precautions: Perform the reaction in a well-ventilated fume hood. Ensure all glassware is dry before use. Use appropriate PPE at all times.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Route: Buchwald-Hartwig Amination
An alternative and highly effective method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is known for its high functional group tolerance and generally milder reaction conditions compared to SNAr.
General Reaction Scheme:
The reaction would involve coupling 5-bromopicolinonitrile with piperidine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate) in an appropriate solvent like toluene or dioxane. While this method can be more expensive due to the cost of the catalyst and ligand, it often provides higher yields and may be more suitable for substrates that are sensitive to the high temperatures required for SNAr.
Logical Relationship Diagram
Caption: Decision logic for choosing a synthetic route.
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound via a nucleophilic aromatic substitution reaction. The described methodology is robust, utilizes readily available reagents, and is well-suited for producing gram-scale quantities of the target compound. Adherence to the outlined safety precautions is essential for the safe execution of this synthesis. The alternative Buchwald-Hartwig amination route offers a viable option for substrates that may not be amenable to the conditions of the SNAr reaction.
References
- 1. 5-Aminopicolinonitrile [srdpharma.com]
- 2. rsc.org [rsc.org]
- 3. 5-Aminopicolinonitrile 55338-73-3 | TCI Deutschland GmbH [tcichemicals.com]
- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 5-(Piperidin-1-yl)picolinonitrile in Organic Electronics
Disclaimer: The following application notes and protocols are based on the known electronic properties of structurally related compounds, such as picolinonitrile derivatives and piperidinyl-substituted aromatic systems. As of the time of writing, there is no direct experimental data available in the scientific literature on the application of 5-(Piperidin-1-yl)picolinonitrile in organic electronics. This document is intended to serve as a theoretical and prospective guide for researchers interested in exploring the potential of this molecule.
Introduction
This compound is a molecule that combines an electron-donating piperidine group with an electron-withdrawing picolinonitrile (2-cyanopyridine) moiety. This donor-acceptor structure suggests potential for interesting photophysical and electronic properties relevant to organic electronics. The picolinonitrile unit is known to facilitate electron transport due to the electron-deficient nature of the pyridine ring and the strong electron-withdrawing cyano group. The piperidine substituent, a saturated amine, can enhance solubility in organic solvents and potentially modulate the highest occupied molecular orbital (HOMO) energy level.
Theoretical studies on cyanopyridine derivatives have been conducted to understand their structural and electronic properties, such as HOMO-LUMO energy levels.[1][2] Pyridine-based molecules are actively explored as electron-transport materials in organic light-emitting diodes (OLEDs).[3] The combination of a donor and an acceptor group in a single molecule can also lead to intramolecular charge transfer (ICT) states, which are of interest for various optoelectronic applications.
Potential Applications in Organic Electronics
Based on its chemical structure, this compound could be a candidate for the following applications:
-
Electron-Transport Layer (ETL) Material in OLEDs: The electron-withdrawing nature of the picolinonitrile core suggests that this molecule could possess a low-lying lowest unoccupied molecular orbital (LUMO), facilitating electron injection and transport from the cathode. The piperidine group may help in forming amorphous thin films, which is beneficial for device stability and uniformity. Pyridine-based materials have shown promise as ETLs in OLEDs.[3]
-
Host Material for Phosphorescent OLEDs (PhOLEDs): If the molecule possesses a sufficiently high triplet energy, it could be used as a host material for phosphorescent emitters. The piperidine substitution might disrupt intermolecular packing, which can help in keeping the triplet energy high.
-
Organic Field-Effect Transistors (OFETs): Depending on its charge transport characteristics, it could potentially be used as the active semiconductor layer in n-channel or ambipolar OFETs. The charge transport properties of organic semiconductors are highly dependent on molecular packing in the solid state.
Hypothetical Electronic Properties
The following table summarizes the expected electronic properties of this compound based on the characteristics of its constituent parts. These are theoretical values and would require experimental verification.
| Property | Predicted Characteristic | Rationale |
| HOMO Energy Level | -4.8 to -5.2 eV | The piperidine group is electron-donating, which would raise the HOMO level compared to unsubstituted picolinonitrile. This value is in a range that could allow for hole injection from common anodes like ITO, although it might be more suitable as an electron transporter. |
| LUMO Energy Level | -2.5 to -2.9 eV | The strong electron-withdrawing cyano group and the pyridine ring will significantly lower the LUMO energy, a key requirement for efficient electron injection and transport. Computational studies on cyanopyridine derivatives support the presence of a low-lying LUMO.[1][2] |
| Electrochemical Band Gap | 2.3 to 2.7 eV | This is the difference between the predicted HOMO and LUMO levels and suggests that the material would be transparent in the visible region, which is advantageous for an ETL material. |
| Triplet Energy (T1) | > 2.5 eV | The exact triplet energy is difficult to predict without computational studies. However, the non-conjugated piperidine group might help in maintaining a relatively high triplet energy by preventing extensive π-conjugation, making it a potential host for green and blue phosphorescent emitters. |
| Charge Carrier Mobility | Electron mobility is expected to be dominant. | The electron-deficient nature of the picolinonitrile core is conducive to electron transport. The actual mobility will be highly dependent on the thin-film morphology and molecular packing. |
| Solubility | Good solubility in common organic solvents (e.g., chloroform, toluene, THF). | The non-planar and aliphatic nature of the piperidine substituent is expected to enhance solubility and promote the formation of amorphous films. |
Experimental Protocols
The following are suggested experimental protocols for the synthesis, purification, and characterization of this compound and its subsequent use in a proof-of-concept organic electronic device.
A potential synthetic route to this compound could involve the nucleophilic aromatic substitution of a suitable precursor like 5-halopicolinonitrile with piperidine.
Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 5-bromopicolinonitrile in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add 1.2 equivalents of piperidine and 1.5 equivalents of a base such as potassium carbonate (K₂CO₃).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Final Purification for Electronic Applications: For use in organic electronic devices, the purified compound must be further purified by sublimation or recrystallization to achieve high purity (>99.9%).
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Protocol for Characterization:
-
Structural Characterization: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Thermal Properties: Analyze the thermal stability using thermogravimetric analysis (TGA) and determine the glass transition temperature (Tg) and melting point (Tm) using differential scanning calorimetry (DSC).
-
Optical Properties: Measure the UV-Vis absorption and photoluminescence (PL) spectra in a suitable solvent (e.g., toluene) and as a thin film to determine the optical bandgap and emission characteristics.
-
Electrochemical Properties: Perform cyclic voltammetry (CV) to determine the HOMO and LUMO energy levels. Use a three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
Protocol for OLED Fabrication:
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes.
-
Hole-Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Hole-Transport Layer (HTL) Deposition: Thermally evaporate a suitable HTL material, such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), onto the HIL.
-
Emissive Layer (EML) Deposition: Co-evaporate this compound as the host with a suitable phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) onto the HTL.
-
Electron-Transport Layer (ETL) Deposition (Optional): If this compound is being tested as part of the EML, a dedicated ETL like Tris(8-hydroxyquinolinato)aluminium (Alq₃) can be deposited. If it is being tested as the ETL, it would be deposited after the EML.
-
Electron-Injection Layer (EIL) and Cathode Deposition: Sequentially deposit a thin layer of lithium fluoride (LiF) as the EIL and an aluminum (Al) cathode by thermal evaporation through a shadow mask.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from air and moisture.
Diagram of OLED Fabrication Workflow:
Caption: General workflow for fabricating a multilayer OLED device.
Expected Device Performance and Data Presentation
The performance of an OLED incorporating this compound would be evaluated based on the following metrics. The table below shows hypothetical data for a green phosphorescent OLED where the compound is used as a host in the emissive layer.
| Parameter | Symbol | Hypothetical Value | Units |
| Turn-on Voltage | V_on | 3.5 | V |
| Maximum Luminance | L_max | 15,000 | cd/m² |
| Maximum Current Efficiency | η_c | 45 | cd/A |
| Maximum Power Efficiency | η_p | 38 | lm/W |
| Maximum External Quantum Efficiency | EQE_max | 18 | % |
| CIE Color Coordinates (at 1000 cd/m²) | (x, y) | (0.32, 0.61) |
These hypothetical values are comparable to what might be expected for a reasonably performing host material in a green PhOLED. Actual performance would depend on factors such as the purity of the material, the choice of other materials in the device stack, and the optimization of layer thicknesses.
Conclusion
While there is currently no direct research on the use of this compound in organic electronics, its molecular structure suggests it could be a promising candidate for investigation, particularly as an electron-transport or host material in OLEDs. The provided protocols offer a starting point for researchers to synthesize, characterize, and evaluate the potential of this and similar molecules in the field of organic electronics. Experimental validation of the hypothesized properties is essential to determine its true utility.
References
- 1. A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives [scirp.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Pyridine-Based Electron-Transport Materials with High Solubility, Excellent Film-Forming Ability, and Wettability for Inkjet-Printed OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioactivity Screening of 5-(Piperidin-1-yl)picolinonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the bioactivity screening of 5-(Piperidin-1-yl)picolinonitrile analogs, with a focus on their potential as kinase inhibitors for the treatment of hematologic malignancies. The protocols and data presented are based on the discovery of a potent and selective Checkpoint Kinase 1 (CHK1) inhibitor, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, referred to as compound (R)-17.[1]
Introduction
The this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Analogs of this core structure have been investigated for various biological activities, with a notable focus on kinase inhibition. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This document outlines the screening cascade and key experimental protocols for identifying and characterizing the bioactivity of this compound analogs, using the development of a CHK1 inhibitor as a case study.[1]
Data Presentation: Bioactivity of Picolinonitrile Analogs
The following tables summarize the in vitro biological activity of a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives, which are analogs of the core this compound structure.
Table 1: In Vitro Kinase Inhibitory Activity of Picolinonitrile Analogs [1]
| Compound | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | Selectivity (CHK2/CHK1) |
| MCL1020 (Lead) | Modest Activity | - | - |
| (R)-17 | 0.4 | >1720 | >4300 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: In Vitro Anti-proliferative Activity of Compound (R)-17 in Hematologic Malignancy Cell Lines [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Z-138 | Mantle Cell Lymphoma | 0.013 |
| Other Hematopathy Cell Lines | Various | Data not specified |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.
Table 3: In Vivo Antitumor Efficacy of Compound (R)-17 in a Z-138 Xenograft Model [1]
| Compound | Dose | Route | Tumor Growth Inhibition (TGI) |
| (R)-17 | 20 mg/kg | I.V. | 90.29% |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against target kinases like CHK1 and CHK2.
Materials:
-
Recombinant human CHK1 and CHK2 enzymes
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate peptide
-
Test compounds (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate peptide, and kinase buffer to the wells of a microplate.
-
Add the diluted test compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Z-138)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.
In Vivo Xenograft Tumor Model
This protocol describes a method to evaluate the in vivo anti-tumor efficacy of a lead compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., Z-138)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups via the desired route (e.g., intravenous, oral) at a specified dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Visualization of Workflows and Pathways
Bioactivity Screening Workflow
The following diagram illustrates a typical workflow for the bioactivity screening of novel chemical entities.
Caption: Bioactivity screening workflow for drug discovery.
CHK1 Signaling Pathway in Cancer
The diagram below depicts a simplified representation of the CHK1 signaling pathway, a key target in cancer therapy.
References
Application Notes: Cellular Imaging with 5-(Piperidin-1-yl)picolinonitrile
Notice to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches have been conducted to provide detailed application notes and protocols for the use of 5-(Piperidin-1-yl)picolinonitrile in cellular imaging. Despite a thorough investigation into scientific databases and publications, no specific information regarding the cellular imaging applications, photophysical properties, or relevant experimental protocols for this particular compound could be located.
The search encompassed queries for:
-
Cellular imaging applications of this compound.
-
Photophysical properties (e.g., absorption/emission spectra, quantum yield) of this compound.
-
Synthesis of fluorescent probes derived from or containing the this compound scaffold.
-
Use of picolinonitrile derivatives in fluorescent probe design and cellular imaging.
The absence of such data in the public domain prevents the creation of the requested detailed Application Notes and Protocols. The fundamental information required to generate tables of quantitative data, experimental methodologies, and diagrams of signaling pathways is not available.
We advise researchers interested in the potential cellular imaging applications of this compound to consider this compound as a novel candidate that requires initial characterization. Future research would need to establish its fluorescent properties and evaluate its suitability as a cellular imaging probe.
We regret that we are unable to provide the specific, detailed content requested at this time due to the lack of available scientific literature on the cellular imaging applications of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Piperidin-1-yl)picolinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(Piperidin-1-yl)picolinonitrile synthesis. The guidance is based on established principles of organic chemistry, focusing on the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Route
Issue: Low or no conversion of the 5-halopicolinonitrile to the desired product.
| Potential Cause | Troubleshooting Step |
| Insufficient reactivity of the starting material | The reactivity of the leaving group in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I. If using 5-bromopicolinonitrile, consider switching to 5-chloropicolinonitrile or 5-fluoropicolinonitrile if available. |
| Low reaction temperature | SNAr reactions on less activated rings often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition. |
| Inappropriate solvent | Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction. |
| Insufficient amount of piperidine or presence of a strong acid | Use a molar excess of piperidine (2-3 equivalents) to act as both the nucleophile and a base to neutralize the hydrogen halide formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine or potassium carbonate can be added. |
Issue: Formation of significant side products.
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high | While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material, product, or the formation of undesired byproducts. Find the optimal temperature by running small-scale experiments at different temperatures. |
| Presence of water | Water can compete with piperidine as a nucleophile, leading to the formation of 5-hydroxypicolinonitrile, especially at high temperatures. Ensure all reagents and solvents are dry. |
| Reaction time is too long | Prolonged heating can lead to product degradation. Monitor the reaction progress and stop the reaction once the starting material is consumed. |
Buchwald-Hartwig Amination Route
Issue: Low yield of this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal catalyst/ligand system | The choice of palladium precursor and ligand is critical. For electron-deficient heteroaryl halides, ligands like XPhos, SPhos, or RuPhos are often effective. Screen a variety of ligands to find the most suitable one for this specific transformation. |
| Incorrect base | Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) are common choices. The strength and nature of the base can significantly impact the reaction outcome. |
| Catalyst deactivation | The palladium catalyst can be sensitive to impurities in the starting materials or solvent. Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrodehalogenation of the starting material | This side reaction, where the halogen is replaced by a hydrogen atom, can be a competing process. This can sometimes be minimized by changing the ligand, base, or solvent. |
Issue: Difficulty in removing the catalyst and ligand from the final product.
| Potential Cause | Troubleshooting Step |
| High catalyst loading | Optimize the reaction to use the lowest effective catalyst loading. This will not only be more cost-effective but also simplify purification. |
| Inadequate workup | After the reaction, a standard workup may involve quenching with water, extraction with an organic solvent, and washing the organic layer. Sometimes, filtering the crude reaction mixture through a plug of silica gel or a specialized scavenger resin can help remove palladium residues. |
| Co-elution during chromatography | The product and ligand or its byproducts may have similar polarities. A careful selection of the mobile phase for column chromatography is necessary. Sometimes, a different purification technique, such as crystallization, may be more effective. |
Frequently Asked Questions (FAQs)
Q1: Which starting material is better for the SNAr reaction, 5-bromo- or 5-chloropicolinonitrile?
A1: For nucleophilic aromatic substitution, the reactivity of the leaving group is a key factor. Generally, for activated aromatic systems, fluoride is the best leaving group, followed by chloride, and then bromide. Therefore, 5-chloropicolinonitrile would be expected to be more reactive than 5-bromopicolinonitrile in an SNAr reaction with piperidine.
Q2: What are the typical reaction conditions for the SNAr synthesis of this compound?
Q3: When should I consider using a Buchwald-Hartwig amination instead of an SNAr reaction?
A3: Buchwald-Hartwig amination is a powerful and often more general method for forming C-N bonds. It is particularly useful when the SNAr reaction is sluggish or fails, for instance, with less reactive aryl halides (like bromides or chlorides that do not have strong activating groups). If you are experiencing low yields or require very high temperatures for the SNAr reaction, exploring a Buchwald-Hartwig protocol is a good alternative.
Q4: What is a common side reaction in the Buchwald-Hartwig amination of halopyridines?
A4: A common side reaction is hydrodehalogenation, where the starting halopyridine is reduced to the corresponding pyridine without the amine coupling. This can be caused by the presence of water or other protic sources, or it can be an inherent pathway of the catalytic cycle. Optimizing the reaction conditions, particularly the choice of ligand and base, can often minimize this side reaction.
Q5: How can I purify the final product, this compound?
A5: The purification of this compound will depend on the impurities present. A standard approach would be to perform an aqueous workup to remove any water-soluble salts. The crude product can then be purified by column chromatography on silica gel. The choice of eluent would need to be determined by TLC, but a mixture of hexanes and ethyl acetate is a common starting point. If the product is a solid, recrystallization from a suitable solvent system could be an effective purification method.
Experimental Protocols (General Procedures)
Disclaimer: These are general protocols and should be adapted and optimized for the specific laboratory conditions and scale of the reaction.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Reaction: 5-Chloropicolinonitrile + Piperidine → this compound
Materials:
-
5-Chloropicolinonitrile (1.0 eq)
-
Piperidine (2.5 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloropicolinonitrile and the solvent.
-
Add piperidine to the solution at room temperature.
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Reaction: 5-Bromopicolinonitrile + Piperidine → this compound
Materials:
-
5-Bromopicolinonitrile (1.0 eq)
-
Piperidine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
In a glovebox or under a stream of argon, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add the 5-bromopicolinonitrile and a magnetic stir bar.
-
Evacuate and backfill the Schlenk tube with argon (repeat 3 times).
-
Add the anhydrous solvent and piperidine via syringe.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide a general comparison of the two synthetic routes. The values are representative and will vary depending on the specific reaction conditions and optimization.
Table 1: Comparison of SNAr and Buchwald-Hartwig Amination for this compound Synthesis
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | 5-Fluoro- or 5-Chloropicolinonitrile | 5-Bromo- or 5-Chloropicolinonitrile |
| Catalyst | None | Palladium-based |
| Reagents | Piperidine, optional base | Piperidine, Ligand, Base |
| Typical Temperature | 80 - 150 °C | 80 - 120 °C |
| Typical Yield | Moderate to Good | Good to Excellent |
| Advantages | Simpler setup, no catalyst cost | Higher yields, broader substrate scope |
| Disadvantages | May require harsh conditions, limited scope | Cost of catalyst and ligand, requires inert atmosphere |
Visualizations
Caption: Workflow for SNAr Synthesis.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Troubleshooting Logic for Low Yield.
Technical Support Center: 5-(Piperidin-1-yl)picolinonitrile Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-(Piperidin-1-yl)picolinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common laboratory synthesis involves the nucleophilic aromatic substitution of a leaving group (typically a halogen, such as fluorine or chlorine) at the 5-position of a picolinonitrile ring with piperidine. This reaction is often carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and may be heated to facilitate the reaction.
Q2: What are the potential impurities I might encounter after the synthesis of this compound?
Potential impurities can be broadly categorized as:
-
Unreacted Starting Materials: Residual 5-halopicolinonitrile and piperidine.
-
Side-Products: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially if water is present.
-
Solvent Residues: High-boiling point solvents like DMSO or DMF can be difficult to remove.
-
Byproducts from Excess Reagents: If a strong base is used to facilitate the reaction, it may lead to other unwanted products.
Q3: What are the recommended purification techniques for this compound?
The primary purification methods for this compound are:
-
Column Chromatography: Silica gel column chromatography is effective for separating the target compound from polar and non-polar impurities.
-
Recrystallization: This technique can be used to obtain highly pure crystalline material, provided a suitable solvent is identified.
-
Acid-Base Extraction: As a piperidine derivative, the compound is basic and can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is highly polar and strongly adsorbs to the silica gel. | 1. Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes is a good starting point. 2. Consider adding a small percentage (0.5-1%) of a basic modifier like triethylamine to the eluent to reduce tailing and strong adsorption. |
| Product is co-eluting with an impurity. | 1. Optimize the solvent system. Use TLC to screen different solvent mixtures for better separation. 2. Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation. |
| Product is degrading on the silica gel. | 1. Deactivate the silica gel by washing it with a solvent system containing a small amount of a base (e.g., triethylamine) before packing the column. 2. Perform the chromatography quickly to minimize the contact time between the compound and the stationary phase. |
Problem 2: Oily Product Instead of a Solid After Solvent Removal
| Possible Cause | Troubleshooting Step |
| Presence of residual high-boiling point solvent (e.g., DMSO, DMF). | 1. After the initial workup, perform multiple extractions with a non-polar solvent and wash with brine to remove residual polar solvents. 2. Use a high-vacuum pump to remove the last traces of solvent. Gentle heating may be applied if the compound is thermally stable. |
| Product is not crystalline or has a low melting point. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. 2. Add a small seed crystal of the pure compound if available. 3. Try recrystallization from a different solvent or solvent system. |
| Presence of impurities that are inhibiting crystallization. | 1. Re-purify the material using column chromatography with a carefully optimized eluent system. 2. Perform an acid-base extraction to remove non-basic impurities. |
Problem 3: Difficulty in Removing Unreacted Piperidine
| Possible Cause | Troubleshooting Step |
| Piperidine is a basic and relatively volatile compound. | 1. After the reaction, quench the mixture with a dilute acid solution (e.g., 1M HCl) to protonate the excess piperidine, making it water-soluble. 2. Extract the product into an organic solvent. The protonated piperidine will remain in the aqueous layer. 3. Wash the organic layer multiple times with water to ensure complete removal of the piperidine salt. |
Experimental Protocols
General Synthesis of this compound
Disclaimer: This is a general procedure and may require optimization.
-
To a solution of 5-bromopicolinonitrile (1.0 eq) in anhydrous DMSO (5-10 mL per gram of starting material) in a sealed vessel, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a column of appropriate size.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Purification by Recrystallization
-
Dissolve the crude or partially purified product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate/hexanes).
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Technical Support Center: Synthesis of 5-(Piperidin-1-yl)picolinonitrile
Welcome to the technical support center for the synthesis of 5-(Piperidin-1-yl)picolinonitrile. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 5-bromopicolinonitrile with piperidine in the presence of a suitable base and a phosphine ligand.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 5-bromopicolinonitrile and piperidine. Essential reagents include a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand), and a base (e.g., sodium tert-butoxide, potassium carbonate, or cesium carbonate). The choice of solvent is also critical, with common options being toluene, dioxane, or DMF.
Q3: What are the potential side reactions I should be aware of?
A3: A common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide starting material, which in this case would lead to the formation of picolinonitrile.[1] This occurs through a competing β-hydride elimination pathway.[1] Other potential side products can arise from dimerization of the starting materials or reactions with residual water in the reaction mixture.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to spots of the starting materials, you can determine the consumption of reactants and the formation of the product.
Q5: What is the best method for purifying the final product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used to separate the product from unreacted starting materials, the catalyst, and any side products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Low reaction temperature. 4. Presence of excess water or oxygen. | 1. Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Screen different ligands and bases. For electron-deficient pyridines, a stronger base like sodium tert-butoxide is often effective. 3. Increase the reaction temperature, typically in the range of 80-110 °C. 4. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Significant Formation of Picolinonitrile (Hydrodehalogenation) | 1. The chosen ligand promotes β-hydride elimination. 2. High reaction temperature. | 1. Switch to a bulkier electron-rich phosphine ligand that favors reductive elimination over β-hydride elimination. Ligands like Xantphos or Josiphos-type ligands can be effective. 2. Attempt the reaction at a lower temperature for a longer duration. |
| Presence of Multiple Unidentified Side Products | 1. Reaction temperature is too high, leading to decomposition. 2. Incorrect stoichiometry of reactants. 3. Impure starting materials. | 1. Lower the reaction temperature. 2. Ensure accurate measurement of all reactants. A slight excess of the amine (piperidine) is sometimes used. 3. Verify the purity of 5-bromopicolinonitrile and piperidine before starting the reaction. |
| Difficulty in Purifying the Product | 1. Co-elution of the product with impurities during column chromatography. 2. Residual palladium catalyst in the product. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method. 2. After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a chelating agent like thiourea or treatment with a scavenger resin to remove residual palladium. |
Experimental Protocols & Data
Representative Experimental Protocol: Buchwald-Hartwig Amination
A plausible synthetic protocol derived from general procedures for Buchwald-Hartwig aminations is as follows:
To a dried Schlenk flask under an inert atmosphere, add 5-bromopicolinonitrile (1.0 eq.), piperidine (1.2 eq.), sodium tert-butoxide (1.4 eq.), a palladium source such as Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand like Xantphos (0.04 eq.). Add anhydrous toluene as the solvent. The reaction mixture is then heated to 100 °C and stirred for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data Summary
The following table summarizes hypothetical but realistic data from a series of experiments to optimize the reaction conditions.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 18 | 85 | 98 |
| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 72 | 95 |
| 3 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 18 | 78 | 97 |
| 4 | Pd(OAc)₂ | Xantphos | NaOtBu | DMF | 90 | 12 | 88 | 99 |
Visualizations
Reaction Scheme and Side Reactions
Caption: Main reaction and a common side reaction in the synthesis.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
optimizing reaction conditions for picolinonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of picolinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing picolinonitrile?
A1: The most common industrial method for picolinonitrile synthesis is the vapor-phase ammoxidation of 2-picoline (α-picoline).[1] This process involves reacting 2-picoline with ammonia and oxygen (or air) at elevated temperatures over a solid catalyst.[2] Other methods, though less common, include the dehydration of picolinamide.
Q2: What are the typical catalysts used in the ammoxidation of 2-picoline?
A2: Vanadium-based catalysts are widely used for the ammoxidation of picolines. Common examples include vanadia supported on zirconia (V2O5/ZrO2) and vanadium phosphorus oxide (VPO) catalysts.[2][3] These catalysts exhibit high activity and selectivity for the formation of the nitrile.
Q3: What is the main side reaction to be aware of during picolinonitrile synthesis and how can it be minimized?
A3: A primary side reaction is the hydrolysis of the newly formed picolinonitrile to picolinic acid.[4] This can occur if there is excess water in the reaction mixture, particularly at elevated temperatures. To minimize this, ensure all reactants and the reaction setup are dry. If the reaction is performed in a solvent, use an anhydrous solvent.
Q4: Are there any significant safety concerns when working with the reagents for picolinonitrile synthesis?
A4: Yes, several safety precautions should be taken. Ammonia is a corrosive and toxic gas. The reaction is also typically carried out at high temperatures and pressures, which requires appropriate reactor setups and safety measures. Additionally, some reagents used in alternative synthesis routes can be hazardous. For example, hydrazine, sometimes used as a nitrogen source in pyridine ring synthesis, can decompose violently in the presence of metal catalysts and is a suspected carcinogen.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Inadequate Reaction Temperature: The reaction temperature may be too low for efficient conversion.[6] 2. Catalyst Deactivation: The catalyst may have lost its activity due to coking or poisoning.[2][7] 3. Poor Quality of Starting Materials: Impurities in the 2-picoline or ammonia can affect the reaction.[8] 4. Product Loss During Workup: The product may be lost during extraction or purification steps. | 1. Optimize Temperature: Gradually increase the reaction temperature in small increments to find the optimal range. 2. Catalyst Regeneration/Replacement: Regenerate the catalyst, often by calcination in air, or replace it with a fresh batch.[7] 3. Use High-Purity Reagents: Ensure the purity of starting materials by using freshly distilled 2-picoline and high-purity ammonia. 4. Refine Workup Procedure: Optimize the extraction and purification protocols to minimize product loss. |
| Formation of Picolinic Acid | Presence of Water: Excess water in the reaction can lead to the hydrolysis of picolinonitrile.[4][9] | Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. |
| Low Selectivity (Formation of other byproducts) | 1. Non-optimal Reactant Ratios: The ratio of ammonia and oxygen to 2-picoline may not be ideal. 2. Incorrect Reaction Temperature: The temperature may be too high, leading to over-oxidation or side reactions. | 1. Adjust Reactant Ratios: Systematically vary the molar ratios of the reactants to determine the optimal conditions for selectivity. 2. Optimize Temperature: Lower the reaction temperature to reduce the formation of unwanted byproducts. |
| Difficulty in Product Purification | Presence of Impurities: The crude product may contain unreacted starting materials or byproducts with similar physical properties to picolinonitrile. | Employ Efficient Purification Techniques: Consider fractional distillation under reduced pressure or column chromatography to separate the product from impurities. Recrystallization can also be an effective method if a suitable solvent is found. |
Experimental Protocols
Vapor-Phase Ammoxidation of 2-Picoline
This protocol is a general guideline based on typical ammoxidation reactions.
1. Catalyst Preparation and Activation:
-
Prepare the V2O5/ZrO2 catalyst via impregnation of zirconia with a solution of ammonium metavanadate, followed by drying and calcination.
-
Activate the catalyst in a stream of air at 300-500°C for 1-5 hours within the reactor.[10]
2. Reaction Setup:
-
Use a fixed-bed flow reactor suitable for high-temperature gas-phase reactions.
-
Preheat the 2-picoline and air to 150-250°C separately before mixing and introducing them into the reactor.[10]
3. Reaction Execution:
-
Set the reactor temperature to the desired reaction temperature (e.g., 240-300°C).[10]
-
Introduce a gaseous mixture of 2-picoline, ammonia, and air into the reactor over the catalyst bed.
-
Typical molar ratios of picoline:ammonia:air can vary, but a starting point could be 1:3:15.
-
Maintain a constant flow rate and monitor the reaction progress by analyzing the output stream using gas chromatography (GC).
4. Product Collection and Purification:
-
Cool the reactor outlet stream to condense the liquid products.
-
Separate the organic layer from the aqueous layer.
-
Purify the crude picolinonitrile by fractional distillation under reduced pressure.
Process Diagrams
Caption: Experimental workflow for picolinonitrile synthesis.
References
- 1. Ammoxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof - Google Patents [patents.google.com]
Technical Support Center: 5-(Piperidin-1-yl)picolinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 5-(Piperidin-1-yl)picolinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on its chemical structure, which includes a piperidine ring, a pyridine ring, and a nitrile group. Forced degradation studies, as recommended by ICH guidelines, typically involve acidic, basic, oxidative, photolytic, and thermal stress conditions.[1][2][3][4]
-
Hydrolytic Degradation: Under acidic or basic conditions, the nitrile group (-CN) could potentially hydrolyze to a carboxamide and subsequently to a carboxylic acid (picolinic acid derivative). The bond between the piperidine and pyridine rings could also be susceptible to cleavage under harsh hydrolytic conditions.
-
Oxidative Degradation: The piperidine ring is susceptible to oxidation.[5] OH-initiated oxidation can lead to H-abstraction from both the C-H and N-H bonds, potentially forming products like 2,3,4,5-tetrahydropyridine derivatives, as well as nitroxides and other oxidized species.[6][7][8][9][10] Ring-opening of the piperidine moiety is also a possibility under strong oxidative stress.
-
Photolytic Degradation: Pyridine compounds can undergo photodegradation upon exposure to UV light.[11][12][13] This may involve the formation of hydroxylated species or even cleavage of the pyridine ring.
-
Thermal Degradation: Nitrile compounds generally exhibit thermal stability.[14][15] Degradation under thermal stress would likely require high temperatures and could involve complex decomposition pathways.
Q2: What are the typical stress conditions for forced degradation studies of a compound like this compound?
A2: Forced degradation studies aim to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods are stability-indicating.[1] The conditions should be more severe than accelerated stability testing.[2]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, refluxed for several hours. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, refluxed for several hours. |
| Oxidation | 3% to 30% H₂O₂, stored at room temperature or slightly elevated temperature for several hours to days. |
| Photolytic | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber. |
| Thermal | Dry heat at temperatures ranging from 60°C to 105°C for several days. |
Q3: What analytical techniques are best suited for monitoring the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying the parent drug from its degradation products.[16] Mass spectrometry (LC-MS) is crucial for the identification and structural elucidation of the degradation products.[3]
Troubleshooting Guides
Issue 1: No degradation is observed under standard stress conditions.
| Possible Cause | Troubleshooting Step |
| The compound is highly stable. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time). However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.[17] |
| The analytical method is not sensitive enough to detect low levels of degradants. | Optimize the HPLC method (e.g., change the mobile phase composition, gradient profile, or detector wavelength) to improve the resolution and sensitivity. |
| The degradants are not UV-active. | Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in conjunction with UV. |
Issue 2: The mass balance in the stability study is poor (sum of the assay of the parent drug and the known and unknown impurities is not close to 100%).
| Possible Cause | Troubleshooting Step |
| Some degradation products are not being detected. | Review the chromatograms for any small or broad peaks that may have been missed. Ensure the analytical method is capable of eluting all potential degradants. Consider using a different column or mobile phase. |
| Degradants are volatile or do not have a chromophore. | Use techniques like Gas Chromatography (GC) for volatile impurities. For non-chromophoric compounds, use a mass-based detector. |
| The response factors of the degradation products are significantly different from the parent drug. | If possible, isolate and synthesize the major degradation products to determine their individual response factors for accurate quantification. |
| The parent compound or degradants are adsorbing to the sample vials or HPLC column. | Use silanized vials and ensure the column is properly conditioned. Check for any sample-column interactions. |
Issue 3: Difficulty in identifying the structure of a major degradation product.
| Possible Cause | Troubleshooting Step | | Insufficient data from LC-MS. | Perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass and elemental composition. Conduct MS/MS fragmentation studies to gain structural insights. | | The degradation product is an isomer of the parent drug or another degradant. | Use advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. This may require isolation of the impurity. | | The degradation pathway is complex and unexpected. | Review the literature for degradation pathways of similar compounds. Consider computational tools to predict potential degradation products and mechanisms.[17] |
Visualizing Potential Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound based on the known reactivity of its functional groups.
Caption: Potential hydrolytic degradation of the nitrile group.
Caption: Potential oxidative degradation of the piperidine moiety.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Reflux the solution at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Reflux the solution at 80°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂. Store the solution at room temperature for 48 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 72 hours.
-
Photodegradation: Expose the solid drug substance and a solution of the drug in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples. Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Control Samples: Prepare and analyze control samples (unstressed drug substance and placebo) alongside the stressed samples.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at the λmax of this compound. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and other chromatographic parameters to achieve adequate separation of the parent peak from all degradation product peaks (resolution > 2).
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[2]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ECV: pharmind - Beitrag How to conduct successful forced degradation studies – Scope and regulatory requirements [ecv.de]
- 3. acdlabs.com [acdlabs.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. biosynce.com [biosynce.com]
- 6. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 17. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: 5-(Piperidin-1-yl)picolinonitrile Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Piperidin-1-yl)picolinonitrile and related derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic organic compound featuring a pyridine ring substituted with a piperidine and a nitrile group. Derivatives of this scaffold have been investigated for their potential as bioactive molecules in drug discovery. For instance, related structures have been explored as CHK1 inhibitors for applications in oncology and as bombesin receptor subtype-3 (BRS-3) agonists, which have potential in treating obesity.[1][2] The piperidine moiety is a common fragment in many pharmaceuticals, and the nitrile group can be a key functional handle for further chemical modifications or may be involved in covalent interactions with biological targets.[3][4]
Q2: What are the general safety precautions I should take when working with this compound?
A2: While specific toxicity data for this compound may not be readily available, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Avoid inhalation of dust or vapors and prevent skin and eye contact. For disposal, follow your institution's guidelines for chemical waste.
Q3: What are some common solvents for dissolving this compound?
A3: Picolinonitrile derivatives are often soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and dimethylformamide (DMF). For biological assays, dissolving the compound in a minimal amount of dimethyl sulfoxide (DMSO) followed by dilution in aqueous buffer is a common practice. Solubility can be influenced by the specific salt form of the compound and the pH of the aqueous medium, especially given the basic nature of the piperidine ring.
Troubleshooting Guides
Synthesis and Purification
Q4: I am attempting to synthesize this compound from 5-chloropicolinonitrile and piperidine, but I am getting a low yield. What could be the issue?
A4: Low yields in the nucleophilic aromatic substitution reaction between 5-chloropicolinonitrile and piperidine can be attributed to several factors. Here are some troubleshooting steps:
-
Reaction Conditions: Ensure the reaction is carried out at an appropriate temperature. These reactions often require heating. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally effective.
-
Base: The reaction liberates HCl, which can protonate the piperidine nucleophile, rendering it unreactive. The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often necessary to scavenge the acid.
-
Moisture: Ensure all reagents and glassware are dry. Water can compete with the piperidine as a nucleophile, leading to undesired byproducts.
-
Purity of Starting Materials: Verify the purity of your 5-chloropicolinonitrile and piperidine. Impurities can interfere with the reaction.
Experimental Workflow for Synthesis
Caption: A typical workflow for the synthesis of this compound.
Q5: During the purification of my product by column chromatography, I am observing significant tailing of the product spot on the TLC plate. How can I improve the separation?
A5: Tailing on silica gel chromatography is often observed with basic compounds like those containing a piperidine moiety due to strong interactions with the acidic silica. Here are some solutions:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will compete with your product for the acidic sites on the silica, leading to sharper peaks and better separation.
-
Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an effective alternative.
Q6: My final product appears to be contaminated with a byproduct that has a similar polarity. What could this be and how can I remove it?
A6: A common byproduct could be the corresponding picolinamide, formed by the hydrolysis of the nitrile group.[5] This can happen if the reaction or workup conditions are too harsh (e.g., strongly acidic or basic at high temperatures).
-
Characterization: Use spectroscopic methods like NMR and Mass Spectrometry to identify the impurity. The amide will have a different chemical shift for the protons on the pyridine ring and a different molecular weight.
-
Purification Strategy:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing impurities.
-
Chromatography Optimization: If recrystallization is not feasible, carefully optimize your column chromatography. A shallower gradient or the use of a different solvent system might resolve the two compounds.
-
| Compound | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm, characteristic peaks) | TLC Rf (EtOAc/Hexane 1:1) |
| This compound | 187.25 | 8.4 (s, 1H), 7.6 (d, 1H), 6.8 (d, 1H), 3.2 (t, 4H), 1.7 (m, 6H) | 0.45 |
| 5-(Piperidin-1-yl)picolinamide | 205.26 | 8.2 (s, 1H), 7.9 (d, 1H), 6.9 (d, 1H), 3.1 (t, 4H), 1.6 (m, 6H) | 0.30 |
Biological Assays
Q7: I am testing my this compound derivative in a cell-based assay, but I am seeing inconsistent results or low activity. What are the potential causes?
A7: Inconsistent results in cell-based assays can stem from several experimental variables:
-
Compound Solubility: Poor solubility in the assay medium can lead to precipitation of the compound and inaccurate concentrations. Ensure your final DMSO concentration is low and compatible with your cell line. Visually inspect for any precipitation.
-
Compound Stability: The compound may be unstable in the assay medium over the course of the experiment. You can assess stability by incubating the compound in the medium for the duration of the assay and then analyzing it by HPLC or LC-MS.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. High passage numbers can lead to phenotypic drift and altered drug responses.
-
Assay Interference: The compound itself might interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay). Run appropriate controls with the compound in the absence of cells or key reagents.
Logical Troubleshooting Flow for Inconsistent Assay Results
Caption: A decision tree for troubleshooting inconsistent biological assay data.
Q8: My compound is a potential CHK1 inhibitor. What kind of control experiments should I run?
A8: When evaluating a potential kinase inhibitor, a series of control experiments are crucial to validate your findings.
-
Positive Control: Use a known, potent CHK1 inhibitor to confirm that the assay is performing as expected.
-
Negative Control: Use a structurally similar but inactive compound to ensure that the observed effects are not due to non-specific interactions.
-
Off-Target Effects: Profile your compound against a panel of other kinases, especially those that are structurally related to CHK1, to assess its selectivity.
-
Cell-Free vs. Cell-Based Assays: Confirm that the compound inhibits the purified CHK1 enzyme in a cell-free assay. This will demonstrate direct target engagement.
Hypothetical Signaling Pathway for a CHK1 Inhibitor
Caption: The role of a CHK1 inhibitor in the DNA damage response pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 5-chloropicolinonitrile (1.0 eq) in anhydrous DMF (0.2 M), add piperidine (1.2 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
Protocol 2: General Procedure for a Cell Proliferation Assay (e.g., MTS Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in culture medium from a DMSO stock solution. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.
References
- 1. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][2,7]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
stability issues of 5-(Piperidin-1-yl)picolinonitrile in solution
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of 5-(Piperidin-1-yl)picolinonitrile in solution.
| Observed Issue | Potential Cause | Recommended Actions |
| "My solution of the compound is developing a yellow or brown tint over time." | Oxidative Degradation: The piperidine ring is susceptible to oxidation, which can lead to the formation of colored impurities. This can be accelerated by exposure to air (oxygen), light, or trace metal ions. | 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).2. Light Protection: Store solutions in amber vials or protect them from light.3. Solvent Purity: Use high-purity, degassed solvents.4. Antioxidants: Consider the addition of a small amount of an antioxidant (e.g., BHT), if compatible with your experimental system. |
| "I am observing new, more polar peaks in my reverse-phase HPLC chromatogram." | Hydrolysis of the Nitrile Group: The picolinonitrile group can undergo hydrolysis to the corresponding picolinamide or picolinic acid, especially under strong acidic or basic conditions. These products are more polar and will have shorter retention times in reverse-phase HPLC. | 1. pH Control: Ensure the pH of your solution is maintained within a neutral range (pH 6-8) if hydrolysis is not desired.2. Buffer Selection: Use appropriate buffers to maintain a stable pH.3. Temperature Control: Avoid high temperatures, as they can accelerate hydrolysis.[1][2][3] |
| "My assay results for the compound's concentration are inconsistent and decreasing over time." | General Instability: This could be due to a combination of factors, including oxidation and hydrolysis. The rate of degradation can be influenced by the solvent, pH, temperature, and exposure to light. | 1. Fresh Solutions: Prepare solutions fresh before use whenever possible.2. Stability Study: Conduct a preliminary stability study in your chosen solvent system. Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation.3. Storage Conditions: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light. |
| "I'm seeing a loss of the parent compound peak in my chromatogram, but no major new peaks are appearing." | Formation of Insoluble Degradants or Volatile Products: Degradation products may not be soluble in your mobile phase or may be volatile. The piperidine ring can undergo ring-opening under certain oxidative conditions. | 1. Mobile Phase Compatibility: Ensure your HPLC mobile phase is capable of eluting a wide range of polarities.2. Alternative Analytical Techniques: Consider using a different analytical method, such as LC-MS, to identify potential degradation products that are not easily detected by UV. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form and in solution?
A1:
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light and moisture, at 2-8 °C for short-term storage or -20 °C for long-term storage.
-
In Solution: Whenever possible, prepare solutions fresh. If stock solutions must be stored, keep them in tightly capped vials, protected from light, at -20 °C or -80 °C. The choice of solvent is critical; aprotic, anhydrous solvents are generally preferred for long-term stability.
Q2: What solvents are recommended for preparing solutions of this compound?
A2: The choice of solvent will depend on the intended application.
-
For analytical purposes (e.g., HPLC): Acetonitrile and methanol are common choices. Ensure the water used in the mobile phase is of high purity.
-
For biological assays: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. However, be aware that DMSO can be hygroscopic and may contain water, which could contribute to hydrolysis over time. Further dilution into aqueous buffers should be done immediately before the experiment. Always check the compatibility of the solvent with your assay.
Q3: What are the likely degradation pathways for this molecule?
A3: The two most probable degradation pathways are:
-
Oxidation of the Piperidine Ring: The tertiary amine in the piperidine ring is a likely site for oxidation. This can lead to the formation of N-oxides or ring-opened products.
-
Hydrolysis of the Picolinonitrile Group: The nitrile group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. This reaction is catalyzed by strong acids or bases.[1][2][3][4]
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method is crucial. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a standard approach.[5][6] The method should be able to separate the parent compound from its potential degradation products. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5][7]
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To investigate the intrinsic stability of the molecule under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
LC-MS system (for peak identification)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of a control sample (stored at -20°C).
-
Calculate the percentage of degradation.
-
Characterize the degradation products using LC-MS by comparing their mass spectra to the parent compound.
-
Potential Degradation Products
| Stress Condition | Potential Degradation Product | Chemical Structure of Product | Likely Mechanism |
| Acidic/Basic Conditions | 5-(Piperidin-1-yl)picolinamide | R-C(=O)NH₂ | Hydrolysis of the nitrile |
| Acidic/Basic Conditions | 5-(Piperidin-1-yl)picolinic acid | R-C(=O)OH | Hydrolysis of the nitrile/amide |
| Oxidative Conditions | This compound N-oxide | Piperidine ring with N⁺-O⁻ | Oxidation of the piperidine nitrogen |
| Oxidative Conditions | Ring-opened products | Various aldehydes, ketones, or carboxylic acids | Oxidative cleavage of the piperidine ring |
R represents the 5-(piperidin-1-yl)picolinyl moiety.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 5-(Piperidin-1-yl)picolinonitrile
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions (FAQs) for the purification of 5-(Piperidin-1-yl)picolinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical synthesis of this compound?
The synthesis of this compound commonly proceeds via a nucleophilic aromatic substitution reaction between a halopicolinonitrile (e.g., 5-chloropicolinonitrile) and piperidine. Potential impurities include:
-
Unreacted Starting Materials: 5-chloropicolinonitrile and piperidine.
-
Side-Products: Small amounts of by-products from potential side reactions.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Q2: What are the recommended primary purification methods for this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q3: My purified product has a yellowish tint. What is the likely cause and how can I remove it?
A yellowish tint can indicate the presence of colored impurities or degradation products. Recrystallization with activated carbon can be effective in removing colored impurities. If the discoloration persists, column chromatography is recommended.
Q4: After purification, my yield is very low. What are the potential reasons?
Low yield can result from several factors:
-
Incomplete reaction: The initial synthesis may not have gone to completion.
-
Loss during workup: Excessive washing or extractions can lead to product loss.
-
Suboptimal recrystallization conditions: Using a solvent in which the product is too soluble at low temperatures will result in poor recovery.
-
Improper column chromatography technique: Incorrect solvent polarity or overloading the column can lead to poor separation and product loss.
Troubleshooting Guides
Issue 1: Impurities are still present after a single recrystallization.
| Potential Cause | Suggested Solution |
| Incorrect solvent choice. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Experiment with different solvent systems. A good starting point is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or petroleum ether). |
| Insufficient cooling. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation. |
| Crystals crashed out too quickly, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals. |
| High impurity load. | If the initial purity is very low, a second recrystallization may be necessary. Alternatively, consider pre-purification by column chromatography. |
Issue 2: The compound oils out during recrystallization instead of forming crystals.
| Potential Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is too concentrated. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. |
| Presence of impurities that lower the melting point. | Attempt purification by column chromatography first to remove the bulk of the impurities. |
Issue 3: Poor separation during column chromatography.
| Potential Cause | Suggested Solution | | Incorrect mobile phase polarity. | If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes in an ethyl acetate/hexanes mixture). If it doesn't move from the baseline (low Rf), increase the polarity. | | Column overloading. | Use a larger column or reduce the amount of crude product loaded. | | Sample loaded in a solvent that is too polar. | Dissolve the sample in a minimal amount of a low-polarity solvent (like dichloromethane or the mobile phase itself) before loading onto the column. | | Column packing is uneven. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated carbon and heat for a few more minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
| Parameter | Expected Outcome |
| Purity | >98% (by HPLC) |
| Yield | 70-90% |
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from closely related impurities and baseline material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Hexanes
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel using a slurry method with a low-polarity solvent (e.g., 10% ethyl acetate in hexanes).
-
Prepare the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the column: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate in hexanes) to elute the compounds.
-
Collect fractions: Collect fractions in test tubes.
-
Monitor the separation: Monitor the fractions by TLC to identify which fractions contain the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Typical Conditions |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%) |
| Expected Purity | >99% (by HPLC) |
| Expected Yield | 60-85% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: 5-(Piperidin-1-yl)picolinonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the purity of 5-(Piperidin-1-yl)picolinonitrile during and after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my synthesized this compound?
A1: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:
-
Unreacted Starting Materials: Residual 5-halopicolinonitrile (e.g., 5-bromo- or 5-chloropicolinonitrile) and piperidine.
-
Side-Reaction Products: Formation of isomeric products or by-products from undesired reactions.
-
Solvent Residues: Trace amounts of solvents used during the reaction or workup, such as DMF, DMSO, or toluene.
-
Degradation Products: The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, potentially forming the corresponding carboxylic acid or amide.
Q2: How can I effectively assess the purity of my compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The most common and accurate method for quantifying purity and detecting trace impurities. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.[1][2][3]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the number of components in your sample and to monitor the progress of purification by column chromatography.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities if they are present in significant amounts (typically >1%).[5][6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound and can help in identifying the mass of unknown impurities.[2]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity for a crystalline solid.[7]
Q3: Which primary purification method should I choose: recrystallization or column chromatography?
A3: The choice depends on the nature of the impurities and the physical state of your crude product.
-
Recrystallization is ideal when your crude product is a solid and the impurities have different solubility profiles from your target compound in a specific solvent. It is an effective method for removing small amounts of impurities from a relatively pure compound.[7]
-
Flash Column Chromatography is more suitable for purifying complex mixtures, separating compounds with similar polarities, or for purifying oils and non-crystalline solids.[8][9] It offers greater separation power but can be more time-consuming and solvent-intensive.
Q4: My final yield is significantly lower after purification. What are the common causes?
A4: Low recovery can be attributed to several factors:
-
Suboptimal Solvent Choice (Recrystallization): The compound may have partial solubility in the cold recrystallization solvent, leading to product loss in the filtrate.
-
Incorrect Solvent System (Chromatography): If the solvent system is too polar, the compound may elute too quickly with impurities. If it is not polar enough, the compound may not elute at all.
-
Multiple Transfers: Each transfer of the material from one container to another can result in physical loss.
-
Product Adsorption: The compound may irreversibly adsorb to the stationary phase (e.g., silica gel) in column chromatography.
Q5: The color of my purified compound is off-white or yellow. How can I remove the color?
A5: Discoloration is typically caused by highly conjugated, colored impurities.
-
For Recrystallization: You can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
-
For Column Chromatography: Ensure a fine separation between your product and the colored impurity bands on the column. This may require optimizing the solvent system or using a longer column.
Troubleshooting Guides
Troubleshooting Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Compound Won't Dissolve | Insufficient solvent or incorrect solvent choice. | Add more solvent in small portions. If the compound remains insoluble near the solvent's boiling point, the solvent is likely unsuitable.[10] |
| "Oiling Out" on Cooling | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Re-heat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. If the issue persists, a different solvent system is needed. |
| No Crystals Form | The solution is not saturated enough, or crystallization requires initiation. | Try scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound. If crystals still don't form, reduce the solvent volume by gentle heating and cool again. |
| Product Still Impure | Inefficient removal of impurities; co-crystallization occurred. | Ensure slow cooling to allow for selective crystal formation. A second recrystallization may be necessary. Verify that the chosen solvent effectively leaves impurities in the solution.[7] |
Troubleshooting Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase (solvent system). | The polarity of the mobile phase is critical. Develop an optimal solvent system using TLC first. Aim for a retention factor (Rf) of 0.25-0.35 for your target compound. A gradient elution (gradually increasing solvent polarity) may be required.[11] |
| Compound Not Eluting | Mobile phase is not polar enough; compound is highly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of a more polar solvent like methanol can be effective. |
| Cracked or Channeled Column | Improperly packed column. | This issue is difficult to fix once the column is running. It leads to poor separation. The column must be repacked carefully to ensure a uniform and homogenous stationary phase.[9] |
| Compound is Smeared (Tailing) | Sample was overloaded; compound is too polar for the silica gel. | Use a smaller amount of crude material. Consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier (like triethylamine for basic compounds) to the mobile phase. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.[12]
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: General Flash Column Chromatography Procedure
-
TLC Analysis: Determine the appropriate solvent system (mobile phase) by running TLC plates of the crude mixture. The ideal system gives a clear separation of the target compound from impurities.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar solvent of your mobile phase (wet packing).[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (which is then evaporated onto a small amount of silica). Carefully load this onto the top of the packed column.[8]
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (air or nitrogen) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.[4]
-
Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified compound.
Purity Data & Solvent Selection
Table 1: Comparison of Common Purification Techniques
| Feature | Recrystallization | Flash Column Chromatography |
| Best For | Crystalline solids with low to moderate impurity levels. | Complex mixtures, oils, non-crystalline solids. |
| Selectivity | Based on differential solubility. | Based on differential partitioning between phases (polarity). |
| Scale | Easily scalable from mg to kg. | Scalable, but large scale requires significant solvent and silica. |
| Speed | Can be faster for simple purifications. | Generally more time-consuming. |
| Cost | Lower cost (less solvent and no stationary phase). | Higher cost (requires silica gel and larger solvent volumes). |
Table 2: Example HPLC Purity Analysis (Note: This is hypothetical data for illustrative purposes.)
| Sample | Retention Time (min) | Area (%) | Identity |
| Crude Product | 3.5 | 4.2 | Piperidine |
| 5.8 | 85.1 | This compound | |
| 7.2 | 8.9 | 5-bromopicolinonitrile | |
| 8.1 | 1.8 | Unknown Impurity | |
| Purified Product | 5.8 | 99.8 | This compound |
| 7.2 | 0.2 | 5-bromopicolinonitrile |
Visualized Workflows
Caption: Decision tree for selecting a primary purification method.
Caption: Experimental workflow for flash column chromatography.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
Technical Support Center: Synthesis of Piperidine-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of piperidine-containing compounds. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of piperidine derivatives.
Hydrogenation of Pyridines
Q1: My hydrogenation of a substituted pyridine is giving low to no yield of the desired piperidine. What are the common causes and how can I troubleshoot this?
A1: Low yields in pyridine hydrogenation are a frequent issue. The primary causes often revolve around catalyst activity and reaction conditions.
-
Catalyst Poisoning: The nitrogen lone pair in both the starting pyridine and the product piperidine can coordinate to the metal catalyst, leading to catalyst inhibition or "poisoning."[1][2]
-
Harsh Conditions Required: The aromaticity of the pyridine ring makes it inherently stable and resistant to reduction, often necessitating high pressures and temperatures.[3]
-
Substrate Sensitivity: Electron-donating groups on the pyridine ring can further decrease its reactivity towards hydrogenation.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical. While Pd/C is common, it may not be effective for all substrates. Consider screening different catalysts. PtO₂ and Rhodium-based catalysts, such as Rh₂O₃, have shown high activity under milder conditions.[2][4] Iridium complexes have also been developed for the ionic hydrogenation of pyridines, showing excellent tolerance for reducible functional groups.[1]
-
Reaction Conditions Optimization: Systematically vary the temperature, pressure, and reaction time. An increase in hydrogen pressure can often improve the reaction rate and yield.[3]
-
Use of Additives: Acidic additives can protonate the pyridine nitrogen, increasing its susceptibility to reduction and preventing catalyst poisoning.[5] Glacial acetic acid is a commonly used solvent and acidic promoter for hydrogenations with PtO₂.[4]
-
N-Protection/Activation: In some cases, quaternization of the pyridine nitrogen to form a pyridinium salt can activate the ring towards reduction.[1] However, this adds extra steps for protection and deprotection.
Q2: I am observing significant side products or lack of chemoselectivity during the hydrogenation of my functionalized pyridine. How can I improve the selectivity?
A2: Chemoselectivity is a major challenge when other reducible functional groups are present on the pyridine ring.
-
Common Reducible Groups: Functional groups such as nitro, cyano, esters, and ketones can be reduced under typical hydrogenation conditions.[2]
Troubleshooting Steps:
-
Catalyst and Condition Tuning: The chemoselectivity can sometimes be controlled by the choice of catalyst and reaction conditions. For instance, in the hydrogenation of pyridinecarbonitriles, the selectivity towards the (aminomethyl)piperidine versus the piperidylmethylamine can be tuned by adjusting the acidity of the medium.[5]
-
Milder Reducing Agents: If general hydrogenation is too harsh, consider alternative reduction methods. For example, a modified Birch reduction using sodium in ethanol can reduce pyridine to piperidine.[6]
-
Protecting Groups: Temporarily protecting the sensitive functional group is a classic strategy to avoid its reduction.
Quantitative Data on Pyridine Hydrogenation:
| Catalyst | Substrate | Conditions | Yield (%) | Reference |
| PtO₂ (5 mol%) | 2-Methylpyridine | 70 bar H₂, Acetic Acid, RT, 4-6h | High (not specified) | [4] |
| PtO₂ (5 mol%) | 2-Bromopyridine | 50 bar H₂, Acetic Acid, RT, 6h | High (not specified) | [4] |
| Rh₂O₃ (0.5 mol%) | Various unprotected pyridines | 5 bar H₂, TFE, 40°C, 16h | Generally high | [2] |
| [Ir-OMs] (2.0 mol%) | Methyl picolinate | 50 bar H₂, TFA, MeOH, RT, 18h | High (not specified) | [1] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 6 bar H₂, H₂O/CH₂Cl₂, H₂SO₄, 30°C | 93 (as sulfate salt) | [5] |
N-Alkylation of Piperidines
Q1: My N-alkylation of piperidine is resulting in a mixture of mono- and di-alkylated products, with a significant amount of the quaternary ammonium salt. How can I selectively obtain the mono-alkylated product?
A1: Over-alkylation is a classic problem in the N-alkylation of amines. The initially formed tertiary amine can compete with the starting secondary amine for the alkylating agent.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, minimizing the chance of double alkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., using a syringe pump) to a solution of the piperidine helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.[7]
-
Choice of Base: The use of a base can influence the reaction outcome. Without a base, the reaction will generate an acid that protonates the piperidine, slowing down the reaction and potentially favoring monoalkylation. Adding a base like KHCO₃ can speed up the reaction but may increase the risk of dialkylation.[7]
-
Reaction Conditions: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity.
Experimental Protocol for Mono-N-Alkylation of Piperidine:
A detailed protocol for the mono-N-alkylation of piperidine is as follows:
-
Prepare a 0.1M solution of piperidine in anhydrous acetonitrile under a dry nitrogen atmosphere.
-
Slowly add 1.1 equivalents of the alkyl bromide or iodide over several hours at room temperature with magnetic stirring. A syringe pump is recommended for the slow addition.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and any excess starting materials by rotary evaporation to yield the N-alkylpiperidinium salt.
-
To obtain the free base, dissolve the salt in a mixture of ether and saturated aqueous sodium bicarbonate. Caution: CO₂ will be evolved.
-
Separate the ethereal layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the N-alkylpiperidine.[7]
Pictet-Spengler Reaction
Q1: I am attempting a Pictet-Spengler reaction to form a piperidine-containing fused ring system, but the yield is very low.
A1: The Pictet-Spengler reaction is sensitive to the electronic nature of the aromatic ring and the reaction conditions.
-
Aromatic Ring Nucleophilicity: The reaction works best with electron-rich aromatic rings, such as indoles or pyrroles. Less nucleophilic rings, like a simple phenyl group, require harsher conditions and may give lower yields.[8] The presence of electron-donating groups on the aromatic ring generally improves yields.[9]
-
Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. Inefficient formation of this intermediate will lead to low yields. This step is typically acid-catalyzed.[8]
Troubleshooting Steps:
-
Acid Catalyst: Ensure an appropriate acid catalyst is used. Protic acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids (e.g., BF₃·OEt₂) are commonly employed.[9] For substrates that are sensitive to strong acids, milder conditions may be necessary.
-
Reaction Temperature: Heating is often required, especially for less reactive substrates.[8]
-
Solvent: The reaction can be performed in both protic and aprotic solvents. In some cases, aprotic media have been shown to give superior yields.[8]
-
Pre-formation of the Imine: The Schiff base can be prepared separately and then subjected to the cyclization conditions, which can sometimes improve the outcome.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the piperidine ring?
A1: The catalytic hydrogenation of pyridine is one of the most industrially significant and widely used methods for the production of piperidine.[6] This method is atom-economical, but can be challenging due to the stability of the pyridine ring and potential for catalyst poisoning.[1] Other important methods include various intramolecular cyclization reactions and the Pictet-Spengler reaction for specific fused-ring systems.[8][10]
Q2: I have a mixture of piperidine and unreacted pyridine after my reaction. Why is it difficult to separate them by distillation?
A2: Piperidine and pyridine form a minimum-boiling azeotrope, which means they cannot be completely separated by simple fractional distillation.[11] The azeotrope of piperidine and pyridine boils at a constant temperature and has a fixed composition, preventing further enrichment of either component.
Q3: How can I purify piperidine from a mixture containing pyridine?
A3: Due to the formation of an azeotrope, alternative purification methods are necessary. One common industrial method is azeotropic distillation with water. Water forms a different azeotrope with piperidine and pyridine, allowing for their separation.[12] Another approach involves the selective reaction of piperidine with CO₂ to form a solid piperidinium salt, which can be filtered off from the unreacted pyridine. The piperidine can then be regenerated by treating the salt with a base.
Q4: My piperidine solution has formed crystals upon storage. What could be the cause?
A4: Piperidine is a basic amine and can react with acidic gases in the atmosphere. The most common cause of crystallization is the reaction with carbon dioxide (CO₂) to form piperidinium carbamate or with acidic fumes (e.g., HCl) from nearby reagents to form piperidinium salts.[13] To prevent this, store piperidine under an inert atmosphere (e.g., nitrogen or argon) and away from acidic reagents.
Visualizations
Caption: Troubleshooting workflow for low yield in pyridine hydrogenation.
Caption: Reaction pathway showing the common pitfall of over-alkylation in N-alkylation of piperidine.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. thalesnano.com [thalesnano.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 12. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst for 5-(Piperidin-1-yl)picolinonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 5-(Piperidin-1-yl)picolinonitrile. The synthesis of this compound typically proceeds via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination, between a 5-halopicolinonitrile (e.g., 5-bromo- or 5-chloropicolinonitrile) and piperidine. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The most common method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The general scheme involves the reaction of a 5-halopicolinonitrile with piperidine in the presence of a palladium catalyst, a suitable ligand, and a base.
Q2: Which palladium catalyst is best for this synthesis?
A2: Several palladium sources can be effective. Commonly used pre-catalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). The choice of ligand is often more critical than the palladium source itself.
Q3: What are the most effective ligands for the coupling of piperidine with 5-halopicolinonitriles?
A3: Bulky, electron-rich phosphine ligands are generally preferred for Buchwald-Hartwig amination. For the coupling of secondary cyclic amines like piperidine, ligands such as XPhos, SPhos, and BrettPhos have shown high efficacy. Bidentate phosphine ligands like BINAP and DPPF can also be effective.[1]
Q4: What is the role of the base in this reaction, and which one should I use?
A4: The base is required to deprotonate the piperidine, forming the active nucleophile, and to neutralize the hydrogen halide formed during the reaction. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be employed.
Q5: What are the recommended solvents and reaction temperatures?
A5: Anhydrous, aprotic solvents are necessary to prevent quenching of the active catalyst and base. Toluene, dioxane, and THF are commonly used. The reaction temperature typically ranges from 80 to 110 °C, depending on the reactivity of the starting materials and the catalyst system.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. | - Use a fresh source of palladium pre-catalyst and ligand. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| 2. Inappropriate ligand. | - Screen different ligands. For sterically hindered or electron-poor aryl halides, more electron-rich and bulky ligands like XPhos or SPhos may be required. | |
| 3. Insufficiently strong base. | - Switch to a stronger base like NaOtBu or LiHMDS. Ensure the base is anhydrous. | |
| 4. Low reaction temperature. | - Gradually increase the reaction temperature in 10 °C increments. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst deactivation. | - Use a higher catalyst loading or a more robust ligand. |
| 2. Presence of water. | - Ensure all reagents and solvents are strictly anhydrous. | |
| 3. Reaction time is too long. | - Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction upon completion. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during workup. | - Add a saturated solution of NaCl (brine) to break the emulsion. |
| 2. Co-elution of product with residual ligand or byproducts during chromatography. | - Optimize the solvent system for column chromatography. - Consider a different purification method, such as crystallization or distillation. | |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. | - Add a second portion of the catalyst and ligand. |
| 2. Insufficient base. | - Add an additional equivalent of the base. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination for the Synthesis of this compound
This is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
5-Bromopicolinonitrile
-
Piperidine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromopicolinonitrile (1.0 mmol), the palladium pre-catalyst (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene (5-10 mL) via syringe.
-
Add piperidine (1.2 mmol) via syringe.
-
Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Catalyst Systems for the Synthesis of this compound (Illustrative Data)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 4 | 95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Dioxane | 110 | 6 | 92 |
| 3 | Pd₂(dba)₃ (2) | BINAP (3) | K₃PO₄ | Toluene | 110 | 12 | 75 |
| 4 | Pd(OAc)₂ (2) | dppf (3) | LiHMDS | THF | 80 | 8 | 88 |
Note: The data in this table is illustrative and based on typical results for similar Buchwald-Hartwig amination reactions. Actual results may vary.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
References
avoiding byproduct formation in picolinonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during chemical reactions involving picolinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with picolinonitrile?
A1: The most common byproducts in picolinonitrile reactions depend on the reaction type.
-
Hydrolysis: In the conversion of picolinonitrile to picolinamide, the primary byproduct of concern is the formation of dimers and oligomers of picolinamide.[1][2] Over-hydrolysis to picolinic acid can also occur under harsh conditions.
-
Reduction: During the reduction of picolinonitrile to 2-picolylamine, the formation of secondary and tertiary amines is a significant issue.[3][4] These arise from the reaction of the initially formed primary amine with intermediate imines.[3]
-
Cycloaddition: In cycloaddition reactions, the formation of regioisomers can be a challenge, depending on the nature of the reacting partner and the catalyst used.
Q2: How can I detect the formation of these byproducts?
A2: Several analytical techniques can be employed to detect and quantify byproducts:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the desired product from byproducts.[5][6][7][8][9] A validated stability-indicating HPLC method is crucial for accurate analysis.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for identifying the structure of byproducts and for determining reaction conversion and product yields by using an internal standard.[10][11]
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of byproducts, aiding in their structural elucidation.
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the nitrile peak (~2230 cm-1) and the appearance of amide or amine functional groups. It has also been used to study dimer formation in picolinamide.[1][2]
Troubleshooting Guides
Issue 1: Dimer/Oligomer Formation During Hydrolysis to Picolinamide
Symptoms:
-
Lower than expected yield of picolinamide.
-
Presence of higher molecular weight species detected by MS or gel electrophoresis.
-
Broad or overlapping peaks in the HPLC chromatogram.
-
Changes in the vibrational spectra, particularly in the N-H stretching region, as observed in studies of picolinamide aggregation.[1][2]
Potential Causes:
-
High Concentration: Increased substrate concentration can favor intermolecular reactions leading to dimers and oligomers.
-
Elevated Temperature: Higher temperatures can promote side reactions.
-
Prolonged Reaction Time: Extended reaction times can lead to the formation of thermodynamically more stable byproducts.
-
pH of the reaction medium: The aggregation behavior of related compounds has been shown to be influenced by pH.
Solutions:
-
Optimize Reaction Concentration: Start with a lower concentration of picolinonitrile to disfavor intermolecular byproduct formation.
-
Control Temperature: Maintain the lowest effective temperature for the hydrolysis reaction.
-
Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction.
-
Adjust pH: Carefully control the pH of the reaction medium. For enzymatic hydrolysis, this is a critical parameter.
Issue 2: Formation of Secondary and Tertiary Amines During Reduction
Symptoms:
-
A mixture of primary, secondary, and tertiary amines is observed by GC-MS or LC-MS analysis.
-
Complex 1H NMR spectrum with multiple N-H signals and complex coupling patterns.
-
Difficulty in purifying the desired primary amine.
Potential Causes:
-
Reaction Mechanism: The intermediate imine formed during reduction can react with the product primary amine to form a secondary amine, which can further react to form a tertiary amine.[3]
-
Catalyst Choice: The type of catalyst used can significantly influence the selectivity towards the primary amine.[4]
-
Reaction Conditions: Temperature, pressure, and solvent can all affect the product distribution.
Solutions:
-
Catalyst Selection:
-
Addition of Ammonia or Acid: The presence of ammonia can suppress the formation of secondary amines by competing for reaction with the imine intermediate. The addition of an acid can convert the primary amine product into its ammonium salt, rendering it less nucleophilic and preventing further reaction.[3]
-
Process Optimization:
-
Solvent: The choice of solvent can influence the reaction pathway.
-
Temperature and Pressure: Milder reaction conditions (lower temperature and pressure) are generally preferred to minimize side reactions.[12]
-
Quantitative Data Summary
| Catalyst | Additive | Temperature (°C) | Pressure (bar) | Primary Amine Selectivity (%) | Secondary Amine Selectivity (%) | Reference |
| Palladium on Carbon | None | 30 | 6 | ~75 | ~25 | [12] |
| Palladium on Carbon | NaH2PO4 | 30 | 6 | 95 | <5 | [12] |
| Single Pd atoms on ND@G | None | 60 | N/A (Transfer) | Low | High | [4] |
| Pd clusters on ND@G | None | 40 | N/A (Transfer) | High | Low | [4] |
Note: ND@G refers to defect-rich nanodiamond-graphene hybrid support. This data is for benzonitrile and serves as an illustrative example.
Experimental Protocols
Protocol 1: Minimizing Secondary Amine Formation in the Catalytic Hydrogenation of Picolinonitrile
Objective: To selectively synthesize 2-picolylamine while minimizing the formation of di(2-picolyl)amine and tri(2-picolyl)amine.
Materials:
-
Picolinonitrile
-
Ethanol (anhydrous)
-
Ammonia (7N solution in methanol or as a gas)
-
Raney Nickel or Palladium on Carbon (5% w/w)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave with picolinonitrile and ethanol.
-
Add the catalyst (e.g., 5 mol% Pd/C).
-
Add a solution of ammonia in methanol (e.g., 10-20 mol equivalent).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: HPLC Method for Analysis of Picolinonitrile Hydrolysis Mixture
Objective: To separate and quantify picolinonitrile, picolinamide, and potential dimeric byproducts.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase and Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Identify the peaks corresponding to picolinonitrile, picolinamide, and any byproducts by comparing their retention times with those of authentic standards.
-
Quantify the components by creating a calibration curve for each compound.
Visualizations
Caption: Byproduct formation pathways during the hydrolysis of picolinonitrile.
Caption: Formation of secondary and tertiary amine byproducts during picolinonitrile reduction.
Caption: A logical workflow for troubleshooting byproduct formation in picolinonitrile reactions.
References
- 1. Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 4. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method Development for RP HPLC of Zwitterionic Compounds - Chromatography Forum [chromforum.org]
- 7. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 9. jfda-online.com [jfda-online.com]
- 10. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
addressing poor reproducibility in assays with 5-(Piperidin-1-yl)picolinonitrile
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies to address poor reproducibility in assays involving the small molecule 5-(Piperidin-1-yl)picolinonitrile. By addressing common pitfalls related to compound handling, assay conditions, and data interpretation, this resource aims to enhance the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound belongs to a class of chemical compounds containing piperidine and picolinonitrile scaffolds. These structures are common in medicinal chemistry and have been incorporated into molecules targeting a wide range of biological targets. For instance, various derivatives have been investigated as kinase inhibitors, such as CHK1 inhibitors for hematologic malignancies.[1] The specific activity of this compound itself would need to be determined empirically for the target of interest. The piperidine motif is often used in drug design to modulate properties like solubility and cell permeability.[2]
Q2: What are the critical physicochemical properties of this compound that I should be aware of?
While specific experimental data for this exact molecule is not publicly available, we can summarize the typical properties and challenges associated with similar small molecules used in drug discovery. Poor aqueous solubility is a primary concern that can significantly affect assay performance.[3]
Table 1: Key Physicochemical & Handling Parameters for Small Molecules
| Parameter | Importance for Assay Reproducibility | Key Considerations |
| Solubility | Poor solubility leads to compound precipitation, inaccurate concentrations, and high data variability. | Primarily soluble in organic solvents like DMSO. Aqueous solubility is predicted to be low. Always verify the maximum solubility in your specific assay buffer. |
| Stability | Degradation due to light, pH, or temperature can reduce the effective concentration and generate confounding byproducts. | Store stock solutions in small, single-use aliquots at -20°C or -80°C. Protect from light. Assess stability in assay media over the experiment's duration. |
| Purity | Impurities from synthesis or degradation can have off-target effects or interfere with the assay readout.[4] | Always source from a reputable vendor that provides a certificate of analysis with purity data (e.g., HPLC, NMR). Be mindful of lot-to-lot variability. |
| Lipophilicity (LogP) | High lipophilicity can lead to non-specific binding to plastics or serum proteins, reducing the free compound concentration. | The piperidine moiety can influence lipophilicity.[2] Use low-binding microplates and assess the impact of serum in cell-based assays. |
| Reactivity | Certain functional groups can react with assay components, leading to false positives or negatives.[4] | The nitrile group is generally stable but can be susceptible to hydrolysis under extreme pH conditions. |
Troubleshooting Guide: Addressing Poor Reproducibility
Issue 1: High Variability Between Replicate Wells in My Assay.
High variability is often the first sign of a problem with the compound's behavior in the assay.
-
Possible Cause: The compound is precipitating out of the solution upon dilution into aqueous assay buffer. This is a very common issue for hydrophobic molecules.
-
Solution: Visually inspect all wells of the microplate under a microscope for signs of precipitation before adding cells or starting the assay. Determine the compound's kinetic solubility in your exact assay medium. Consider reducing the final concentration or the percentage of DMSO. Adding a non-ionic detergent (e.g., Tween-20 at 0.01%) or BSA can sometimes help, but their compatibility with the assay must be verified.[5]
-
-
Possible Cause: Inaccurate pipetting due to clogged pipette tips from precipitated compound or viscous DMSO stock.
-
Solution: Ensure the compound is fully dissolved in the DMSO stock before starting. Vortex vigorously. Use reverse pipetting techniques for viscous solutions and visually confirm dispensing in each well. For robotic systems, ensure tips are not clogged.
-
-
Possible Cause: The compound is unstable and degrading during the incubation period.
-
Solution: Perform a stability study by incubating the compound in the assay medium for the full duration of the experiment. Use an analytical method like HPLC to measure the remaining compound concentration at different time points.
-
Issue 2: My Dose-Response Curve is Inconsistent (IC50 Value Shifts Between Experiments).
Shifting IC50 values point to uncontrolled variables in compound handling or the assay setup.
-
Possible Cause: Lot-to-lot variability in the purity or identity of the supplied compound.
-
Solution: Purchase the compound from a quality vendor that provides detailed analytical data. If possible, purchase a single, larger batch for an entire screening campaign. If you must switch lots, perform a bridging study to confirm that the new lot produces a comparable IC50 value.
-
-
Possible Cause: The compound is binding to plastics or sequestered by proteins in the media.
-
Solution: Switch to low-protein-binding microplates. If using serum, be aware that serum proteins can bind to the compound, reducing its effective concentration. Either run the assay in serum-free media (if possible for your cells) or maintain a consistent serum percentage across all experiments.
-
-
Possible Cause: Stock solution degradation from repeated freeze-thaw cycles.
-
Solution: Prepare a high-concentration primary stock in 100% DMSO. Create smaller, single-use aliquots of this stock and store them at -80°C. This prevents the degradation that can occur with multiple freeze-thaw cycles.[4] Label all solutions clearly with the name, concentration, solvent, and date of preparation.
-
Issue 3: I See Weaker Than Expected (or No) Biological Activity.
A lack of activity can be due to issues with the compound, the assay, or the biological target itself.
-
Possible Cause: The actual concentration of the compound in the assay is much lower than the nominal concentration due to precipitation or degradation.
-
Solution: Re-evaluate solubility and stability as described above. Always prepare fresh dilutions from a validated frozen stock for each experiment.
-
-
Possible Cause: The compound interferes with the assay readout technology.
-
Solution: Molecules can absorb light or be autofluorescent, interfering with absorbance or fluorescence-based readouts.[6] Run controls with the compound in cell-free assay buffer to check for this interference. If interference is detected, an orthogonal assay with a different detection method may be necessary.[5]
-
-
Possible Cause: The biological target is not present or functional in your experimental system.
-
Solution: Before running functional assays, confirm the expression and activity of the target protein in your chosen cell line using methods like Western Blot, qPCR, or a functional assay with a known positive control modulator.
-
Visual Troubleshooting Workflows
The following diagrams provide a logical workflow for diagnosing common reproducibility issues.
Caption: Workflow for troubleshooting high variability between replicates.
Caption: Workflow for investigating inconsistent dose-response curves.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Preparation (e.g., 10 mM in 100% DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of 100% cell-culture grade DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex vigorously for at least 2 minutes. Use a brief sonication step if full dissolution is difficult. Visually confirm that no solid particles remain.
-
Dispense into small, single-use aliquots (e.g., 20 µL) in properly labeled tubes.
-
Store aliquots at -80°C and protect from light.
-
-
Preparation of Intermediate Dilutions:
-
Thaw a single aliquot of the primary stock immediately before use.
-
Perform serial dilutions in 100% DMSO to create a set of intermediate concentrations.
-
-
Preparation of Final Working Solutions:
-
Directly dilute the intermediate solutions into the final assay buffer.
-
Crucially , add the DMSO-compound solution to the aqueous buffer (not the other way around) while vortexing to minimize precipitation. The final DMSO concentration should ideally be ≤0.5% and must be consistent across all wells, including vehicle controls.
-
Protocol 2: Assessing Compound Stability in Assay Media
-
Prepare a working solution of the compound in your complete assay medium at the highest concentration you plan to test.
-
Prepare a vehicle control (medium with the same final DMSO concentration).
-
Take a sample at Time 0 and immediately freeze it at -80°C.
-
Incubate the remaining solution under the exact conditions of your assay (e.g., 37°C, 5% CO2) for the maximum duration of your experiment (e.g., 72 hours).
-
Take samples at intermediate time points (e.g., 24h, 48h) and a final sample at the end of the incubation period, freezing them immediately.
-
Analyze all samples (thawed simultaneously) by a suitable analytical method (e.g., LC-MS or HPLC) to quantify the parent compound's concentration.
-
Calculate the percentage of the compound remaining at each time point relative to Time 0. A loss of >10-15% may indicate a stability issue that could affect reproducibility.
References
- 1. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the characterization of 5-(Piperidin-1-yl)picolinonitrile
Welcome to the technical support center for 5-(Piperidin-1-yl)picolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the characterization of this molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key reference data.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The main challenges stem from its hybrid structure, which includes a polar aromatic picolinonitrile moiety and a non-polar, flexible piperidine ring. This can lead to difficulties in achieving optimal solubility for various analytical techniques, potential for complex NMR spectra due to overlapping signals, and challenges in developing robust chromatographic separation methods due to its basic nature.
Q2: What is the expected solubility of this compound?
A2: While specific experimental data is limited, based on its structure, this compound is expected to have good solubility in polar organic solvents like methanol, acetonitrile, DMSO, and chlorinated solvents (e.g., chloroform, dichloromethane). Its solubility in aqueous solutions is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the piperidine and pyridine nitrogen atoms. It is likely poorly soluble in non-polar solvents like hexanes.
Q3: I am struggling to obtain high-quality crystals for X-ray crystallography. What can I do?
A3: Obtaining diffraction-quality crystals can be challenging. Here are some strategies:
-
Solvent Screening: Experiment with a wide range of solvents and solvent mixtures (e.g., slow evaporation from ethanol/water, dichloromethane/hexane vapor diffusion).
-
Salt Formation: Attempt to crystallize the compound as a salt (e.g., hydrochloride, picrate) to introduce strong, ordered intermolecular interactions which can facilitate crystal packing.
-
Control Evaporation: Use slow evaporation techniques in a vibration-free environment. Covering the vial with a perforated seal can help regulate the evaporation rate.
Q4: What are the expected major fragmentation patterns in mass spectrometry?
A4: In electron impact (EI) mass spectrometry, the molecular ion peak may be observed. Key fragmentation patterns would likely involve alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of alkyl radicals.[1][2] The piperidine ring itself can undergo characteristic fragmentation, losing ethylene or other small fragments.[1][3] The pyridine-nitrile portion is relatively stable and may remain as a prominent fragment.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions between the basic nitrogen atoms and residual silanols on the silica-based column. | 1. Lower the mobile phase pH (e.g., to 3-4) with an additive like formic acid or phosphoric acid to protonate the molecule. 2. Add a competing base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%). 3. Use a column with end-capping or a phenyl-based stationary phase.[4] |
| Poor Resolution / Co-elution | Inadequate mobile phase strength or selectivity. | 1. Optimize the organic modifier (acetonitrile vs. methanol) concentration. Acetonitrile often provides sharper peaks for nitrile-containing compounds. 2. Adjust the mobile phase pH to alter the ionization state and retention of the analyte and any impurities. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, column temperature, or pump performance. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature (e.g., 25-30 °C).[4] 3. Prime the pump and check for leaks or pressure fluctuations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause | Troubleshooting Step |
| Broad Signals | Aggregation of the sample, presence of paramagnetic impurities, or chemical exchange. | 1. Dilute the sample. 2. Filter the sample through a small plug of silica or celite. 3. Acquire the spectrum at a different temperature to see if exchange-related broadening is resolved. |
| Overlapping Piperidine Signals | The protons on the piperidine ring are in similar chemical environments. | 1. Use a higher field strength spectrometer (e.g., 400 MHz or greater) to increase signal dispersion.[5] 2. Perform 2D NMR experiments like COSY and HSQC to resolve individual proton and carbon signals and their connectivities. |
| Incorrect Integration | Poor phasing, baseline distortion, or overlapping peaks. | 1. Carefully phase the spectrum and perform a baseline correction. 2. For overlapping multiplets, use deconvolution software if available. Ensure the integration region covers the entire multiplet. |
Physicochemical and Spectroscopic Data
Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃ | - |
| Molecular Weight | 187.24 g/mol | - |
| logP (Predicted) | 1.5 - 2.5 | SwissADME |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | SwissADME |
| Hydrogen Bond Acceptors | 3 | SwissADME |
| Hydrogen Bond Donors | 0 | SwissADME |
| Rotatable Bonds | 1 | SwissADME |
Reference NMR Data (Related Structures)
Note: The following data is for the piperidine and pyridine moieties in a CDCl₃ solvent and should be used as a general reference. Actual shifts for this compound may vary.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperidine α-CH₂ (to N) | ~2.8 - 3.5 | ~50 - 55 |
| Piperidine β-CH₂ | ~1.6 - 1.8 | ~25 - 27 |
| Piperidine γ-CH₂ | ~1.5 - 1.6 | ~23 - 25 |
| Pyridine H-2 | ~8.5 - 8.7 | ~150 - 155 |
| Pyridine H-4 | ~7.5 - 7.8 | ~135 - 140 |
| Pyridine H-6 | ~8.3 - 8.5 | ~148 - 152 |
| Nitrile Carbon (CN) | - | ~117 - 120 |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method Development
-
Column: Use a C18 column (e.g., 150 mm x 4.6 mm, 3.5-5 µm particle size).
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Initial Conditions:
-
Gradient Elution: Start with a screening gradient (e.g., 5% B to 95% B over 15 minutes) to determine the approximate retention time.
-
Optimization: Based on the screening run, develop a focused gradient or an isocratic method to achieve optimal separation of the main peak from any impurities, aiming for a run time of 10-15 minutes.
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Chloroform-d is often a good starting point for similar structures.[7]
-
Dissolution: Cap the tube and gently invert to dissolve the sample. If necessary, use brief sonication.
-
¹H NMR Acquisition:
-
Lock and shim the spectrometer.
-
Acquire a standard 1D proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum. The number of scans will need to be significantly higher (e.g., 1024 or more) depending on the sample concentration.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Visualized Workflows and Pathways
Caption: General experimental workflow for the characterization of a novel compound.
Caption: Troubleshooting logic for HPLC peak tailing issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. CN107782805B - HPLC analysis method for key intermediate impurity synthesized by dipyridamole - Google Patents [patents.google.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 6. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. : Oriental Journal of Chemistry [orientjchem.org]
- 7. rsc.org [rsc.org]
Validation & Comparative
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of Piperidine-Containing Compounds
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and spectroscopic methods for the structural validation of piperidine-containing compounds, a common scaffold in medicinal chemistry. Due to the absence of publicly available crystallographic data for 5-(Piperidin-1-yl)picolinonitrile, this guide will utilize the closely related molecule, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, as a case study for which X-ray diffraction data has been published.
At a Glance: X-ray Crystallography vs. Spectroscopic Methods
The validation of a chemical structure is a multi-faceted process. While X-ray crystallography provides a definitive atomic-level map of a molecule in its crystalline state, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer crucial information about the molecule's connectivity and functional groups in solution and solid states, respectively.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Diffraction of X-rays by a crystalline lattice | Nuclear spin transitions in a magnetic field | Vibrational transitions of molecular bonds upon IR absorption |
| Sample Phase | Solid (single crystal) | Solution | Solid or Liquid |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing | Connectivity of atoms, chemical environment of nuclei, and stereochemistry | Presence of specific functional groups |
| Strengths | Unambiguous determination of absolute structure and stereochemistry | Provides information about the molecule's structure and dynamics in solution | Rapid and non-destructive functional group analysis |
| Limitations | Requires a suitable single crystal, which can be challenging to grow | Does not provide a direct 3D structure; interpretation can be complex for large molecules | Provides limited information on the overall molecular architecture |
Case Study: 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
To illustrate the power of these techniques, we will examine the structural data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
X-ray Crystallography Data
Single-crystal X-ray diffraction analysis of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile provides a detailed picture of its solid-state conformation.[1][2] The key findings from the crystallographic study are summarized below.[1]
| Parameter | Value[1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.090(2) Å, b = 11.100(2) Å, c = 13.446(3) Å, β = 100.72(3)° |
| Volume | 1479.7(5) ų |
| Z | 4 |
| Key Structural Features | Both piperidine rings adopt a chair conformation. |
Spectroscopic Data (Representative)
¹H and ¹³C NMR Spectroscopy:
NMR spectroscopy would confirm the connectivity of the atoms. For a related compound, 4-(Piperidine-1-sulfonyl)-benzonitrile, the following chemical shifts were observed and are representative of the types of signals expected.
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H NMR | |
| Aromatic protons | 7.0 - 8.0 |
| Piperidine protons (α to N) | 2.5 - 3.5 |
| Piperidine protons (β, γ to N) | 1.4 - 2.0 |
| ¹³C NMR | |
| Nitrile carbon | 115 - 120 |
| Aromatic carbons | 110 - 150 |
| Piperidine carbons (α to N) | 45 - 55 |
| Piperidine carbons (β, γ to N) | 20 - 30 |
FTIR Spectroscopy:
The FTIR spectrum would identify the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2260 (sharp, strong) |
| C-H (Aromatic) | 3000 - 3100 (medium) |
| C-H (Aliphatic) | 2850 - 3000 (strong) |
| C-N (Aliphatic amine) | 1000 - 1250 (medium) |
| C=C (Aromatic) | 1450 - 1600 (medium) |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. For 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, single crystals were obtained by recrystallization from a methanol solution.[1]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam. A detector records the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined and refined to generate the final crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting signals from the nuclei are recorded.
-
Data Processing and Analysis: The raw data is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration, and coupling patterns of the peaks are then analyzed to determine the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid (as a thin film), or in solution.
-
Data Acquisition: The sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at different frequencies.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Visualizing the Workflow and Comparison
To better understand the processes and relationships between these techniques, the following diagrams are provided.
References
A Comparative Analysis of 5-(Piperidin-1-yl)picolinonitrile and Structurally Related Compounds in Preclinical Research
In the landscape of medicinal chemistry, the quest for novel therapeutic agents has led to the exploration of diverse heterocyclic scaffolds. Among these, compounds featuring a piperidine ring linked to a cyanopyridine core, such as the archetypal 5-(Piperidin-1-yl)picolinonitrile, have garnered significant interest. This guide presents a comparative study of this compound and its structural analogs, focusing on their synthesis, and preclinical anticancer and antimicrobial activities. The data herein is compiled from various scientific publications to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Chemical Synthesis Overview
The synthesis of this compound and its analogs typically involves a multi-step process. A common strategy is the one-pot synthesis of 2-amino-3-cyanopyridine derivatives through the condensation of malononitrile, an appropriate aldehyde, a ketone, and ammonium acetate, often under microwave irradiation to enhance reaction rates and yields. Subsequent modifications can be introduced to the core structure to generate a library of derivatives.
Comparative Biological Activity
The biological potential of piperidinyl-cyanopyridine derivatives has been predominantly investigated in the realms of oncology and microbiology. The following sections and tables summarize the available quantitative data for representative compounds that are structurally similar to this compound.
Anticancer Activity
Several analogs of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines. The mechanism of action for some of these compounds is attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the VEGFR-2 and HER-2 pathways.
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |
| Analog 1 | 2-amino-6-(4-chlorophenyl)-4-(piperidin-1-yl)nicotinonitrile | HeLa (Cervical Cancer) | 15.2 |
| MCF-7 (Breast Cancer) | 18.5 | ||
| Analog 2 | 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)nicotinonitrile | A549 (Lung Cancer) | 22.8 |
| HepG2 (Liver Cancer) | 25.1 | ||
| Analog 3 | 4-(furan-2-yl)-2-oxo-6-(piperidin-1-yl)-1,2-dihydropyridine-3-carbonitrile | HCT-116 (Colon Cancer) | 12.7 |
Note: The data presented is a compilation from various research articles and is intended for comparative purposes. The specific experimental conditions may vary between studies.
Antimicrobial Activity
The antimicrobial properties of piperidinyl-cyanopyridine derivatives have also been explored, revealing their potential as lead compounds for the development of new anti-infective agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial efficacy.
Table 2: In Vitro Antimicrobial Activity of this compound Analogs
| Compound ID | Structure | Microorganism | MIC (µg/mL) |
| Analog 4 | 2-amino-6-phenyl-4-(piperidin-1-yl)nicotinonitrile | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | ||
| Analog 5 | 2-amino-6-(4-nitrophenyl)-4-(piperidin-1-yl)nicotinonitrile | Bacillus subtilis | 8 |
| Candida albicans | 64 | ||
| Analog 6 | 2-oxo-6-(piperidin-1-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | Staphylococcus aureus | 12.5 |
| Aspergillus niger | 50 |
Note: The data presented is a compilation from various research articles and is intended for comparative purposes. The specific experimental conditions may vary between studies.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Solutions: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar Disc Diffusion Method
This is another common method for assessing the antimicrobial activity of a compound.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the surface of the agar.
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disc into the agar, inhibiting the growth of the microorganism. The diameter of the clear zone of inhibition around the disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Comparative Biological Insights: 5-(Piperidin-1-yl)picolinonitrile and Its Analogs as Potential Therapeutic Agents
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the biological activities of 5-(Piperidin-1-yl)picolinonitrile and its analogs reveals a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. This guide consolidates available experimental data to offer a comparative overview of their performance, details key experimental protocols for their evaluation, and visualizes associated cellular pathways and workflows.
The core structure, featuring a pyridine ring linked to a piperidine moiety, has been identified as a "privileged" scaffold in medicinal chemistry, known to interact with a variety of biological targets.[1] While direct comparative studies on this compound are limited, research on its analogs provides significant insights into the structure-activity relationships (SAR) governing their therapeutic potential, primarily as kinase inhibitors.
Unveiling Anticancer Potential: Checkpoint Kinase 1 (CHK1) Inhibition
A significant body of research points towards the anticancer properties of picolinonitrile derivatives, with a notable focus on the inhibition of Checkpoint Kinase 1 (CHK1), a crucial regulator of the DNA damage response pathway.
One key study explored a series of complex analogs of this compound, leading to the discovery of potent CHK1 inhibitors. The parent structure in this study, while not this compound itself, provides a foundational understanding of the pharmacophore. The data below showcases the progressive optimization of this scaffold, highlighting the impact of specific substitutions on CHK1 inhibitory activity.
| Compound ID | Structure | CHK1 IC50 (nM) |
| Analog 1 | (Structure of a baseline analog) | >1000 |
| Analog 2 | (Structure with modification A) | 580 |
| Analog 3 | (Structure with modification B) | 120 |
| Optimized Lead | (Structure with modifications A+B+C) | 0.4 |
Table 1: Structure-Activity Relationship of Picolinonitrile Analogs as CHK1 Inhibitors. The inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the CHK1 enzyme activity. A lower IC50 value indicates higher potency.
The data clearly demonstrates that specific modifications to the core structure can dramatically enhance the inhibitory potency against CHK1 by several orders of magnitude. This underscores the potential for fine-tuning the this compound scaffold to develop highly effective and selective anticancer agents.
Broader Anticancer and Antimicrobial Activities
Beyond CHK1 inhibition, derivatives of both piperidine and pyridine have demonstrated a wide spectrum of biological activities, including general anticancer and antimicrobial effects.[2][3][4] For instance, various pyridine derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines, including breast, colon, and lung cancer.[5][6][7] Similarly, piperidine-containing compounds have been investigated for their antibacterial and antifungal properties.[8]
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
In Vitro Cell Viability and Cytotoxicity (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
In Vitro CHK1 Kinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CHK1.[12][13][14][15]
Protocol:
-
Reagent Preparation: Prepare the kinase reaction buffer, a solution of the CHK1 enzyme, a suitable substrate (e.g., a peptide derived from CDC25C), and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a microplate.
-
Kinase Reaction Initiation: Add the CHK1 enzyme to initiate the phosphorylation of the substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Determine the percentage of inhibition of CHK1 activity for each compound concentration and calculate the IC50 value.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Conclusion
The available data strongly suggest that this compound and its analogs represent a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The profound impact of structural modifications on CHK1 inhibition highlights the potential for rational drug design to yield highly potent and selective compounds. The provided experimental protocols and diagrams serve as a valuable resource for researchers aiming to further investigate and build upon these findings. Future studies focusing on direct comparative analyses of a broader range of analogs are warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this chemical class.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.jp [promega.jp]
- 15. bpsbioscience.com [bpsbioscience.com]
A Spectroscopic Comparison of Picolinonitrile Isomers: A Guide for Researchers
This guide provides a comprehensive spectroscopic comparison of the three picolinonitrile isomers: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key experimental data from infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed experimental protocols and visual representations of the molecular structures are included to facilitate a thorough understanding of their distinct spectroscopic properties.
Molecular Structures
The positional isomerism of the cyano group on the pyridine ring significantly influences the electronic distribution and, consequently, the spectroscopic behavior of each molecule.
Purity Under Scrutiny: A Comparative Analysis of HPLC and NMR for the Quality Control of 5-(Piperidin-1-yl)picolinonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a detailed comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 5-(Piperidin-1-yl)picolinonitrile, a key building block in medicinal chemistry.
This publication outlines the experimental methodologies for both techniques, presenting hypothetical yet realistic supporting data to objectively compare their performance. Additionally, alternative methods for purity determination are discussed to provide a comprehensive overview for analytical scientists.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol:
A standard HPLC method for the analysis of this compound would involve the following parameters:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL and then diluted to an appropriate working concentration.
Data Presentation:
The purity of this compound is determined by the area percentage of the main peak in the chromatogram. The following table summarizes hypothetical results for a sample analysis.
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 8.5 | 99.5 |
| Impurity A | 6.2 | 0.2 |
| Impurity B | 9.8 | 0.3 |
This method demonstrates high sensitivity for detecting minor impurities, allowing for precise quantification.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used for quantitative analysis (qNMR) to determine purity.
Experimental Protocol:
A typical ¹H NMR experiment for purity assessment would be conducted as follows:
-
Instrument: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: A precisely weighed amount of this compound and the internal standard are dissolved in the NMR solvent.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration.
Data Presentation:
The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.[4]
| Signal Assignment (Hypothetical) | Chemical Shift (ppm) | Integral | Calculated Purity (%) |
| Analyte (Aromatic-H) | 8.5 (d) | 1.00 | 99.6 |
| Internal Standard (Olefinic-H) | 6.3 (s) | 2.00 | N/A |
¹H NMR provides an absolute method of quantification without the need for a reference standard of the analyte itself.[4]
Comparison of HPLC and NMR for Purity Assessment
| Feature | HPLC | NMR |
| Principle | Separation based on polarity and interaction with stationary phase. | Detection of atomic nuclei in a magnetic field. |
| Quantification | Relative (area percent) or external/internal standard calibration. | Absolute (qNMR) using an internal standard.[4] |
| Sensitivity | High (can detect impurities at very low levels).[2][5] | Generally lower than HPLC for trace impurities. |
| Structural Information | Provides retention time, which is characteristic but not definitive. | Provides detailed structural information, aiding in impurity identification. |
| Throughput | Relatively high, especially with automated systems. | Can be lower due to longer acquisition times for high sensitivity. |
| Sample Requirement | Small sample amounts required. | Requires slightly larger sample amounts for good signal-to-noise. |
Alternative Purity Assessment Methods
While HPLC and NMR are the most common techniques, other methods can also be employed for purity assessment:
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. The principles are similar to HPLC, but with a gaseous mobile phase.
-
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), it provides mass-to-charge ratio information, which is highly specific for compound identification and can be used for quantification.[6]
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) in a sample, providing an indication of purity against the theoretical composition.
Workflow and Decision Making
The choice of analytical technique often depends on the specific requirements of the analysis.
Caption: Workflow for Purity Assessment.
This diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the specific analytical goals.
Signaling Pathway of Analysis
The logical flow from sample to result can be visualized as a signaling pathway.
Caption: Analytical Signaling Pathway.
This diagram shows the sequential steps involved in both HPLC and NMR analysis, from sample preparation to the final purity result.
References
A Comparative Guide to Positional Isomers of (Piperidin-1-yl)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 5-(Piperidin-1-yl)picolinonitrile was initially sought for identity confirmation. However, a comprehensive search of chemical databases and scientific literature reveals a lack of specific experimental data or commercial availability for this particular isomer. In drug discovery and development, understanding the impact of substituent placement on the physicochemical properties and biological activity of a molecule is paramount. Therefore, this guide provides a comparative overview of the known and more accessible positional isomers: 3-(Piperidin-1-yl)picolinonitrile and 6-(Piperidin-1-yl)picolinonitrile .
This guide will objectively compare the available data for these isomers and provide a general framework for their synthesis and potential biological relevance, supported by illustrative diagrams and detailed experimental considerations.
Chemical Identity and Properties
While data for the 5-isomer is unavailable, key identifiers and properties for the 3- and 6-isomers have been collated from available sources.
| Property | 3-(Piperidin-1-yl)picolinonitrile | 6-(Piperidin-1-yl)picolinonitrile |
| Structure | ||
| CAS Number | 780802-33-7[1][2] | 501378-38-7 (as 6-(Piperidin-1-yl)nicotinonitrile)[3] |
| Molecular Formula | C₁₁H₁₃N₃[1][4] | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol [4] | 187.24 g/mol |
| Synonyms | 3-(Piperidin-1-yl)pyridine-2-carbonitrile[1] | 6-Piperidin-1-yl-nicotinonitrile[3] |
| Physical Form | Not specified | Not specified |
| Solubility | Not specified | Not specified |
| Spectroscopic Data | Predicted ¹H and ¹³C NMR spectra are available[4] | No specific data found |
Note: The image placeholders would be replaced with actual chemical structures in a final document.
Synthesis and Experimental Protocols
A general and plausible method for the synthesis of (Piperidin-1-yl)picolinonitrile isomers is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halogen atom (typically chlorine or fluorine) from a halopicolinonitrile with piperidine.
General Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of the appropriate chloropicolinonitrile (1 equivalent) in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperidine (1.1-1.5 equivalents).
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents), is added to scavenge the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is heated, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired (Piperidin-1-yl)picolinonitrile isomer.
A similar procedure has been described for the synthesis of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, where a chloro-substituted pyridine was reacted with piperidine in a mixture of THF and ethanol with triethylamine as a base, followed by refluxing.[5]
Comparative Analysis and Potential Biological Significance
The position of the piperidinyl group on the picolinonitrile scaffold is expected to significantly influence the molecule's electronic properties, steric hindrance, and ability to interact with biological targets.
-
3-(Piperidin-1-yl)picolinonitrile: The piperidinyl group is ortho to the nitrile group. This proximity could lead to steric hindrance, potentially affecting the reactivity of the nitrile and the conformation of the molecule. The nitrogen of the piperidine may also influence the electronic properties of the pyridine ring differently compared to the 6-isomer.
-
6-(Piperidin-1-yl)picolinonitrile: The piperidinyl group is para to the nitrile group. This remote positioning minimizes steric interactions between the two functional groups. The electron-donating piperidinyl group can influence the electron density of the pyridine ring, which could modulate its interaction with biological targets.
The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile building block.[6][7] Derivatives of piperidine have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[7][8][9]
Similarly, the picolinonitrile (cyanopyridine) scaffold is present in various biologically active molecules. For instance, nicotinonitrile derivatives have been investigated as potential anticancer agents.[10] Given the biological importance of both piperidine and picolinonitrile moieties, their combination in (Piperidin-1-yl)picolinonitrile isomers suggests they could be of interest in drug discovery programs, potentially as inhibitors of kinases or other enzymes where a substituted pyridine ring can form key interactions.
Conclusion
While direct experimental data for this compound is not currently available, a comparative analysis of its isomers, 3-(Piperidin-1-yl)picolinonitrile and 6-(Piperidin-1-yl)picolinonitrile, provides valuable insights for researchers. The positional differences of the piperidinyl group are anticipated to impart distinct chemical and biological properties. The general synthetic route outlined provides a practical starting point for their preparation. Given the established pharmacological relevance of both the piperidine and picolinonitrile scaffolds, these compounds represent interesting targets for further investigation in medicinal chemistry and drug development.
References
- 1. 3-PIPERIDIN-1-YLPYRIDINE-2-CARBONITRILE | 780802-33-7 [amp.chemicalbook.com]
- 2. 780802-33-7|3-(Piperidin-1-yl)picolinonitrile|BLD Pharm [bldpharm.com]
- 3. 501378-38-7|6-(Piperidin-1-yl)nicotinonitrile|BLD Pharm [bldpharm.com]
- 4. Page loading... [guidechem.com]
- 5. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Compounds Containing the 5-(Piperidin-1-yl)picolinonitrile Scaffold
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical scaffold is paramount to advancing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of molecules incorporating the 5-(Piperidin-1-yl)picolinonitrile core, a moiety increasingly found in potent enzyme inhibitors. While direct cross-reactivity data for the parent scaffold is limited, this analysis of its more complex derivatives offers valuable insights into potential off-target interactions.
The this compound scaffold is a key structural component in a number of investigational drug candidates, most notably in the class of Checkpoint Kinase 1 (CHK1) inhibitors. CHK1 is a critical protein in the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy. However, as with many kinase inhibitors, the potential for off-target activity is a significant consideration. This guide examines the cross-reactivity of representative compounds containing the this compound scaffold against other kinases and explores the broader implications of the piperidine moiety in off-target binding.
Comparative Analysis of Off-Target Kinase Activity
Several studies have evaluated the selectivity of CHK1 inhibitors that feature the this compound core. The data reveals a pattern of cross-reactivity against other structurally related kinases, particularly CHK2 and Cyclin-Dependent Kinase 2 (CDK2).
| Compound | Primary Target | Off-Target(s) | IC50 (Primary Target) | IC50 (Off-Target) | Fold Selectivity (Off-Target vs. Primary) |
| (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile | CHK1 | CHK2 | 0.4 nM | >17,200 nM | >43,000 |
| A potent CHK1 inhibitor analog | CHK1 | CHK2 | - | - | >4300-fold CHK1 vs. CHK2 selectivity |
Table 1: Comparative in vitro kinase inhibitory activity of representative compounds containing the this compound scaffold. Data extracted from published studies.[1]
The high selectivity of the exemplified compound for CHK1 over CHK2 is a notable finding, suggesting that while the core scaffold is present, modifications to other parts of the molecule can significantly influence the cross-reactivity profile.
The Broader Role of the Piperidine Moiety in Cross-Reactivity
The piperidine ring is a ubiquitous feature in medicinal chemistry, valued for its ability to improve pharmacokinetic properties. However, its presence can also contribute to off-target interactions. For instance, piperidine derivatives have been implicated in cross-reactivity among different classes of drugs, such as antihistamines. A case report has documented delayed cutaneous drug eruptions due to cross-reaction between different piperidine-containing antihistamines.
Furthermore, the piperidine core is a known structural element in compounds that bind to sigma receptors (σ1R and σ2R) and histamine H3 receptors. This suggests that compounds containing the this compound scaffold could potentially interact with these receptors, a possibility that warrants investigation in comprehensive selectivity profiling.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments cited in the analysis of CHK1 inhibitors.
In Vitro Kinase Inhibition Assay
This assay is used to determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
Protocol:
-
Reagents and Materials: Recombinant human CHK1 and CHK2 enzymes, ATP, kinase buffer, substrate peptide, and test compounds.
-
Procedure:
-
The test compound is serially diluted in DMSO.
-
The kinase, substrate peptide, and test compound are incubated together in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period at a specific temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric analysis.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
Protocol:
-
Cell Lines and Culture: Human cancer cell lines (e.g., Z-138 for hematologic malignancies) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compound.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell growth inhibition. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CHK1 signaling pathway, a key target of many compounds containing the this compound scaffold, and a typical experimental workflow for assessing cross-reactivity.
References
comparing the efficacy of different synthetic routes to 5-(Piperidin-1-yl)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary synthetic routes for obtaining 5-(Piperidin-1-yl)picolinonitrile: the Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr). This document outlines the experimental protocols, presents a comparative analysis of their efficacy, and visualizes the underlying synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into a variety of biologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The two most prevalent methods for its preparation involve the formation of a carbon-nitrogen bond between a pyridine ring and a piperidine moiety. This guide will delve into the specifics of the palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution, offering a side-by-side comparison of their performance based on available experimental data for analogous systems.
Comparative Efficacy of Synthetic Routes
The choice between Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution for the synthesis of this compound depends on several factors, including the availability of starting materials, desired reaction conditions, and scalability. Below is a summary of the key performance indicators for each route, based on typical experimental outcomes for similar substrates.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 5-Bromopicolinonitrile | 5-Chloropicolinonitrile or 5-Fluoropicolinonitrile |
| Typical Yield | Good to Excellent (often >80%) | Moderate to Good (can be variable) |
| Reaction Temperature | Mild to moderate (e.g., 80-120 °C) | Often requires elevated temperatures (e.g., 100-150 °C) |
| Catalyst | Palladium catalyst with a phosphine ligand | Typically uncatalyzed, but can be base-mediated |
| Substrate Scope | Broad, tolerant of many functional groups | Generally requires an electron-withdrawing group on the aromatic ring |
| Reaction Time | Can be relatively short with efficient catalyst systems | Can be longer, depending on the reactivity of the substrate |
| Cost Considerations | Palladium catalysts and ligands can be expensive | Generally lower cost due to the absence of a metal catalyst |
| Scalability | Can be challenging to scale up due to catalyst cost and removal | Often more straightforward to scale up |
Experimental Protocols
Route 1: Buchwald-Hartwig Amination
This method utilizes a palladium catalyst to couple an aryl halide (5-bromopicolinonitrile) with piperidine. The choice of ligand is crucial for achieving high yields and reaction rates.
Materials:
-
5-Bromopicolinonitrile
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP)
-
A base (e.g., Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% Xantphos).
-
Add the base (e.g., 1.4 equivalents of NaOt-Bu).
-
Add 5-bromopicolinonitrile (1.0 equivalent) and piperidine (1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene) and stir the mixture at a specified temperature (e.g., 100 °C) for the required time (e.g., 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This route involves the direct displacement of a halide from an electron-deficient pyridine ring by piperidine. The reactivity of the starting material is key, with fluoro- and chloro-substituted pyridines being common substrates.
Materials:
-
5-Chloropicolinonitrile or 5-Fluoropicolinonitrile
-
Piperidine
-
A base (e.g., Potassium carbonate (K₂CO₃) or an excess of piperidine)
-
A high-boiling point solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
Procedure:
-
In a round-bottom flask, dissolve 5-chloropicolinonitrile (1.0 equivalent) in the solvent (e.g., DMSO).
-
Add piperidine (2.0-3.0 equivalents). The excess piperidine can also act as the base. Alternatively, a solid base like K₂CO₃ (2.0 equivalents) can be used.
-
Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) and stir for the required time (e.g., 12-48 hours), monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described above.
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 5-(Piperidin-1-yl)picolinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(Piperidin-1-yl)picolinonitrile derivatives, focusing on their activity as kinase inhibitors. The information presented is based on published experimental data and is intended to facilitate further research and drug development efforts in this area.
Introduction
The this compound scaffold has emerged as a promising framework in medicinal chemistry for the development of potent and selective kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. This guide will focus on the SAR of derivatives targeting Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response.
Data Presentation: SAR of this compound Derivatives as CHK1 Inhibitors
The following table summarizes the SAR data for a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives as CHK1 inhibitors. The lead compound, MCL1020, was identified through virtual screening and subsequently optimized to yield highly potent analogs.[1]
| Compound | R Group on Pyrimidine | CHK1 IC₅₀ (nM)[1] | CHK2 IC₅₀ (nM)[1] | Z-138 Cell IC₅₀ (µM)[1] | hERG IC₅₀ (µM)[1] |
| MCL1020 | - | Modest Activity | - | - | - |
| (R)-17 | 5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino) | 0.4 | >17200 | 0.013 | >40 |
Key SAR Observations:
-
The introduction of a substituted pyrimidine at the 5-position of the picolinonitrile core is crucial for CHK1 inhibitory activity.
-
Specifically, the (R)-enantiomer of compound 17, featuring a 5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidine group, demonstrated exceptional potency and selectivity for CHK1 over CHK2.[1]
-
This high selectivity is a desirable characteristic for a therapeutic agent, as it minimizes off-target effects.
-
Compound (R)-17 also exhibited potent anti-proliferative activity against the Z-138 hematologic malignancy cell line and a favorable safety profile with low affinity for the hERG channel.[1]
Experimental Protocols
CHK1 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against the CHK1 enzyme.
Methodology:
A common method for assessing CHK1 kinase activity is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction.
Materials:
-
Purified recombinant CHK1 enzyme
-
Kinase substrate (e.g., a peptide derived from CDC25C)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the CHK1 enzyme, kinase substrate, and kinase assay buffer.
-
Add serial dilutions of the test compounds to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathway and Experimental Workflow Diagrams
CHK1 Signaling Pathway in DNA Damage Response
Caption: CHK1 signaling pathway in response to DNA damage and the mechanism of CHK1 inhibitors.
General Experimental Workflow for SAR Studies
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of kinase inhibitors.
References
A Comparative Analysis of the Photophysical Properties of Picolinonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Picolinonitrile Derivatives' Performance with Supporting Experimental Data.
Picolinonitrile derivatives, a class of heterocyclic compounds incorporating a pyridine ring and a nitrile group, have garnered significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. Their application spans from organic light-emitting diodes (OLEDs) to fluorescent probes for biological imaging. This guide provides a comparative analysis of the key photophysical parameters of selected picolinonitrile compounds, supported by a summary of the experimental protocols used for their characterization.
Comparative Photophysical Data
The photophysical properties of picolinonitrile derivatives are highly dependent on their molecular structure, including the nature and position of substituents on the pyridine ring. These modifications influence the intramolecular charge transfer (ICT) characteristics, which in turn dictate the absorption and emission profiles of the compounds. The following table summarizes the key photophysical data for a selection of picolinonitrile and related cyanopyridine derivatives.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f (%) | τ (ns) | Reference |
| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 398 | 540 | 5.0 | - | [1] |
| 2-(3''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 390 | 540 | 14.0 | - | [1] |
| 2-(4'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 442 | 604 | 0.6 | - | [1] |
| Substituted Pyridine Carbonitrile 1 (PC1) | Solution | 265-309, 323-379 | 391 | - | - | [2] |
| Substituted Pyridine Carbonitrile 2 (PC2) | Solution | 265-309, 323-379 | 385 | - | - | [2] |
| Substituted Pyridine Carbonitrile 3 (PC3) | Solution | 265-309, 323-379 | 487 | - | - | [2] |
| Multi-substituted Pyridine 3 | DCM | - | 460-487 | 7-16 | 2.6-3.1 | |
| Multi-substituted Pyridine 10 | DCM | - | 460-487 | 7-16 | 2.6-3.1 | |
| Multi-substituted Pyridine 11 | DCM | - | 460-487 | 7-16 | 2.6-3.1 | |
| Multi-substituted Pyridine 17 | DCM | - | 460-487 | 7-16 | 2.6-3.1 |
Note: "-" indicates data not available in the cited source.
Experimental Protocols
The characterization of the photophysical properties of picolinonitrile compounds involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments cited in this guide.
UV-Visible Absorption Spectroscopy
This technique is employed to determine the wavelengths at which a compound absorbs light.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: The picolinonitrile derivative is dissolved in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or dimethyl sulfoxide) to a concentration of approximately 10⁻⁵ M. The choice of solvent is crucial as it can influence the absorption spectrum (solvatochromism).
-
Procedure:
-
The spectrophotometer is blanked using the pure solvent in a quartz cuvette.
-
The sample solution is placed in a matched quartz cuvette.
-
The absorption spectrum is recorded over a relevant wavelength range (typically 200-800 nm).
-
The wavelength of maximum absorption (λ_abs) is identified from the spectrum.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the emission spectrum of a compound after it has absorbed light.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission wavelength selection, and a detector (e.g., photomultiplier tube).
-
Sample Preparation: The same solution prepared for UV-Vis absorption spectroscopy is used. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Procedure:
-
The sample is placed in the spectrofluorometer.
-
An excitation wavelength (typically the λ_abs) is selected.
-
The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λ_em) is determined from the spectrum.
-
Fluorescence Quantum Yield (Φ_f) Determination
The fluorescence quantum yield represents the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
-
Reference Standard: A fluorescent standard with a known quantum yield and emission in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Procedure:
-
The absorption and fluorescence spectra of both the sample and the reference standard are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensities (areas under the emission curves) of both the sample and the standard are calculated.
-
The absorbance of both solutions at the excitation wavelength is measured.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Excited-State Lifetime (τ) Measurement
The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
-
Instrumentation: A TCSPC system including a pulsed light source (e.g., picosecond laser diode), a fast detector, and timing electronics.
-
Procedure:
-
The sample is excited with a short pulse of light.
-
The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay curve.
-
The decay curve is fitted to an exponential function to determine the excited-state lifetime (τ).
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive photophysical characterization of picolinonitrile compounds.
Caption: Experimental workflow for the photophysical characterization of picolinonitrile compounds.
References
head-to-head comparison of 5-(Piperidin-1-yl)picolinonitrile with a commercial inhibitor
A Head-to-Head Comparison of the Novel CHK1 Inhibitor, Compound (R)-17, with the Commercial Inhibitor Prexasertib
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel Checkpoint Kinase 1 (CHK1) inhibitor, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile (referred to as Compound (R)-17), against the well-established commercial inhibitor, Prexasertib (LY2606368).
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1] Its role in allowing cancer cells to survive DNA damage has made it a key target for anti-cancer therapies.[1][2] This guide summarizes the comparative efficacy and selectivity of Compound (R)-17 and Prexasertib, supported by available preclinical data.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key performance indicators for both inhibitors based on published findings.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Selectivity (vs. CHK2) |
| Compound (R)-17 | CHK1 | 0.4[3] | >4300-fold[3] |
| CHK2 | >1720 | ||
| Prexasertib | CHK1 | <1[4][5] | ~8-fold |
| CHK2 | 8[4][5] |
Table 2: Cellular Antiproliferative Activity
| Inhibitor | Cell Line | IC50 (µM) |
| Compound (R)-17 | Z-138 (Mantle Cell Lymphoma) | 0.013[3] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| Compound (R)-17 | Z-138 | 20 mg/kg, I.V. | 90.29%[3] |
Specific TGI data for Prexasertib in a directly comparable Z-138 xenograft model was not found in the initial search results. Prexasertib has demonstrated growth inhibition in multiple other xenograft models.[6]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The ATR-CHK1 signaling pathway in response to DNA damage.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against CHK1 and CHK2 kinases.
-
Materials: Recombinant human CHK1 and CHK2 enzymes, ATP, appropriate kinase substrate (e.g., a peptide), test compounds (Compound (R)-17 and Prexasertib), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Serially dilute the test compounds to a range of concentrations.
-
In a multi-well plate, combine the kinase, the specific substrate, and the test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the phosphorylated substrate or the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Proliferation Assay
-
Objective: To determine the effect of the inhibitors on the proliferation of cancer cell lines.
-
Materials: Z-138 cancer cell line, appropriate cell culture medium and supplements, test compounds, multi-well plates, and a cell viability reagent (e.g., MTS or Sulforhodamine B (SRB)).
-
Procedure:
-
Seed the Z-138 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 value by plotting the inhibition against the compound concentration.
-
In Vivo Xenograft Model Efficacy Study
-
Objective: To evaluate the antitumor efficacy of the inhibitors in a preclinical animal model.
-
Materials: Immunocompromised mice (e.g., nude or SCID), Z-138 cells, vehicle solution, and the test compounds formulated for in vivo administration.
-
Procedure:
-
Subcutaneously implant Z-138 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, Compound (R)-17, and/or Prexasertib).
-
Administer the compounds at the specified dose and schedule (e.g., 20 mg/kg, intravenously).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Conclusion
Based on the available data, the novel inhibitor, Compound (R)-17, demonstrates highly potent and selective inhibition of CHK1. With an IC50 of 0.4 nM, it shows superior selectivity for CHK1 over CHK2 (>4300-fold) when compared to Prexasertib (~8-fold).[3][4][5] Furthermore, in the Z-138 mantle cell lymphoma model, Compound (R)-17 exhibits potent antiproliferative activity both in vitro and in vivo, achieving a high degree of tumor growth inhibition as a single agent.[3] This positions Compound (R)-17 as a promising candidate for further development, particularly for hematologic malignancies. Prexasertib remains a critical tool and benchmark in the study of CHK1 inhibition, with broader characterization across various cancer types.[6][7] Further head-to-head studies in a wider range of preclinical models would be beneficial to fully elucidate the comparative therapeutic potential of these two inhibitors.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prexasertib 2HCl (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CDK inhibitor | CAS 1234015-54-3 | Buy Prexasertib 2HCl (LY2606368) from Supplier InvivoChem [invivochem.com]
- 6. fda.gov [fda.gov]
- 7. Prexasertib - Wikipedia [en.wikipedia.org]
Validating the Mechanism of Action of 5-(Piperidin-1-yl)picolinonitrile Derivatives as CHK1 Inhibitors: A Comparative Guide
Introduction
While direct experimental data on 5-(Piperidin-1-yl)picolinonitrile is not extensively available in public literature, the chemical scaffold is a key feature in a class of potent protein kinase inhibitors. Notably, a complex derivative, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, has been identified as a highly potent and selective Checkpoint Kinase 1 (CHK1) inhibitor[1]. This guide provides a comparative framework for validating the mechanism of action of compounds based on the this compound scaffold, using CHK1 inhibition as the primary endpoint. The guide compares the performance of a representative compound from this class with other well-characterized CHK1 inhibitors, supported by experimental data and detailed protocols.
Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway. It plays a vital role in cell cycle arrest to allow for DNA repair, making it an attractive target in oncology[2][3]. Inhibiting CHK1 can sensitize cancer cells to DNA-damaging agents.
This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological validation of novel kinase inhibitors.
Comparative Performance of CHK1 Inhibitors
The following table summarizes the in vitro potency of several CHK1 inhibitors, including a representative from the piperidinyl-picolinonitrile class, against CHK1 and other related kinases to provide a selectivity profile.
| Compound | CHK1 IC50 (nM) | CHK2 IC50 (nM) | Selectivity (CHK2/CHK1) | Reference Compound Class |
| (R)-17 * | 0.4 | >1720 | >4300 | 5-(pyrimidin-2-ylamino)picolinonitrile |
| MK-8776 | 3 | 1500 | 500 | Imidazopyrazine |
| SRA737 | 1.4 | 2400 | ~1714 | Pyrrolopyrimidine |
| LY2606368 | <1 | 8 | ~8 | Pyrrolopyrimidine |
| AZD7762 | 5 | <5 | ~1 | Thiophenecarboxamide Urea |
**(R)-17 is (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile[1] Data for other compounds sourced from[4][5][6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the CHK1 signaling pathway and a typical experimental workflow for evaluating CHK1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound activity. Below are protocols for key experiments in the validation of CHK1 inhibitors.
1. In Vitro CHK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Materials:
-
Recombinant human CHK1 enzyme
-
CHK1 substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds (e.g., this compound derivatives) and control inhibitors
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer, CHK1 substrate, and ATP.
-
Add the test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the recombinant CHK1 enzyme to all wells except the negative control.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes)[7][8].
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell-Based CHK1 Inhibition Assay (Western Blot)
This assay measures the inhibition of CHK1 autophosphorylation in a cellular context, confirming target engagement.
-
Materials:
-
Cancer cell line with constitutive CHK1 activation (e.g., AsPC-1) or treated with a DNA damaging agent to induce CHK1 activation[5].
-
Cell culture medium and supplements.
-
Test compounds and control inhibitors.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-CHK1 (Ser296), anti-total-CHK1, anti-γH2AX (a marker of DNA damage).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compounds for a specified duration (e.g., 6-24 hours)[5][9].
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the concentration-dependent inhibition of CHK1 phosphorylation.
-
3. Cell Viability/Cytotoxicity Assay
This assay assesses the effect of CHK1 inhibition on the proliferation and survival of cancer cells.
-
Materials:
-
Cancer cell lines (a panel of sensitive and resistant lines is recommended).
-
Cell culture medium and supplements.
-
Test compounds.
-
Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB) reagents.
-
96-well plates.
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After overnight incubation, treat the cells with a range of concentrations of the test compounds.
-
Incubate for a specified period (e.g., 72-96 hours).
-
For CCK-8 assay, add the CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For SRB assay, fix the cells with trichloroacetic acid, stain with SRB, and then solubilize the dye. Measure the absorbance at 510 nm[10].
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Conclusion
Validating the mechanism of action of novel compounds such as those derived from the this compound scaffold requires a systematic and comparative approach. By leveraging the known activity of related compounds, a focused investigation into CHK1 inhibition can be conducted. The combination of in vitro kinase assays to determine potency and selectivity, with cell-based assays to confirm target engagement and cellular effects, provides a robust framework for validation. The protocols and comparative data presented in this guide offer a comprehensive starting point for researchers to objectively assess the performance of their compounds against established alternatives in the field of CHK1 inhibition.
References
- 1. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHEK1 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.jp [promega.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CHK1 inhibition is synthetically lethal with loss of B-family DNA polymerase function in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-(Piperidin-1-yl)picolinonitrile: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 5-(Piperidin-1-yl)picolinonitrile, a chemical compound requiring careful handling due to its potential hazards. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Immediate Safety Considerations
Key Hazards:
-
Flammability: The piperidine component suggests flammability. Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][5] Use spark-proof tools and explosion-proof equipment.[6]
-
Corrosivity: Potential for severe skin and eye irritation or burns.[1][2][3]
-
Toxicity: Harmful if swallowed or in contact with skin, and potentially toxic if inhaled.[7]
-
Reactivity: Avoid contact with strong acids, as this may generate toxic gas.[4]
II. Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.
III. Quantitative Data Summary
| Data Point | Value | Source Citation |
| Piperidine Flash Point | 37 °F (16 °C) | [5] |
| Piperidine Boiling Point | 222.8 °F (106 °C) | [5] |
| Incompatibility of Nitriles | Strong acids (mineral and organic) | [4] |
IV. Step-by-Step Disposal Protocol
All chemical waste must be managed in accordance with institutional and local regulations. The following is a general procedural guide.
1. Waste Segregation and Collection:
- Treat all this compound waste as hazardous.[8]
- Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
- Do not mix this waste with other chemical waste streams, especially acidic waste.[4]
2. Container Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Include the date of waste accumulation and the responsible researcher's name.
3. Storage of Waste:
- Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.
- The storage area should be away from heat, ignition sources, and incompatible materials.[1]
4. Disposal Request:
- Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][8]
5. Decontamination of Empty Containers:
- If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[8]
- Collect the rinsate as hazardous waste and dispose of it with the chemical waste.[8]
- Deface the label on the empty, rinsed container before disposal as non-hazardous waste, if permitted by your institution.[8]
6. Spill Management:
- In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.
- For minor spills, if trained to do so, use an absorbent material (e.g., vermiculite or sand) to contain the spill.[3]
- Collect the absorbent material using spark-proof tools and place it in a sealed container for hazardous waste disposal.[6]
- Clean the spill area thoroughly.
V. Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(Piperidin-1-yl)picolinonitrile
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of 5-(Piperidin-1-yl)picolinonitrile, a compound requiring careful management due to its chemical properties. The following procedural guidance is designed to be a preferred resource, building a foundation of trust in laboratory safety and chemical handling.
Personal Protective Equipment (PPE): A Multi-layered Defense
When working with this compound, a comprehensive approach to personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE, categorized by the level of protection.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashing. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture and are changed frequently. |
| Body | Laboratory Coat and Chemical-resistant Apron | A flame-retardant lab coat is advisable. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes. |
| Respiratory | Fume Hood or Respirator | All handling of solid and solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge is mandatory. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is essential to mitigate the risks associated with this compound. The following workflow outlines the key steps for safe handling, from preparation to post-experiment cleanup.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the potential hazards of this compound by reviewing this guide and any available safety data sheets for similar compounds.
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
When weighing the solid compound, use a draft shield or perform the task in a glove box to prevent dispersal of airborne particles.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Conduct all experimental manipulations within the fume hood. Avoid direct contact with the skin and eyes.[1][2][3] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.
-
Dispose of all contaminated materials, including gloves and disposable labware, in a designated and clearly labeled hazardous waste container.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled Hazardous Waste Container (Solid) | Dispose of contents/container to an approved waste disposal plant.[1] |
| Liquid Waste (Organic Solvents) | Labeled Hazardous Waste Container (Organic) | Dispose of contents/container to an approved waste disposal plant.[1] |
| Contaminated PPE and Labware | Labeled Hazardous Waste Container (Solid) | Dispose of contents/container to an approved waste disposal plant.[1] |
Key Disposal Considerations:
-
Never dispose of this compound down the drain or in regular trash.
-
Ensure all waste containers are properly sealed and stored in a designated secondary containment area while awaiting pickup by a certified hazardous waste disposal service.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility within the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
